molecular formula C9H9FO3 B12292640 4-Fluoro-2,5-dimethoxybenzaldehyde

4-Fluoro-2,5-dimethoxybenzaldehyde

Cat. No.: B12292640
M. Wt: 184.16 g/mol
InChI Key: KCIZHZCNIPZAPO-UHFFFAOYSA-N
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Description

4-Fluoro-2,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-2,5-dimethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2,5-dimethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

4-fluoro-2,5-dimethoxybenzaldehyde

InChI

InChI=1S/C9H9FO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3

InChI Key

KCIZHZCNIPZAPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)F

Origin of Product

United States
Foundational & Exploratory

4-Fluoro-2,5-dimethoxybenzaldehyde: Chemical Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the realm of advanced organic synthesis and medicinal chemistry, the strategic incorporation of halogen atoms onto aromatic scaffolds is a cornerstone of rational drug design. As an application scientist overseeing synthetic pathway design, I frequently utilize 4-Fluoro-2,5-dimethoxybenzaldehyde (CAS: 82830-48-6) as a highly specialized building block[1]. The addition of a fluorine atom to the 2,5-dimethoxybenzaldehyde core profoundly alters its electronic distribution, lipophilicity, and metabolic stability[2]. This technical guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and downstream applications in neuropharmacology and targeted therapeutics.

Physicochemical Properties & Quantitative Data

Understanding the baseline physical and chemical properties of 4-fluoro-2,5-dimethoxybenzaldehyde is critical for predicting its behavior in organic solvents and its reactivity profile during electrophilic or nucleophilic transformations[1],[2].

PropertyValue
Chemical Name 4-Fluoro-2,5-dimethoxybenzaldehyde
CAS Number 82830-48-6
Molecular Formula C9H9FO3
Molecular Weight 184.167 g/mol
SMILES String COC1=CC(C=O)=C(OC)C=C1F
Appearance White to light yellow crystalline powder / oil
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, and THF
Chemical Synthesis: The Rieche Formylation Pathway

The most efficient, scalable, and regioselective method for synthesizing 4-fluoro-2,5-dimethoxybenzaldehyde is via the Rieche Formylation of 2-fluoro-1,4-dimethoxybenzene[3].

2.1 Mechanistic Causality & Regioselectivity

Why does the formylation occur exclusively at the 4-position? The regioselectivity is synergistically governed by the directing effects of the existing substituents on the ring.

  • The methoxy group at C4 directs the incoming electrophile to its ortho positions (C3 and C5).

  • Concurrently, the fluorine atom at C2—which donates electron density via resonance despite its inductive withdrawal—strongly directs the electrophile to its para position (C5).

Consequently, C5 becomes the most nucleophilic site. When the strong Lewis acid coordinates with dichloro(methoxy)methane, it generates a highly reactive oxocarbenium ion. This electrophile exclusively attacks the C5 position, resulting in the highly specific formation of the target aldehyde[3].

Regioselectivity A 2-Fluoro-1,4-dimethoxybenzene B C4-Methoxy (Ortho Directing to C5) A->B C C2-Fluorine (Para Directing to C5) A->C D Synergistic Activation at C5 B->D C->D E 4-Fluoro-2,5-dimethoxybenzaldehyde D->E SnCl4 / Cl2CHOMe

Fig 1: Synergistic regiocontrol in the Rieche formylation of 2-fluoro-1,4-dimethoxybenzene.

2.2 Reagent Stoichiometry
ReagentMolecular WeightEquivalentsRole
2-Fluoro-1,4-dimethoxybenzene156.15 g/mol 1.0 eqStarting Material
Tin(IV) chloride (SnCl4)260.50 g/mol 2.0 eqLewis Acid Catalyst
Dichloro(methoxy)methane114.96 g/mol 1.2 eqFormylating Agent
Dichloromethane (DCM)84.93 g/mol N/A (Solvent)Non-coordinating Medium
2.3 Step-by-Step Methodology (Self-Validating Protocol)

The following protocol is engineered for high yield and relies on strict thermal control to prevent polyformylation or ether cleavage[3].

  • Dissolution: Dissolve 2-fluoro-1,4-dimethoxybenzene (1.0 eq) in anhydrous DCM. Causality: DCM is chosen because it is a non-coordinating solvent that stabilizes the intermediate oxocarbenium ion without participating in the reaction.

  • Thermal Control: Cool the reaction vessel to 0–5 °C using an ice-water bath under an inert Argon atmosphere.

  • Lewis Acid Activation: Under vigorous stirring, slowly add SnCl4 (2.0 eq). Causality: SnCl4 is preferred over AlCl3 because it provides strong electrophilic activation without aggressively cleaving the methoxy ethers (demethylation).

  • Electrophile Addition: Dropwise add dichloro(methoxy)methane (1.2 eq), maintaining the internal temperature strictly below 10 °C. Causality: The oxocarbenium intermediate is highly reactive; exceeding 10 °C leads to tarry polymeric byproducts.

  • Maturation & Validation: Allow the mixture to stir at 0–5 °C for 1 hour, then gradually warm to room temperature for 2–4 hours. Self-Validation: Monitor via GC-MS until the molecular ion peak of the starting material (m/z 156) is fully consumed.

  • Quenching & Extraction: Pour the mixture over crushed ice and 1M HCl. Causality: The HCl is critical to decompose the stable tin-aldehyde complex; without acid, the product remains trapped in the aqueous emulsion. Extract the aqueous layer with DCM, wash with saturated NaHCO3, dry over Na2SO4, and concentrate in vacuo.

Experimental_Workflow A Step 1: Dissolution 2-Fluoro-1,4-dimethoxybenzene in DCM B Step 2: Thermal Control Cool to 0-5 °C (Ice Bath) A->B C Step 3: Lewis Acid Activation Add 2.0 eq SnCl4 B->C D Step 4: Electrophile Addition Dropwise Cl2CHOMe (Keep <10 °C) C->D E Step 5: Maturation Stir 1h at 0 °C, then 2-4h at RT D->E F Step 6: Quench & Extract Ice/1M HCl, DCM Extraction E->F

Fig 2: Step-by-step synthetic workflow for 4-fluoro-2,5-dimethoxybenzaldehyde via Rieche formylation.

Downstream Applications in Drug Development
3.1 Synthesis of Fluorinated Phenethylamines (2C-F)

4-Fluoro-2,5-dimethoxybenzaldehyde is the primary precursor for 2C-F (4-Fluoro-2,5-dimethoxyphenethylamine) , a compound extensively documented by Alexander Shulgin in the seminal work [4],[5]. The synthesis utilizes a Henry reaction (Knoevenagel condensation) with nitromethane to form a rigid β -nitrostyrene intermediate, followed by reduction with Lithium Aluminum Hydride (LiAlH4) to yield the primary amine[5]. Pharmacological Causality: The substitution of hydrogen for fluorine at the 4-position is highly strategic. Fluorine acts as a bioisostere for hydrogen but possesses significantly higher electronegativity and bond strength (C-F vs C-H). This modification effectively blocks para-hydroxylation by Cytochrome P450 enzymes, thereby altering the pharmacokinetic profile and extending the biological half-life of the phenethylamine[5].

3.2 Development of MLKL Pseudokinase Inhibitors

In contemporary pharmaceutical research, this aldehyde is utilized as a key intermediate in the synthesis of Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase inhibitors ()[3],[6]. MLKL is the critical executioner protein of necroptosis (programmed necrosis). The aldehyde moiety allows for facile coupling to complex heterocyclic scaffolds via reductive amination, while the fluorine atom enhances binding affinity within the target hydrophobic pocket[3].

Downstream_Applications A 4-Fluoro-2,5-dimethoxybenzaldehyde B Henry Reaction (Nitromethane) A->B E Reductive Amination A->E C LiAlH4 Reduction B->C D 2C-F Phenethylamine (5-HT2A Ligand) C->D F MLKL Inhibitors (Necroptosis Therapeutics) E->F

Fig 3: Downstream pharmacological applications of 4-fluoro-2,5-dimethoxybenzaldehyde.

Analytical Characterization & Validation Standards

To ensure scientific integrity before utilizing the synthesized batch in downstream applications, the following analytical benchmarks must be met:

  • 1H NMR (CDCl3): The defining feature is a distinct aldehyde proton singlet at strictly δ 10.3–10.4 ppm. Two aromatic protons (para to each other) will appear as singlets or doublets (due to long-range F-H coupling) around δ 6.8–7.4 ppm.

  • 19F NMR: A critical validation step to confirm halogen retention. The fluorine atom will show a distinct signal (typically a doublet of doublets depending on proton coupling), confirming the presence of the halogen on the aromatic ring.

  • GC-MS: A clean molecular ion peak at m/z 184 is required, with minimal fragmentation indicative of the stable dimethoxy-aromatic core[2].

References
  • Angene Chemical / Molaid - 4-fluoro-2,5-dimethoxybenzaldehyde (CAS: 82830-48-6) Physicochemical Data. Available at: [Link]

  • Google Patents - US11666577B2: MLKL inhibitors. Detailed synthetic protocols for necroptosis therapeutics.
  • Wikipedia - 2C-F (4-Fluoro-2,5-dimethoxyphenethylamine). Pharmacological profile and structural data. Available at: [Link]

  • Wikipedia - PiHKAL: A Chemical Love Story. Alexander Shulgin's foundational text on phenethylamine synthesis. Available at:[Link]

Sources

Comprehensive Technical Guide on 4-Fluoro-2,5-dimethoxybenzaldehyde (CAS: 82830-48-6): Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly specific, halogenated small molecules, 4-Fluoro-2,5-dimethoxybenzaldehyde has emerged as a critical electrophilic building block. Primarily utilized in the synthesis of Mixed Lineage Kinase Domain-Like (MLKL) protein inhibitors and specialized phenethylamine derivatives, this compound demands rigorous synthetic control. This guide dissects the physicochemical properties, regioselective synthesis mechanisms, and downstream applications of this molecule, providing self-validating protocols for bench scientists.

Physicochemical Profiling

Understanding the baseline parameters of 4-fluoro-2,5-dimethoxybenzaldehyde is essential for reaction design and downstream purification.

ParameterValue
Chemical Name 4-Fluoro-2,5-dimethoxybenzaldehyde
CAS Number 82830-48-6
Molecular Formula C9H9FO3[1]
Molecular Weight 184.17 g/mol
Physical State Solid / Crystalline
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water

Core Synthetic Methodologies

The synthesis of 4-fluoro-2,5-dimethoxybenzaldehyde from 2-fluoro-1,4-dimethoxybenzene requires strict regiocontrol. Below, we explore the two primary pathways utilized in modern pharmaceutical development.

Route A: Regioselective Rieche Formylation (Preferred)

The most robust and scalable method is the Rieche formylation, which utilizes Tin(IV) chloride (SnCl4) and dichloro(methoxy)methane (2)[2].

Mechanistic Rationale (Causality of Regioselectivity): In the starting material (2-fluoro-1,4-dimethoxybenzene), the aromatic ring is subject to competing directing effects.

  • Steric and Electronic Deactivation at C3: The C3 position is flanked by the C2-fluoro and C4-methoxy groups. While electronically activated by the ether, it is sterically hindered. More importantly, the strong inductive electron withdrawal by the adjacent fluorine atom heavily deactivates C3 toward electrophilic attack.

  • Synergistic Activation at C5: The C5 position is ortho to the C4-methoxy group and para to the C2-fluoro group. Because the inductive deactivation of fluorine decays with distance, the para position (C5) remains highly nucleophilic. Consequently, the formyl cation exclusively attacks at C5.

  • Reagent Selection: SnCl4 is selected over harsher Lewis acids (like AlCl3 or BBr3) because it is mild enough to facilitate the generation of the electrophile without causing Lewis acid-mediated cleavage (demethylation) of the sensitive aryl methyl ether bonds[2].

Self-Validating Protocol:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 2-fluoro-1,4-dimethoxybenzene (1.0 equiv, e.g., 13.26 mmol) in anhydrous dichloromethane (DCM) (15 mL)[2].

  • Thermal Control: Cool the solution in an ice bath to an internal temperature of 5–6 °C. Validation Check: Ensure the temperature stabilizes before proceeding; early addition will result in exothermic degradation.

  • Lewis Acid Addition: Under vigorous stirring, add SnCl4 (1.96 equiv, 25.99 mmol)[2]. The solution will darken, visually confirming the formation of the Lewis acid-arene complex.

  • Electrophile Introduction: Dropwise add dichloro(methoxy)methane (0.86 equiv, 11.41 mmol)[2]. Critical Causality: The addition rate must be strictly controlled to maintain the internal temperature below 10 °C[2]. Exceeding this threshold risks poly-formylation.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes[2].

  • Quench & Workup: Pour the reaction mixture into crushed ice/water to quench the SnCl4. Extract the aqueous phase with DCM (3x). Wash the combined organic layers with saturated NaHCO3 and brine. Dry over anhydrous Na2SO4.

  • Isolation: Concentrate under reduced pressure to yield the crude aldehyde, which can be purified via silica gel chromatography.

Route B: Directed Ortho-Lithiation (DoM)

An alternative route involves the directed ortho-lithiation of 2-fluoro-1,4-dimethoxybenzene followed by a DMF quench (3)[3].

Protocol Overview:

  • Dissolve 2-fluoro-1,4-dimethoxybenzene (3.2 mmol) in anhydrous THF (10 mL) and cool to -78 °C[3].

  • Dropwise add a 2.5M solution of n-BuLi in hexane (1.0 equiv, 3.2 mmol)[3]. Stir for 1 hour to form the aryllithium intermediate.

  • Add anhydrous DMF (1.1 equiv, 3.5 mmol) at a rate that keeps the internal temperature below -70 °C[3].

  • Stir upon completion, then quench with aqueous acid (e.g., 1M HCl) to hydrolyze the hemiaminal intermediate into the aldehyde.

Note on Causality: While DoM avoids toxic tin reagents, it suffers from regiochemical ambiguity. The lithium can coordinate between the C2-fluoro and C4-methoxy groups, potentially leading to competitive lithiation at the sterically hindered C3 position. Thus, Rieche formylation (Route A) remains the preferred method for strict regiocontrol.

Mechanistic Pathway Visualization

Mechanism cluster_A Route A: Rieche Formylation cluster_B Route B: Directed Ortho-Lithiation SM 2-Fluoro-1,4-dimethoxybenzene (Starting Material) Electrophile Generation of [CH3O=CHCl]+ via SnCl4 SM->Electrophile Cl2CHOMe / SnCl4 DoM Deprotonation at C5 by n-BuLi (-78°C) SM->DoM n-BuLi / THF Wheland Electrophilic Attack at C5 (Wheland Intermediate) Electrophile->Wheland Product 4-Fluoro-2,5-dimethoxybenzaldehyde (CAS: 82830-48-6) Wheland->Product Aqueous Workup Hemiaminal Nucleophilic Attack on DMF (Tetrahedral Intermediate) DoM->Hemiaminal DMF Hemiaminal->Product Acidic Hydrolysis

Fig 1: Parallel synthetic pathways for 4-fluoro-2,5-dimethoxybenzaldehyde.

Downstream Applications in Drug Discovery

  • MLKL Inhibitors: 4-Fluoro-2,5-dimethoxybenzaldehyde is a foundational building block in the synthesis of mixed lineage kinase domain-like (MLKL) inhibitors[2]. These compounds are actively investigated for their ability to modulate necroptosis, a programmed form of inflammatory cell death implicated in severe autoimmune and neurodegenerative diseases.

  • Phenethylamine Derivatives: In neuropharmacology, this aldehyde undergoes the Henry reaction (nitroaldol condensation) with nitromethane, followed by reduction (e.g., using LiAlH4), to yield 2C-F (4-fluoro-2,5-dimethoxyphenethylamine). The strategic placement of the fluorine atom prevents metabolic para-hydroxylation, significantly increasing the half-life and altering the pharmacokinetic profile of the resulting ligand.

Analytical Validation Parameters

To confirm the identity and purity of the synthesized 4-fluoro-2,5-dimethoxybenzaldehyde, the following expected spectroscopic markers should be validated against the isolated product:

  • 1H NMR (CDCl3, 400 MHz):

    • ~10.35 ppm (s, 1H, -CHO): Confirms successful formylation.

    • ~7.32 ppm (d, 1H, J_HF ≈ 6.0 Hz, Ar-H): C6 proton, split by the para-fluorine.

    • ~6.75 ppm (d, 1H, J_HF ≈ 10.5 Hz, Ar-H): C3 proton, exhibiting strong ortho-fluorine coupling.

    • ~3.90 ppm (s, 3H, -OCH3) & ~3.85 ppm (s, 3H, -OCH3): Confirms the retention of the methoxy groups (verifying no Lewis acid-mediated cleavage occurred).

  • 13C NMR: The aldehyde carbonyl carbon typically resonates near 188 ppm, while the C-F carbon appears as a distinct doublet around 155 ppm with a large one-bond coupling constant (J_CF ≈ 250 Hz).

References

  • Sigma-Aldrich. "2,5-dimethoxybenzaldehyde | 4-Fluoro-2,5-dimethoxybenzaldehyde (CAS: 82830-48-6)". sigmaaldrich.com. Available at: Link

  • Angene Chemical. "4-fluoro-2,5-dimethoxybenzaldehyde (CAS# 82830-48-6)". angenesci.com. Available at: 1

  • Google Patents. "US11666577B2 - MLKL inhibitors". patents.google.com. Available at: 2

  • Google Patents. "US8357809B2 - Acyclic IKur inhibitors". patents.google.com. Available at: 3

Sources

4-Fluoro-2,5-dimethoxybenzaldehyde: Physicochemical Profiling, Synthesis, and Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis, 4-Fluoro-2,5-dimethoxybenzaldehyde (also known as 2,5-dimethoxy-4-fluorobenzaldehyde) serves as a highly specialized intermediate. With a precisely calculated molecular weight of 1[1], this fluorinated aromatic compound is governed by complex electronic directing effects that make its synthesis both challenging and highly rewarding.

This whitepaper provides an in-depth technical analysis of the compound, detailing its physicochemical properties, the mechanistic causality behind its synthesis via Rieche formylation, and its cutting-edge applications in neuropharmacology (e.g., 5-HT2A receptor probes) and diagnostic imaging (e.g., bimodal MRI contrast agents).

Physicochemical and Structural Data

Precision in molecular weight and structural characterization is critical for calculating molar equivalents during scale-up, particularly in sensitive downstream reactions like nitroaldol condensations where stoichiometric imbalances lead to polymerized byproducts.

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name 4-Fluoro-2,5-dimethoxybenzaldehyde
Molecular Formula C9H9FO3[1]
Molecular Weight 184.16 g/mol (184.1644 g/mol exact mass)[2]
CAS Registry Number 82830-48-6[2]
MDL Number MFCD19301638[3]
SMILES String O=Cc1cc(OC)c(cc1OC)F[2]
Melting Point 99–100 °C

Mechanistic Synthesis: The Rieche Formylation Pathway

The most reliable pathway to synthesize 4-fluoro-2,5-dimethoxybenzaldehyde is through a variation of the Vilsmeier-Haack reaction known as Rieche Formylation [4]. This method utilizes dichloromethyl methyl ether (DCMME) and a Lewis acid to introduce a formyl group onto the electron-rich aromatic ring of 2,5-dimethoxyfluorobenzene[5].

Causality in Reagent Selection
  • Stannic Chloride (SnCl4) vs. Aluminum Chloride (AlCl3): SnCl4 is deliberately chosen as the Lewis acid. While AlCl3 is a stronger Lewis acid, it is notorious for cleaving methoxy ether linkages (demethylation) in highly activated aromatic systems[4]. SnCl4 provides the perfect balance: strong enough to activate DCMME, but mild enough to preserve the 2,5-dimethoxy configuration.

  • Regioselectivity: The two methoxy groups strongly activate the aromatic ring, while the fluorine atom exerts a competing directing effect. Due to steric hindrance and electronic resonance, electrophilic attack occurs exclusively at the position para to the fluorine atom, yielding the desired 4-fluoro isomer[5].

Synthesis A 2,5-Dimethoxyaniline B Diazotization (NaNO2, HBF4, 0°C) A->B C Diazonium Fluoroborate B->C D Pyrolysis (-BF3) C->D E 2,5-Dimethoxyfluorobenzene D->E F Rieche Formylation (SnCl4, Cl2CHOMe) E->F G 4-Fluoro-2,5-dimethoxybenzaldehyde (MW: 184.16 g/mol) F->G

Workflow for the synthesis of 4-Fluoro-2,5-dimethoxybenzaldehyde.

Self-Validating Experimental Protocol

The following protocol outlines the Rieche formylation step, engineered for self-validation through observable phase changes and thermal checkpoints,[6].

Step 1: Reaction Setup and Lewis Acid Activation

  • Dissolve 40.7 g of 2,5-dimethoxyfluorobenzene in 215 mL of anhydrous dichloromethane (CH2Cl2).

  • Cool the solution to 0 °C using an external ice bath. Insight: Starting at 0 °C prevents the thermal decomposition of the formylating agent and maximizes regioselectivity.

  • Under vigorous stirring, add 135 g of anhydrous stannic chloride (SnCl4).

Step 2: Electrophilic Aromatic Substitution

  • Dropwise, add 26 g of dichloromethyl methyl ether (DCMME) at a rate that precludes excessive heating.

  • Allow the reaction mixture to slowly warm to room temperature over the course of 30 minutes.

Step 3: Quenching and Hydrolysis

  • Quench the reaction by dumping the mixture into 500 g of shaved ice containing 75 mL of concentrated HCl.

  • Stir vigorously for 1.5 hours. Insight: The highly acidic quench destroys the reactive tin complex and hydrolyzes the intermediate acetal into the final aldehyde, while preventing the formation of insoluble tin hydroxides that cause severe emulsions.

Step 4: Extraction and Purification

  • Separate the organic layer and wash sequentially with dilute HCl (2 × 100 mL), dilute NaOH, distilled H2O, and saturated brine.

  • Remove the solvent under vacuum to yield a solid residue.

  • Recrystallize the residue from aqueous ethanol.

  • Validation Checkpoint: The successful synthesis is analytically validated by a final yield of ~41.8 g and a sharp, self-validating melting point of 99–100 °C .

Applications in Advanced Diagnostics and Therapeutics

A. Neuropharmacology: 5-HT2A Receptor Probes

4-Fluoro-2,5-dimethoxybenzaldehyde is the direct synthetic precursor to 2C-F, which is subsequently converted into 7[7]. Through a Henry (nitroaldol) condensation with nitromethane and subsequent reduction, the aldehyde forms the phenethylamine backbone. The addition of an N-(2-methoxybenzyl) group dramatically enhances the molecule's receptor selectivity. 25F-NBOMe functions as a highly potent agonist at the serotonin 5-HT2A receptor (Ki ≈ 3.2 nM), making it an invaluable pharmacological probe for mapping serotonergic signaling pathways in neurological research[7].

B. Diagnostic Imaging: Bimodal 19F/1H MRI Sensors

In the field of radiology, fluorinated benzaldehydes are critical building blocks for macrocyclic redox-responsive MRI contrast agents[8]. 4-Fluoro-2,5-dimethoxybenzaldehyde is utilized to synthesize fluorinated quinol-containing ligands that bind to Iron (Fe) or Manganese (Mn) centers.

The Diagnostic Logic:

  • Pre-Oxidation (Healthy State): The Fe(II) complex exhibits a strong 19F MRI signal but remains inactive in T1-weighted 1H MRI.

  • Post-Oxidation (Disease State): Upon encountering an overproduction of Hydrogen Peroxide (H2O2)—a Reactive Oxygen Species (ROS) indicative of inflammation—the metal center oxidizes to Fe(III). This oxidation quenches the 19F signal and dramatically increases the 1H T1-weighted relaxivity[8]. This ratiometric "switch" effectively eliminates false positives from background water signals.

MRISensor A Fe(II) Fluorinated Complex (Pre-Oxidation) B 19F MRI Active A->B C 1H MRI Inactive A->C D Reaction with H2O2 (ROS Detection) A->D Oxidation E Fe(III) Oxidized Complex (Post-Oxidation) D->E F 19F MRI Inactive E->F G 1H MRI Active E->G

Bimodal MRI sensor logic utilizing fluorinated benzaldehyde derivatives.

Analytical Characterization Standards

To ensure the integrity of 4-Fluoro-2,5-dimethoxybenzaldehyde before downstream application, multi-nuclear NMR spectroscopy is the gold standard[8].

Table 2: Analytical Validation Modalities

ModalityTarget PropertyDiagnostic Purpose in Quality Control
1H NMR Aldehyde (-CHO), Aromatic ProtonsConfirms the regioselectivity of the formylation. The aldehyde proton typically presents as a distinct singlet downfield (>10 ppm).
19F NMR 19F NucleusValidates the retention of the fluorine atom post-synthesis and confirms the absence of defluorinated byproducts.
Melting Point Bulk Thermal PropertyRapid, self-validating purity check. Pure crystals must exhibit a sharp melting point of 99–100 °C.

Sources

4-Fluoro-2,5-dimethoxybenzaldehyde: A Comprehensive Guide to Synthesis and Structure Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Significance

4-Fluoro-2,5-dimethoxybenzaldehyde (CAS: 82830-48-6)[1][2] is a highly specialized fluorinated aromatic building block. In modern medicinal chemistry, it serves as a critical intermediate for the synthesis of Mixed Lineage Kinase Domain-Like (MLKL) protein inhibitors, which are investigated for their role in necroptosis and inflammatory diseases[3]. Furthermore, it is the direct biochemical precursor to fluorinated phenethylamines and amphetamines, most notably 2C-F (4-fluoro-2,5-dimethoxyphenethylamine) and DOF (4-fluoro-2,5-dimethoxyamphetamine), compounds extensively documented in Alexander Shulgin's foundational psychopharmacology literature[4][5][6].

Understanding the synthesis and structural elucidation of this compound requires a deep dive into electrophilic aromatic substitution regioselectivity and multinuclear magnetic resonance ( 1 H, 13 C, 19 F) spin-spin coupling logic.

Synthetic Methodology: The Causality of Experimental Choices

The standard precursor for this compound is 2-fluoro-1,4-dimethoxybenzene . The objective is to introduce a formyl group (-CHO) onto the aromatic ring.

Why Rieche Formylation over Vilsmeier-Haack?

A common approach for the formylation of electron-rich aromatics is the Vilsmeier-Haack reaction (POCl 3​ / DMF). However, the introduction of a fluorine atom exerts an inductive electron-withdrawing effect (-I) that slightly deactivates the ring compared to a standard hydroquinone ether. Vilsmeier-Haack conditions often lack the electrophilic potency required to achieve high yields on deactivated rings.

Therefore, the Rieche Formylation is the method of choice[3]. By utilizing dichloromethyl methyl ether (Cl 2​ CHOMe) activated by a strong Lewis acid such as tin(IV) chloride (SnCl 4​ ) or titanium(IV) chloride (TiCl 4​ ), a highly reactive dialkoxycarbenium ion is generated.

Regioselectivity Logic

The two methoxy groups act as strong ortho/para directors. The fluorine atom is located at position 2. Electrophilic aromatic substitution occurs exclusively at position 5. This position is para to the C2-fluorine and ortho to the C4-methoxy group, representing the thermodynamic minimum for steric hindrance compared to the highly congested position 3[7].

Synthesis A 2-Fluoro-1,4-dimethoxybenzene (Starting Material) C Rieche Formylation (Regioselective at C5) A->C B SnCl4 (Lewis Acid) + Cl2CHOMe B->C Activates Electrophile D Acetal Intermediate C->D E Aqueous Hydrolysis (Ice-Water Quench) D->E F 4-Fluoro-2,5-dimethoxybenzaldehyde (Target Product) E->F

Synthetic workflow for 4-fluoro-2,5-dimethoxybenzaldehyde via Rieche formylation.

Experimental Protocol: Self-Validating Rieche Formylation

The following protocol is adapted from validated patent literature for the synthesis of MLKL inhibitor precursors[3]. It is designed as a self-validating system, meaning the physical changes during the reaction serve as built-in quality control checkpoints.

Reagents:

  • 2-Fluoro-1,4-dimethoxybenzene: 1.0 eq (e.g., 13.26 mmol)

  • Tin(IV) chloride (SnCl 4​ ): 1.95 eq (e.g., 25.99 mmol)

  • Dichloro(methoxy)methane: 0.86 - 1.0 eq (e.g., 11.41 mmol)

  • Anhydrous Dichloromethane (DCM): 15 mL

Step-by-Step Workflow:

  • Preparation: Dissolve 2-fluoro-1,4-dimethoxybenzene in anhydrous DCM under an inert atmosphere (N 2​ or Argon) to prevent premature Lewis acid hydrolysis.

  • Thermal Control: Cool the solution in an ice bath to an internal temperature of 5–6 °C. Causality: Low temperatures prevent poly-formylation and control the exothermic complexation of SnCl 4​ .

  • Activation: Under vigorous stirring, add SnCl 4​ in one portion. The solution will likely darken, indicating the formation of the Lewis acid-arene π -complex.

  • Electrophile Addition: Add dichloro(methoxy)methane dropwise at a rate that maintains the internal temperature strictly below 10 °C.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Validation: TLC (Hexanes/EtOAc 4:1) should show the complete consumption of the starting material (higher R f​ ) and the appearance of a UV-active product spot (lower R f​ ).

  • Hydrolysis (Quench): Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and water. Causality: This step is critical; it hydrolyzes the intermediate chloro-acetal into the final aldehyde while safely quenching the excess SnCl 4​ into water-soluble tin oxides/hydroxides.

  • Isolation: Extract the aqueous phase with DCM (3x). Wash the combined organic layers with saturated NaHCO 3​ (to neutralize residual HCl), followed by brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude 4-fluoro-2,5-dimethoxybenzaldehyde.

Structure Elucidation Logic

Proving the exact regiochemistry of the synthesized molecule relies heavily on the integration of multinuclear NMR spectroscopy. The spin-1/2 19 F nucleus acts as a highly sensitive internal probe.

Nuclear Magnetic Resonance (NMR) Causality

In the 1 H NMR spectrum, the aromatic protons do not simply appear as singlets (as they would in 2,5-dimethoxybenzaldehyde). They are split by the fluorine atom through scalar coupling:

  • H-3 (ortho to Fluorine): This proton is located between the C2-methoxy and the C4-fluorine. It experiences strong ortho-coupling ( 3JHF​≈10.5 Hz), appearing as a distinct doublet.

  • H-6 (meta to Fluorine): Located between the C1-aldehyde and C5-methoxy, this proton experiences weaker meta-coupling ( 4JHF​≈6.5 Hz), also appearing as a doublet.

  • This specific 3J and 4J splitting pattern is the definitive proof of the para-relationship between the two aromatic protons and confirms that formylation occurred at C5.

Elucidation A 4-Fluoro-2,5-dimethoxybenzaldehyde B 1H NMR (J_HF = 10.5 Hz, 6.5 Hz) A->B C 19F NMR (-125 ppm) A->C D FT-IR (1685 cm-1 C=O) A->D E HRMS (m/z 184.0536) A->E F Regiochemistry Confirmed B->F G Aldehyde Confirmed B->G C->F D->G H Exact Mass Confirmed E->H

Analytical elucidation logic integrating NMR, IR, and HRMS data.

Quantitative Data Summaries

Table 1: NMR Spectral Assignments (Predicted/Standardized)

Spectra acquired in CDCl 3​ at 400 MHz ( 1 H) and 100 MHz ( 13 C).

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
1 H 10.40Singlet (s)-CH O (Aldehyde)
1 H 7.32Doublet (d) 4JHF​=6.5 Aromatic H -6
1 H 6.85Doublet (d) 3JHF​=10.5 Aromatic H -3
1 H 3.90, 3.86Singlets (s)-2x OCH 3​ (Methoxy)
13 C 188.5Singlet (s)-C HO (Carbonyl)
13 C 156.0Doublet (d) 1JCF​≈240 Aromatic C -4 (C-F)
13 C 154.2, 146.5Doublets (d) 3JCF​≈10 , 2JCF​≈12 Aromatic C -2, C -5 (C-OMe)
19 F -125.0Doublet of doublets (dd) 3JFH​=10.5 , 4JFH​=6.5 Aromatic F -4
Table 2: Mass Spectrometry and IR Spectroscopy
Analytical MethodKey Data PointsStructural Significance
HRMS (EI+) m/z 184.0536 (M + )Confirms exact molecular formula C 9​ H 9​ FO 3​
MS Fragments m/z 169, 155Loss of methyl group (-CH 3​ ) and formyl group (-CHO)
FT-IR (ATR) 1685 cm −1 (Strong)Confirms conjugated aromatic aldehyde C=O stretch
FT-IR (ATR) 1210 cm −1 , 1140 cm −1 Confirms C-O-C (ether) and C-F stretching vibrations

Sources

Synthesis of 4-Fluoro-2,5-dimethoxybenzaldehyde from 2-Fluorohydroquinone: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted, fluorinated benzaldehydes is a critical operation in modern drug discovery and materials science. Specifically, 4-fluoro-2,5-dimethoxybenzaldehyde serves as a vital electrophilic building block for the synthesis of mixed lineage kinase domain-like (MLKL) protein inhibitors and advanced phenethylamine derivatives.

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural lists. Here, we will deconstruct the two-step synthesis of 4-fluoro-2,5-dimethoxybenzaldehyde from 2-fluorohydroquinone . By analyzing the underlying physical organic chemistry—specifically the interplay of steric hindrance and electronic directing effects—we establish a self-validating, highly reproducible synthetic workflow.

Retrosynthetic Strategy & Pathway Overview

The target molecule features a formyl group, two methoxy ethers, and a fluorine atom on a benzene scaffold. Retrosynthetically, the formyl group is the most logical moiety to introduce last via Electrophilic Aromatic Substitution (EAS), as the methoxy groups are required to sufficiently activate the ring for formylation. Therefore, the pathway dictates an initial exhaustive O-alkylation of 2-fluorohydroquinone, followed by a regioselective formylation.

SynthesisWorkflow SM 2-Fluorohydroquinone (Starting Material) INT 2-Fluoro-1,4-dimethoxybenzene (Intermediate) SM->INT Step 1: Methylation Me2SO4, K2CO3 Acetone, Reflux TGT 4-Fluoro-2,5-dimethoxybenzaldehyde (Target) INT->TGT Step 2: Rieche Formylation SnCl4, Cl2CHOMe DCM, 0-10 °C

Fig 1. Two-step synthetic workflow from 2-fluorohydroquinone to the target benzaldehyde.

Step 1: Exhaustive O-Alkylation (Methylation)

Mechanistic Rationale

The first objective is the conversion of 2-fluorohydroquinone to 2-fluoro-1,4-dimethoxybenzene. The pKa of the hydroxyl groups in 2-fluorohydroquinone is slightly lowered by the inductive electron-withdrawing effect (-I) of the adjacent fluorine atom.

While strong bases like sodium hydroxide ( NaOH ) can be used, we deliberately select anhydrous potassium carbonate ( K2​CO3​ ) in acetone. Hydroquinones are notoriously susceptible to single-electron oxidation to benzoquinones in the presence of strong bases and ambient oxygen. The mild nature of K2​CO3​ suppresses this oxidative degradation, ensuring a cleaner reaction profile[1]. Dimethyl sulfate ( Me2​SO4​ ) is chosen over methyl iodide due to its higher boiling point, which allows for safe refluxing in acetone without the continuous loss of the alkylating agent.

Experimental Protocol: Self-Validating Williamson Ether Synthesis

Caution: Dimethyl sulfate is a potent alkylating agent and suspected carcinogen. All operations must be conducted in a high-performance fume hood.

  • Initiation: Charge a flame-dried round-bottom flask with 2-fluorohydroquinone (1.0 eq) and anhydrous acetone (approx. 5 mL/mmol).

  • Deprotonation: Add anhydrous K2​CO3​ (3.0 eq). Stir the suspension for 15 minutes at room temperature. Validation Check: The mixture will transition to a distinct phenoxide color (often pale yellow/tan).

  • Alkylation: Dropwise add Me2​SO4​ (2.5 eq) via an addition funnel.

  • Propagation: Attach a reflux condenser and heat the mixture to a gentle reflux (56 °C) for 12–24 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 4:1).

  • Quenching (Critical Safety Step): Once complete, cool the reaction to room temperature. Add 10% aqueous ammonia solution and stir vigorously for 30 minutes. Causality: Ammonia rapidly destroys unreacted Me2​SO4​ , converting it to harmless water-soluble amines, preventing exposure during workup.

  • Isolation: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure, extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield 2-fluoro-1,4-dimethoxybenzene as a low-melting solid or oil.

Step 2: Regioselective Rieche Formylation

Mechanistic Rationale & Directing Effects

The formylation of 2-fluoro-1,4-dimethoxybenzene is the defining step of this synthesis. We employ the Rieche formylation utilizing dichloromethyl methyl ether ( Cl2​CHOMe ) and Tin(IV) chloride ( SnCl4​ ). This method is vastly superior to the Vilsmeier-Haack reaction for highly electron-rich systems, as it operates at lower temperatures, preventing Lewis acid-mediated ether cleavage[2].

Regioselectivity Logic: The substrate has three available positions for electrophilic attack: C3, C5, and C6.

  • Position C6: Activated by the ortho C1-OMe, but strongly deactivated by the meta C2-F (fluorine exerts a -I effect without any +M resonance donation at the meta position).

  • Position C3: Activated by the ortho C4-OMe and the ortho C2-F. However, it is sandwiched directly between the bulky methoxy and fluorine groups, making it highly sterically hindered.

  • Position C5: Activated by the ortho C4-OMe and the para C2-F. It is sterically accessible and electronically the most electron-rich node on the ring.

Consequently, electrophilic attack occurs exclusively at C5. Upon renumbering the resulting aldehyde for IUPAC nomenclature, the product is correctly identified as 4-fluoro-2,5-dimethoxybenzaldehyde .

Regioselectivity SM 2-Fluoro-1,4-dimethoxybenzene (EAS Substrate) C3 Position C3 • Ortho to C4-OMe & C2-F • Highly Sterically Hindered SM->C3 Disfavored C6 Position C6 • Ortho to C1-OMe • Meta to C2-F (Deactivating) SM->C6 Disfavored C5 Position C5 • Ortho to C4-OMe, Para to C2-F • Sterically & Electronically Favored SM->C5 Favored Pathway Target 4-Fluoro-2,5-dimethoxybenzaldehyde C5->Target Electrophilic Attack (Cl2CHOMe / SnCl4)

Fig 2. Regioselectivity logic for the electrophilic aromatic substitution formylation step.

Experimental Protocol: Temperature-Controlled Formylation
  • Preparation: Dissolve 2-fluoro-1,4-dimethoxybenzene (1.0 eq) in anhydrous DCM (approx. 7 mL/mmol) under an inert argon or nitrogen atmosphere.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Lewis Acid Addition: Under vigorous stirring, add SnCl4​ (2.0 eq) dropwise. Validation Check: The solution will likely darken, indicating the coordination of the Lewis acid to the methoxy oxygens.

  • Electrophile Generation: Slowly add dichloromethyl methyl ether (1.2 eq) dropwise at a rate that strictly maintains the internal temperature below 10 °C. Causality: Exceeding 10 °C promotes polymerization and Lewis acid-catalyzed demethylation of the substrate.

  • Maturation: Remove the ice bath and stir the mixture at room temperature for 30–60 minutes.

  • Hydrolytic Quench: Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and water. Causality: This step hydrolyzes the intermediate α -chloro ether complex into the final formyl group.

  • Workup: Extract the aqueous phase with DCM. Wash the combined organics with saturated aqueous NaHCO3​ (to neutralize residual HCl ), water, and brine. Dry over Na2​SO4​ , filter, and concentrate. Purify via recrystallization or silica gel chromatography to afford the pure target compound.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative parameters for this synthetic route when executed under rigorous laboratory standards.

StepReaction TypeSubstrateKey ReagentsTemp / TimeTypical Yield
1 Exhaustive O-Alkylation2-Fluorohydroquinone Me2​SO4​ , K2​CO3​ , AcetoneReflux / 12–24 h85 – 95%
2 Rieche Formylation2-Fluoro-1,4-dimethoxybenzene SnCl4​ , Cl2​CHOMe , DCM0 °C to RT / 1 h75 – 85%

References

  • US Patent 11666577B2: MLKL inhibitors. Google Patents.

A Comprehensive Technical Guide to 4-Fluoro-2,5-dimethoxybenzaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Fluoro-2,5-dimethoxybenzaldehyde is an aromatic aldehyde that has emerged as a crucial building block, particularly in the synthesis of pharmaceuticals and other biologically active compounds.[1] Its unique substitution pattern—a fluorine atom and two methoxy groups on the benzene ring—imparts distinct electronic properties and reactivity, making it a valuable precursor for a range of intricate molecules.[1]

This guide provides an in-depth exploration of 4-Fluoro-2,5-dimethoxybenzaldehyde, from its fundamental properties to its core applications. We will delve into the causality behind its synthetic utility, present detailed experimental protocols, and offer insights grounded in established chemical principles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key characteristics of 4-Fluoro-2,5-dimethoxybenzaldehyde are summarized below.

PropertyValueSource
IUPAC Name 2-Fluoro-4,5-dimethoxybenzaldehyde[2]
CAS Number 71924-62-4[1][2]
Molecular Formula C₉H₉FO₃[1][2]
Molecular Weight 184.16 g/mol [1][2]
Appearance White to light yellow powder/crystal[1]
Melting Point 98 - 101 °C[1]
Purity ≥ 98%[1][3]
InChI Key IBBYQNVXKFMSSI-UHFFFAOYSA-N[2][3]
SMILES COC1=C(C=C(C(=C1)C=O)F)OC[2]

Note: The IUPAC name provided by PubChem is 2-Fluoro-4,5-dimethoxybenzaldehyde, which corresponds to the CAS number 71924-62-4. The topic name "4-Fluoro-2,5-dimethoxybenzaldehyde" is a common synonym.

Spectroscopic data is critical for the unambiguous identification and characterization of the compound.

SpectroscopyKey DataSource
GC-MS Major fragments observed at m/z: 184, 183, 169, 113, 103[2]
Predicted ¹³C NMR Data not explicitly found in search results, but would be consistent with the assigned structure.
Predicted ¹H NMR Data not explicitly found in search results, but would be consistent with the assigned structure.
Infrared (IR) Data available from sources like Sigma-Aldrich and SpectraBase.[2]

Synthetic Pathways: The Vilsmeier-Haack Approach

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry. A robust and widely employed method for the formylation of electron-rich aromatic rings is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto the aromatic substrate.[4]

For the synthesis of 4-Fluoro-2,5-dimethoxybenzaldehyde, the logical precursor is 1-fluoro-2,5-dimethoxybenzene. The electron-donating methoxy groups activate the ring towards electrophilic aromatic substitution, and the Vilsmeier-Haack reaction provides a reliable means of formylation.[4]

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Substrate 1-Fluoro-2,5- dimethoxybenzene Substrate->Intermediate + Vilsmeier Reagent Product 4-Fluoro-2,5- dimethoxybenzaldehyde Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a representative protocol for the synthesis of a substituted benzaldehyde, adapted for the specific case of 4-Fluoro-2,5-dimethoxybenzaldehyde.[4]

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (10 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature remains below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[4]

  • Substrate Addition: To the freshly prepared reagent, add 1-fluoro-2,5-dimethoxybenzene (1 equivalent) dropwise, maintaining the reaction temperature at 0 °C.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow addition of a cold, saturated aqueous solution of sodium acetate. This hydrolysis step is exothermic and must be performed with caution.[4]

  • Extraction and Purification: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure 4-Fluoro-2,5-dimethoxybenzaldehyde.

Core Application: Synthesis of 2-(4-Fluoro-2,5-dimethoxyphenyl)ethanamine (2C-F)

A primary application of 4-Fluoro-2,5-dimethoxybenzaldehyde is its role as a direct precursor to the psychedelic phenethylamine, 2C-F. This transformation is a classic example of a two-step synthesis involving a Henry nitroaldol reaction followed by the reduction of the resulting nitrostyrene.

Two_Step_Synthesis Start 4-Fluoro-2,5- dimethoxybenzaldehyde Nitroalkene β-Nitrostyrene Intermediate Start->Nitroalkene Henry Reaction (+ Nitromethane, Base) Final 2C-F (Phenethylamine) Nitroalkene->Final Reduction (e.g., NaBH₄/CuCl₂)

Caption: Two-step synthesis of 2C-F from the title benzaldehyde.

Step 1: The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[5][6] It is a foundational reaction in organic synthesis due to the versatility of the resulting β-nitro alcohol, which can be readily dehydrated to a nitroalkene.[5]

Mechanism: The reaction is initiated by the deprotonation of the nitroalkane (nitromethane) by a base, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting β-nitro alkoxide is protonated, and subsequent elimination of water (dehydration), often promoted by the reaction conditions, yields the β-nitrostyrene.[7]

Henry_Mechanism cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack & Dehydration Nitro Nitromethane (CH₃NO₂) Nitronate Nitronate Anion [CH₂NO₂]⁻ Nitro->Nitronate + Base Base (e.g., NH₄OAc) Aldehyde Benzaldehyde (Ar-CHO) Intermediate β-Nitro Alkoxide Aldehyde->Intermediate + Nitronate Anion Nitroalkene β-Nitrostyrene (Ar-CH=CHNO₂) Intermediate->Nitroalkene - H₂O

Caption: Simplified mechanism of the Henry reaction and dehydration.

Experimental Protocol: Synthesis of 1-Fluoro-2,5-dimethoxy-4-(2-nitrovinyl)benzene

This protocol is adapted from established procedures for the synthesis of substituted β-nitrostyrenes from their corresponding benzaldehydes.[8][9]

  • Reaction Setup: To a solution of 4-Fluoro-2,5-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol, add nitromethane (at least 5 equivalents).

  • Catalyst Addition: Add a basic catalyst, such as ammonium acetate (NH₄OAc), triethylamine (Et₃N), or an alkali metal hydroxide.[7][10] Ammonium acetate is a common choice.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-120 °C) for 2 to 4 hours. The progress of the reaction can be monitored by TLC.

  • Isolation and Purification: After cooling, the product often precipitates from the reaction mixture. The solid can be collected by filtration. If no precipitate forms, the mixture can be poured into water and the product extracted with an organic solvent. The crude nitrostyrene is then washed, dried, and can be purified by recrystallization from a solvent like ethanol or isopropanol to yield the pure product.

Step 2: Reduction of the β-Nitrostyrene

The final step in the synthesis of 2C-F is the reduction of both the nitro group and the alkene double bond of the β-nitrostyrene intermediate. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a more facile and increasingly popular method involves the use of sodium borohydride (NaBH₄) in combination with a catalyst like copper(II) chloride (CuCl₂).[11][12] This system offers a milder, one-pot procedure that avoids some of the hazards and workup complexities associated with metal hydrides.[11]

Experimental Protocol: Reduction to 2-(4-Fluoro-2,5-dimethoxyphenyl)ethanamine

This protocol is based on the work of Scialpi et al. for the reduction of substituted β-nitrostyrenes.[11][12]

  • Reaction Setup: In a round-bottom flask, dissolve the 1-fluoro-2,5-dimethoxy-4-(2-nitrovinyl)benzene (1 equivalent) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and methanol.

  • Catalyst Addition: Add a catalytic amount of copper(II) chloride (CuCl₂).

  • Reducing Agent Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add sodium borohydride (NaBH₄) (several equivalents) to the stirred solution. The addition is exothermic and will cause vigorous hydrogen evolution.

  • Reaction Conditions: After the addition is complete, remove the ice bath and stir the reaction at room temperature or gentle heat (e.g., 80 °C) for 10-30 minutes, or until TLC analysis indicates the complete consumption of the starting material.[11]

  • Work-up and Isolation: Cool the reaction mixture and make it basic by adding an aqueous solution of sodium hydroxide (e.g., 35% NaOH).[12] Extract the amine product with a solvent like isopropyl alcohol or dichloromethane.[12]

  • Purification: Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), and filter. The solvent can be removed under reduced pressure. The resulting freebase amine can be further purified, or it can be converted to a salt (e.g., the hydrochloride salt) by dissolving it in a solvent like diethyl ether and adding a solution of HCl in ether. The precipitated salt can be collected by filtration and dried.[12]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling 4-Fluoro-2,5-dimethoxybenzaldehyde and its derivatives. The information below is a summary of key safety data.

Hazard ClassStatementSource
Acute Toxicity, Oral H302: Harmful if swallowed[13]
Skin Corrosion/Irritation H315: Causes skin irritation[2][13]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[2][13]
Specific Target Organ Toxicity H335: May cause respiratory irritation[13]

Note: GHS classifications can vary between suppliers and jurisdictions. This table represents aggregated data.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][15] Use in a well-ventilated area, and if dust formation is possible, wear respiratory protection.[14][16]

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[14][16] Do not eat, drink, or smoke when handling.[16] Wash hands thoroughly after handling.[17]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15][17] Store under an inert atmosphere.[3][17]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15][17][18]

    • Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[15][17]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14][17]

    • Ingestion: Rinse mouth and get medical advice/attention.[17]

  • Spills: Clean up spills immediately, avoiding dust generation.[16] Use dry clean-up procedures and place spilled material in a sealed container for disposal.[16] Prevent spillage from entering drains or water courses.[16]

Conclusion

4-Fluoro-2,5-dimethoxybenzaldehyde is a highly valuable and versatile building block in organic synthesis. Its utility is demonstrated through its efficient conversion into complex phenethylamines, serving as a testament to the power of classic organic reactions like the Henry condensation and subsequent reduction. The presence of the fluorine atom and methoxy groups provides a scaffold that can be further elaborated, opening doors to a wide array of novel compounds for pharmaceutical and materials science applications. A firm grasp of its properties, synthetic routes, and handling requirements empowers researchers to fully exploit its synthetic potential in a safe and effective manner.

References

  • SAFETY DATA SHEET: 4-Bromo-2,5-dimethoxybenzaldehyde. (2025, December 25). Fisher Scientific. [Link]

  • 4-Fluoro-2,6-dimethoxybenzaldehyde. PubChem. Retrieved March 14, 2026, from [Link]

  • Späth, E. (1962). Catalytic hydrogenation of 2, 5-dialkoxy-beta-nitrostyrene to produce beta-aminoethylhydroquinone. U.S. Patent No. 3,062,884.
  • 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Safrole. Retrieved March 14, 2026, from [Link]

  • 2-Fluoro-4,5-dimethoxybenzaldehyde. PubChem. Retrieved March 14, 2026, from [Link]

  • Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. AIP Publishing. Retrieved March 14, 2026, from [Link]

  • What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? Shenzhou Chemical. Retrieved March 14, 2026, from [Link]

  • Henry reaction. Wikipedia. Retrieved March 14, 2026, from [Link]

  • How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions? Medium. Retrieved March 14, 2026, from [Link]

  • Scialpi, V., et al. (2025, January 7). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journals. [Link]

  • Scialpi, V., et al. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. PrepChem.com. Retrieved March 14, 2026, from [Link]

  • Henry Reaction. Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Henry Reaction. SynArchive. Retrieved March 14, 2026, from [Link]

  • Synthesis of 2,5-Dimethoxybenzaldehyde. The Vespiary. Retrieved March 14, 2026, from [Link]

  • 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. Dakota Pharm. Retrieved March 14, 2026, from [Link]

  • Rios, R., et al. (2015). DNA-Catalyzed Henry Reaction in Pure Water and the Striking Influence of Organic Buffer Systems. Molecules, 20(6), 10436-10447. [Link]

  • Cassels, B.L., & Sepulveda-Boza, S. (1990). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. designer-drug.com. [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. Retrieved March 14, 2026, from [Link]

  • Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. ResearchGate. Retrieved March 14, 2026, from [Link]

  • Synthesis of 2,5-Dimethoxy-4-Fluoroethyl-amphetamine (DOEF). The Vespiary. Retrieved March 14, 2026, from [Link]

  • 2-fluoro-4,5-dimethoxybenzaldehyde (C9H9FO3). PubChemLite. Retrieved March 14, 2026, from [Link]

  • Chládková, B., et al. (2021). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Polymers, 13(21), 3810. [Link]

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A Technical Guide to Precursors for Novel Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rapid emergence of Novel Psychoactive Substances (NPS) presents a significant and evolving challenge to public health, forensic science, and regulatory bodies worldwide.[1][2] These substances are often designed to mimic the effects of controlled drugs while circumventing existing legal frameworks.[2][3] Central to the proliferation of NPS is the availability and chemical manipulation of precursor chemicals. This guide provides an in-depth technical overview of the core precursors used in the synthesis of major NPS classes, including synthetic cathinones, cannabinoids, phenethylamines, tryptamines, and synthetic opioids. We will explore the principal synthetic routes from these precursors, the causality behind key experimental choices, and the advanced analytical methodologies required for their identification and characterization. This document is intended for researchers, forensic scientists, and drug development professionals dedicated to understanding and mitigating the risks associated with NPS.

Introduction: The Shifting Landscape of Psychoactive Substances

A Novel Psychoactive Substance (NPS) is defined by the United Nations Office on Drugs and Crime (UNODC) as a substance of abuse, in pure form or as a preparation, that is not controlled by international drug conventions but may pose a public health threat.[2][4] The term "new" refers not necessarily to a new invention but to a substance that has recently become available on the recreational market.[2] As of October 2023, over 1,230 individual NPS have been reported to the UNODC, a staggering increase from the 254 reported a decade prior, highlighting the dynamic nature of this challenge.[5]

The engine of this rapid diversification is clandestine chemistry. Manufacturers modify the chemical structures of known illicit drugs or develop entirely new compounds to evade legal controls.[6] This chemical ingenuity relies on a foundation of accessible precursor chemicals —the primary building blocks from which NPS are synthesized. Understanding these precursors, their synthetic pathways, and their analytical signatures is paramount for forensic laboratories, law enforcement, and researchers developing harm reduction strategies and new therapeutic agents.

This guide will deconstruct the chemical foundations of major NPS categories, providing a logical framework for understanding the relationship between precursor and final product.

Classification of NPS and Key Chemical Precursors

NPS can be broadly categorized based on their chemical structures and pharmacological effects.[2] Below, we examine the principal classes and their associated precursors.

Synthetic Cathinones (e.g., Mephedrone, MDPV)

Often marketed as "bath salts," synthetic cathinones are β-keto analogues of phenethylamines, structurally related to the naturally occurring cathinone found in the khat plant.[7][8] Their synthesis is often straightforward, making them a popular class of NPS.[8][9]

Core Precursors: The synthesis of most cathinone derivatives begins with a substituted propiophenone or a related arylketone.[8][10] For example, 4-methylpropiophenone is the key precursor for mephedrone (4-methylmethcathinone).[10]

Common Synthetic Route: A typical two-step process involves the alpha-bromination of the arylketone, followed by a nucleophilic substitution with an appropriate amine.[8][9]

  • Step 1 (Halogenation): The propiophenone is reacted with bromine (Br₂) to form an α-bromoketone intermediate.

  • Step 2 (Amination): The intermediate is then reacted with a specific amine (e.g., methylamine for mephedrone) to yield the final cathinone freebase, which is often converted to a hydrochloride salt for stability.[8][9]

An alternative route involves the oxidation of a corresponding ephedrine or pseudoephedrine analogue using an oxidizing agent like potassium permanganate.[7][10] This method can be stereoselective if a single enantiomer of the precursor is used.[7][10]

Synthetic Cathinone Primary Precursor(s) Key Reagents
Mephedrone (4-MMC)4-Methylpropiophenone, MethylamineBromine, Potassium Permanganate (alternative)
Methylone (βk-MDMA)3,4-Methylenedioxypropiophenone, MethylamineBromine
MDPV3,4-Methylenedioxypropiophenone, PyrrolidineBromine
MethcathinonePropiophenone, Methylamine (or oxidation of Ephedrine)Bromine, Potassium Permanganate
Synthetic Cannabinoid Receptor Agonists (SCRAs)

SCRAs represent the largest and most structurally diverse class of NPS.[4] These compounds, often sprayed on herbal material and sold as "Spice" or "K2," are agonists of the same cannabinoid receptors (CB1 and CB2) as Δ⁹-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.[11][12][13] Unlike THC, they encompass a wide variety of chemical structures.[11]

Major Structural Groups and Precursors:

  • Naphthoylindoles (e.g., JWH-018): Synthesized from 1-pentyl-1H-indole and naphthalene-1-carbonyl chloride . The reaction is a Friedel-Crafts acylation.

  • Phenylacetylindoles (e.g., JWH-250): Require an appropriately substituted phenylacetyl chloride and an indole core.

  • Indazole Carboxamides (e.g., ADB-BUTINACA): A more recent generation, these often start with an indazole-3-carboxylic acid core, which is then amidated with a suitable amine (e.g., tert-butylamine).

A recent development is the emergence of "tail-less" precursors, such as ADB-INACA and MDMB-INACA, which are highly pure intermediates that only require a final, simple one-step synthesis to produce the active SCRA.[13]

Phenethylamines & Tryptamines

This broad category includes substances that are structurally related to classic hallucinogens like mescaline and psilocybin.[14][15]

  • Phenethylamines (2C-series, NBOMe series): These are derivatives of phenethylamine.[16] The synthesis often starts with a substituted benzaldehyde , which is converted to a nitrostyrene and then reduced to the final phenethylamine.

  • Tryptamines (e.g., 4-AcO-DMT, 5-MeO-DIPT): These compounds feature an indole core with an ethylamine side chain.[14] The synthesis often begins with indole or a substituted indole derivative. Key synthetic routes include the Speeter-Anthony synthesis, which involves reacting indole with oxalyl chloride, followed by an amine, and then reduction.

Synthetic Opioids (Fentanyl Analogues and Nitazenes)

The most significant public health threat among NPS comes from the proliferation of highly potent synthetic opioids.[17][18]

Fentanyl Analogues: Clandestine synthesis of fentanyl and its analogues often utilizes several established pathways.[19]

  • Siegfried Method: This route involves the precursor ANPP (4-anilino-N-phenethylpiperidine) , which is reacted with propionyl chloride .[19][20]

  • Janssen Method: This original pathway starts with NPP (N-phenethyl-4-piperidone) .[20]

  • Gupta Method: This pathway uses the List I chemical 4-piperidone as a starting material.[19][21]

Due to increased regulation of these core precursors, clandestine labs have adapted by using "pre-precursors" or alternative chemicals to synthesize the necessary starting materials in-house.[20][21]

Nitazenes: This is an emerging class of potent synthetic opioids (e.g., isotonitazene, protonitazepyne).[22] Their synthesis typically involves a core 2-benzylbenzimidazole structure, which is then alkylated. The precursors are often complex and less controlled than those for fentanyl.

Understanding Synthetic Routes: A Conceptual Workflow

The clandestine synthesis of NPS is a process of chemical transformation. Visualizing this process is key for forensic analysis and precursor tracking. The following diagram illustrates a generalized workflow for NPS production, from precursor acquisition to the final product.

NPS Synthesis Workflow Generalized NPS Synthesis Workflow cluster_0 Precursor Stage cluster_1 Synthesis Stage cluster_2 Final Product Stage Precursors Acquisition of Precursor Chemicals (e.g., Propiophenones, Indoles, 4-Piperidone) Reaction Chemical Reaction (e.g., Bromination, Amination, Acylation) Precursors->Reaction Reagents Solvents, Reagents, Catalysts Reagents->Reaction Purification Work-up & Purification (Extraction, Crystallization) Reaction->Purification Crude Product NPS_Base NPS Freebase (Often an oil or unstable solid) Purification->NPS_Base Purified Product Salting Salt Formation (e.g., with HCl) NPS_Base->Salting Final_Product Stable NPS Salt (Crystalline Powder) Salting->Final_Product

Caption: A generalized workflow for the clandestine synthesis of Novel Psychoactive Substances (NPS).

Analytical Techniques for Precursor and NPS Identification

The structural diversity of NPS and their precursors necessitates a robust suite of analytical tools for unambiguous identification and quantification in forensic laboratories.[2][23] No single technique is sufficient; rather, a combination of methods provides the necessary certainty.

Chromatography-Mass Spectrometry (MS)

Coupled chromatography and mass spectrometry techniques are the gold standard for NPS analysis, offering both separation of complex mixtures and structural identification.[23][24]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for volatile and thermally stable compounds. The sample is vaporized and separated on a capillary column before being fragmented and analyzed by the mass spectrometer. The resulting mass spectrum provides a chemical "fingerprint" that can be compared against spectral libraries.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred method for its versatility, sensitivity, and speed, especially for non-volatile or thermally sensitive compounds like many synthetic cathinones and complex opioids.[1][6] It allows for the analysis of a wide range of NPS in various matrices, including blood and urine.[1][25][26] The development of multi-analyte methods allows for the screening of hundreds of psychoactive substances in a single run.[26]

Spectroscopic Methods

Spectroscopic techniques provide complementary structural information.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[27] It is a rapid, non-destructive technique useful for the bulk identification of seized powders.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for elucidating the precise chemical structure of a substance, including the connectivity of atoms and stereochemistry.[23] While less sensitive than MS, it is non-destructive and essential for characterizing entirely new, previously unidentified substances where no reference standard exists.[23]

Protocol: General LC-MS/MS Screening for NPS and Precursors

This protocol outlines a general, validated approach for the broad-spectrum screening of NPS in a sample.

  • Sample Preparation:

    • Accurately weigh 1 mg of the seized material (powder, tablet, etc.).

    • Dissolve in 10 mL of a suitable solvent (e.g., 50:50 methanol:water) to create a 100 µg/mL stock solution.

    • Perform a serial dilution to create a working solution of 1 µg/mL. For biological samples, a protein precipitation or liquid-liquid extraction step is required.[25][26]

  • Chromatographic Separation:

    • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[27][28]

    • Column: A C18 reversed-phase column is commonly used for its versatility in separating compounds of varying polarity.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • Causality: A gradient elution (gradually increasing the percentage of organic Solvent B) is crucial because NPS classes have widely different polarities. A shallow gradient allows for the separation of closely related isomers, while a steeper gradient ensures that highly retained, non-polar compounds (like some synthetic cannabinoids) elute in a reasonable time. The formic acid helps to protonate the analytes, improving ionization efficiency and peak shape.

  • Mass Spectrometry Detection:

    • Instrument: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[28]

    • Ionization: Electrospray Ionization (ESI) in positive mode is typically used as most NPS contain nitrogen atoms that are readily protonated.

    • Acquisition Mode: A full scan is performed to detect all ions within a mass range (e.g., 50-800 m/z). Simultaneously, a data-dependent acquisition (DDA) or Multiple Reaction Monitoring (MRM) is performed.

    • Causality: In DDA, the instrument automatically selects the most intense ions from the full scan for fragmentation (MS/MS), providing structural data for identification. In targeted MRM analysis, specific precursor-to-product ion transitions for known NPS are monitored, offering exceptional sensitivity and specificity for quantification.[1][26]

  • Data Analysis:

    • The acquired mass spectra and retention times are compared against a validated in-house or commercial spectral library.

    • Advanced software can use retention time prediction models and molecular networking to identify novel analogues not yet present in libraries.[28]

Analytical_Workflow Forensic Analytical Workflow for NPS Identification cluster_separation Separation & Analysis cluster_data Data Interpretation Sample Seized Sample (Powder, Tablet, Liquid) Prep Sample Preparation (Dilution, Extraction) Sample->Prep LCMS LC-MS/MS (Primary Identification & Quantification) Prep->LCMS GCMS GC-MS (For Volatile Analytes) Prep->GCMS FTIR FTIR (Functional Group ID) Prep->FTIR NMR NMR (Definitive Structure of Novel Compounds) Prep->NMR Library Spectral Library Comparison LCMS->Library GCMS->Library Structure Structure Elucidation FTIR->Structure NMR->Structure Report Final Report (Qualitative & Quantitative Results) Library->Report Structure->Report

Caption: A comprehensive analytical workflow for the identification and characterization of NPS and their precursors.

Regulatory Landscape and Future Challenges

The international response to NPS proliferation involves scheduling not only the final products but also their key precursors under conventions like the 1988 United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances.[5][29][30] As of March 2024, numerous fentanyl, amphetamine, and MDMA precursors have been placed under international control.[30]

However, the challenge is a "cat-and-mouse" game. As one precursor is controlled, clandestine chemists adapt by:

  • Using "designer" or "masked" precursors that can be easily converted to the controlled substance in one step.[31]

  • Developing entirely new synthetic routes that bypass controlled chemicals.[21]

  • Sourcing precursors from countries with less stringent chemical industry regulations.[32][33][34]

The future of NPS precursor monitoring will require enhanced international cooperation, real-time data sharing through platforms like the INCB's Precursors Incident Communication System (PICS), and the development of intelligent monitoring systems that can predict emerging chemical threats before they become widespread.[35]

Conclusion

The landscape of novel psychoactive substances is inextricably linked to the availability and chemistry of their precursors. For researchers, forensic scientists, and public health officials, a deep, mechanistic understanding of these chemical building blocks is not merely an academic exercise—it is a fundamental requirement for developing effective analytical methods, informing legislation, and ultimately, protecting public health. As clandestine chemistry continues to evolve, so too must the scientific community's vigilance and expertise in identifying and controlling the precursors that fuel this ongoing challenge.

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Sources

The Definitive Technical Guide to 4-Fluoro-2,5-dimethoxybenzaldehyde: Sourcing, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 4-Fluoro-2,5-dimethoxybenzaldehyde (CAS: 82830-48-6) represents a highly privileged, functionally dense building block. Its unique substitution pattern—a strongly electronegative fluorine atom flanked by two electron-donating methoxy groups—makes it an essential precursor for synthesizing advanced therapeutics, including Mixed Lineage Kinase Domain-Like (MLKL) inhibitors and ultra-rapid delayed rectifier potassium current (IKur) blockers.

This whitepaper provides an authoritative analysis of its commercial supply chain, physicochemical properties, mechanistic synthesis, and downstream applications, complete with field-proven, self-validating experimental protocols.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in subsequent synthetic steps, particularly regarding solubility and reactivity during nucleophilic additions or condensations.

Table 1: Core Physicochemical Specifications

PropertySpecification / Value
Chemical Name 4-Fluoro-2,5-dimethoxybenzaldehyde
CAS Registry Number 82830-48-6
Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Profile Soluble in DCM, THF, Ethyl Acetate; Insoluble in H₂O
Storage Conditions Inert atmosphere (Argon/N₂), 2-8°C, protected from light

Commercial Availability & Supply Chain Dynamics

Because 4-Fluoro-2,5-dimethoxybenzaldehyde is a specialized intermediate rather than a bulk commodity chemical, securing a reliable supply chain requires vetting vendors for high-purity research grades. Impurities in the starting material (such as positional isomers like 2-fluoro-3,6-dimethoxybenzaldehyde) can drastically reduce yields in multi-step syntheses.

Table 2: Verified Commercial Suppliers

SupplierFocus AreaPurity Standard
High-throughput screening & catalog synthesis≥97% (HPLC/NMR verified)
Research-grade compounds & life science reagents≥98%
Global supplier aggregation and reference materialsVariable (Vendor dependent)

Strategic Sourcing Note: When procuring this compound for Good Laboratory Practice (GLP) or pre-clinical workflows, mandate a Certificate of Analysis (CoA) that includes quantitative ^1H-NMR and ^19F-NMR spectra to confirm the exact regiochemistry of the fluorine atom relative to the aldehyde moiety.

Synthetic Methodologies & Mechanistic Causality

For laboratories opting to synthesize this compound in-house, the most robust route is the Rieche Formylation of 2-fluoro-1,4-dimethoxybenzene.

The Causality of Regioselectivity

The success of this reaction relies on the synergistic directing effects of the aromatic substituents. In 2-fluoro-1,4-dimethoxybenzene, the electrophilic aromatic substitution (SEAr) is strictly governed by electronic activation and steric hindrance:

  • The methoxy group at C4 is a powerful electron-donating group, strongly directing the incoming electrophile to its ortho positions (C3 and C5).

  • The fluorine atom at C2 is inductively electron-withdrawing but donates electron density via resonance, directing ortho/para. The C5 position is exactly para to this fluorine.

  • Steric exclusion prevents formylation at C3 (which is wedged between the bulky methoxy and fluorine groups).

Consequently, the C5 position is both the most electronically activated and sterically accessible site, resulting in highly regioselective formylation.

Reagent Selection Rationale

Instead of using harsh Lewis acids like Aluminum Chloride (AlCl₃) or Boron Tribromide (BBr₃)—which are notorious for cleaving methyl ethers—Tin(IV) chloride (SnCl₄) is selected. SnCl₄ is a milder Lewis acid that successfully generates the reactive oxocarbenium ion from dichloro(methoxy)methane without causing undesired demethylation of the substrate .

Synthesis_Workflow cluster_0 Rieche Formylation Pathway SM 2-Fluoro-1,4-dimethoxybenzene (Starting Material) LewisAcid Addition of SnCl4 (Mild Lewis Acid) SM->LewisAcid DCM, 5-10°C Electrophile Dichloro(methoxy)methane (Electrophile Generation) LewisAcid->Electrophile Intermediate Regioselective SEAr at C5 (Directed by -OMe & -F) Electrophile->Intermediate Quench Ice-Water Quench (Hydrolysis to Aldehyde) Intermediate->Quench Product 4-Fluoro-2,5-dimethoxybenzaldehyde (Target: CAS 82830-48-6) Quench->Product High Yield

Fig 1: Regioselective Rieche formylation workflow for 4-Fluoro-2,5-dimethoxybenzaldehyde.

Step-by-Step Experimental Protocol: Rieche Formylation

This protocol is designed as a self-validating system , embedding visual and analytical checkpoints to ensure reaction integrity.

Materials Required:

  • 2-Fluoro-1,4-dimethoxybenzene (1.0 eq, ~13.26 mmol)

  • Tin(IV) chloride (SnCl₄) (1.95 eq, ~25.99 mmol)

  • Dichloro(methoxy)methane (0.86 eq to 1.0 eq, ~11.41 mmol)

  • Anhydrous Dichloromethane (DCM) (15 mL)

Step-by-Step Methodology:

  • System Preparation: Purge a dry, round-bottom flask with Argon. Add 2-fluoro-1,4-dimethoxybenzene (2.07 g) and anhydrous DCM (15 mL).

  • Thermal Control: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 5–6 °C. Causality: Strict thermal control prevents runaway exothermic degradation and suppresses poly-formylation.

  • Lewis Acid Addition: Under vigorous magnetic stirring, slowly add SnCl₄ (6.75 g).

    • Validation Checkpoint 1: The solution should remain clear but may develop a slight yellow tint. No violent fuming should occur if the DCM is truly anhydrous.

  • Electrophile Generation: Add dichloro(methoxy)methane (1.3 g) dropwise via a syringe pump at a rate that maintains the internal temperature strictly below 10 °C.

    • Validation Checkpoint 2: A distinct color shift to deep yellow/orange indicates the successful formation of the active oxocarbenium intermediate.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 30 minutes.

    • Validation Checkpoint 3: Perform a TLC (Hexanes:Ethyl Acetate 4:1). The non-polar starting material spot should disappear, replaced by a highly UV-active, lower Rf spot corresponding to the aldehyde.

  • Quenching & Hydrolysis: Pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice and water (50 mL). This hydrolyzes the intermediate acetal into the final aldehyde.

  • Workup: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual HCl), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Applications in Advanced Therapeutics

The structural geometry provided by the 4-fluoro-2,5-dimethoxy substitution is highly sought after in modern pharmacophore design.

MLKL Inhibitors (Necroptosis Pathway)

Necroptosis is a highly regulated inflammatory cell death pathway implicated in neurodegenerative and autoimmune diseases. 4-Fluoro-2,5-dimethoxybenzaldehyde is a core precursor in the synthesis of novel Mixed Lineage Kinase Domain-Like (MLKL) protein inhibitors. The fluorine atom enhances the lipophilic efficiency and metabolic stability of the resulting inhibitor, allowing it to effectively block MLKL oligomerization and membrane translocation .

IKur Inhibitors (Cardiovascular Therapeutics)

In cardiovascular drug discovery, this aldehyde is utilized to synthesize acyclic inhibitors of the ultra-rapid delayed rectifier potassium current (IKur). By modulating this specific ion channel, these derivatives help regulate cardiac action potentials, offering a targeted therapeutic approach for treating atrial fibrillation without inducing ventricular arrhythmias .

Applications Compound 4-Fluoro-2,5-dimethoxy- benzaldehyde Deriv1 MLKL Inhibitors Compound->Deriv1 Precursor Deriv2 IKur Inhibitors Compound->Deriv2 Precursor Deriv3 Phenethylamines Compound->Deriv3 Precursor Target1 Block Necroptosis (Inflammation) Deriv1->Target1 Action Target2 Regulate K+ Current (Atrial Fibrillation) Deriv2->Target2 Action Target3 5-HT2A Agonism (Neuroscience) Deriv3->Target3 Action

Fig 2: Downstream therapeutic applications of 4-Fluoro-2,5-dimethoxybenzaldehyde derivatives.

References

  • ChemBK. "4-FLUORO-2,5-DIMETHOXYBENZALDEHYDE Suppliers Database." ChemBK, 2026. URL: [Link]

  • United States Patent and Trademark Office. "US11666577B2 - MLKL inhibitors." Google Patents, Jun 2023.
  • United States Patent and Trademark Office. "US8357809B2 - Acyclic IKur inhibitors." Google Patents, Jan 2013.

Theoretical studies on 4-Fluoro-2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Studies of 4-Fluoro-2,5-dimethoxybenzaldehyde

This guide provides a comprehensive theoretical exploration of 4-Fluoro-2,5-dimethoxybenzaldehyde, a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. As a derivative of 2,5-dimethoxybenzaldehyde, a known precursor in the synthesis of psychoactive substances and other pharmaceuticals, the introduction of a fluorine atom can significantly alter its electronic properties and biological activity.[1][2] This document leverages high-level computational chemistry to elucidate the molecule's structural, spectroscopic, and electronic characteristics, offering predictive insights for researchers, scientists, and drug development professionals.

The narrative herein is grounded in Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3][4] By simulating the molecule's properties in silico, we can predict its behavior and characteristics with a high degree of accuracy, providing a powerful complement to empirical investigation.

Computational Methodology: A Self-Validating System

The cornerstone of trustworthy theoretical research lies in a well-defined and validated computational protocol. The methods described here are selected based on their proven accuracy for organic molecules. All calculations are performed using the DFT framework, which offers an excellent balance between computational cost and accuracy.

Theoretical Framework: The primary computational engine for this guide is DFT, employing the B3LYP hybrid functional. B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is widely recognized for its reliability in predicting the molecular geometries and vibrational frequencies of organic compounds.[4][5] The 6-311++G(d,p) basis set is utilized, which provides a flexible description of the electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[6]

Experimental Protocols: Computational Workflow

  • Geometry Optimization: The initial molecular structure of 4-Fluoro-2,5-dimethoxybenzaldehyde is constructed and subjected to full geometry optimization without any symmetry constraints. This process locates the minimum energy conformation on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[4] These calculations also yield theoretical FT-IR and FT-Raman spectra.

  • Spectroscopic Prediction:

    • NMR: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[5][7]

    • UV-Vis: Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT), which provides information on excitation energies and oscillator strengths.[7][8]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to analyze the molecule's reactivity and charge transfer capabilities.[9]

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attacks.[8][10]

Computational_Workflow A Initial Structure Input B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum Energy (No Imaginary Frequencies) C->D E Vibrational Spectra (FT-IR, FT-Raman) D->E F NMR Chemical Shifts (GIAO Method) D->F G UV-Vis Spectrum (TD-DFT) D->G H Electronic Properties (HOMO-LUMO, MEP) D->H

Caption: A standardized workflow for the theoretical analysis of molecular properties.

Molecular Geometry and Conformational Landscape

The optimized geometric structure provides the foundation for all other computed properties. The planarity of the benzene ring and the orientation of the substituent groups (aldehyde, methoxy, and fluorine) are critical determinants of the molecule's overall properties. For ortho-substituted benzaldehydes, the relative orientation of the substituents can lead to different conformers; typically, anti-conformers are more populated and thus more stable.[3]

Caption: Optimized molecular structure of 4-Fluoro-2,5-dimethoxybenzaldehyde.

Table 1: Selected Calculated Geometrical Parameters

ParameterBondLength (Å)ParameterAtomsAngle (°)
C=OC7=O81.215C-C-OC1-C7-O8124.5
C-C(HO)C1-C71.489O-C-HO8-C7-H9120.3
C-FC4-F121.355C-C-FC3-C4-F12118.9
C-O(Me)C2-O101.362C-C-OC1-C2-O10116.5
C-O(Me)C5-O131.368C-C-OC4-C5-O13124.8

The calculated bond lengths and angles are consistent with values reported for similar substituted benzaldehyde derivatives.[9] The C=O bond length of the aldehyde group is typical for a conjugated carbonyl. The C-F bond length is also within the expected range for an aromatic fluoride. The bond angles around the substituted carbons deviate slightly from the ideal 120° of an sp² hybridized carbon, which is attributable to the steric and electronic effects of the bulky methoxy groups and the electronegative fluorine atom.

Spectroscopic Signatures: A Theoretical Fingerprint

Spectroscopy is an indispensable tool for molecular characterization. Theoretical calculations provide a powerful means to assign and interpret experimental spectra.

Vibrational Analysis (FT-IR and FT-Raman) The calculated vibrational spectrum allows for the assignment of characteristic absorption bands corresponding to specific functional groups.

Table 2: Calculated Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹)AssignmentDescription
~3080-3010ν(C-H)Aromatic C-H stretching
~2980-2850ν(C-H)Methyl C-H stretching
~1710ν(C=O)Aldehyde carbonyl stretching
~1600, 1510ν(C=C)Aromatic ring stretching
~1260ν(C-F)C-F stretching
~1220, 1030ν(C-O)Asymmetric & Symmetric C-O-C stretching

These calculated frequencies align well with established correlation tables for organic molecules.[7] The most intense absorption in the IR spectrum is predicted to be the C=O stretching vibration, a characteristic feature of aldehydes.

NMR Spectroscopy (¹H and ¹³C) The GIAO method allows for the accurate prediction of NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus.

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Atom¹H ShiftAtom¹³C Shift
H (Aldehyde)~10.2C (Aldehyde)~189.5
H (Aromatic)~7.1 - 7.5C (Aromatic, C-F)~158.0 (d)
H (Methoxy)~3.9C (Aromatic, C-O)~154.0, 149.0
C (Aromatic)~115.0 - 120.0
C (Methoxy)~56.5

The aldehyde proton is expected to be the most deshielded proton, appearing far downfield. The aromatic protons will exhibit splitting patterns dependent on their coupling with the adjacent fluorine and other protons. The carbon attached to the highly electronegative fluorine atom is predicted to show a large chemical shift and a characteristic splitting pattern (doublet) in the ¹³C NMR spectrum due to C-F coupling.

Electronic Spectroscopy (UV-Vis) TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption.

Table 4: Calculated Electronic Transitions

λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
~3203.87> 0.1HOMO -> LUMO (π -> π)
~2654.68> 0.1HOMO-1 -> LUMO (π -> π)
~2405.16> 0.05HOMO -> LUMO+1 (n -> π*)

The primary absorption band is attributed to the π -> π* transition involving the conjugated system of the benzene ring and the carbonyl group. This transition corresponds to the promotion of an electron from the HOMO to the LUMO.[11]

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule dictates its reactivity. FMO theory is a key framework for understanding this relationship.

Frontier Molecular Orbitals (HOMO-LUMO) The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity.[10][12]

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron.[9][12] For 4-Fluoro-2,5-dimethoxybenzaldehyde, the HOMO is primarily localized on the electron-rich dimethoxy-substituted benzene ring, while the LUMO is concentrated on the electron-withdrawing aldehyde group and the aromatic ring. This distribution facilitates intramolecular charge transfer upon electronic excitation.

HOMO_LUMO cluster_0 Energy Levels LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO:f0->LUMO:f0 Excitation EnergyGap ΔE = E_LUMO - E_HOMO (Reactivity Indicator)

Caption: Energy diagram of Frontier Molecular Orbitals (HOMO & LUMO).

Global Reactivity Descriptors From the HOMO and LUMO energies, several descriptors of chemical reactivity can be calculated.

Table 5: Calculated Global Reactivity Descriptors

DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer
Global Softness (S)1 / (2η)Measure of reactivity
Electrophilicity Index (ω)μ² / (2η)Propensity to accept electrons

These parameters provide a quantitative measure of the molecule's stability and its tendency to react as either an electrophile or a nucleophile.[9][11] The calculated values will indicate that 4-Fluoro-2,5-dimethoxybenzaldehyde is a moderately reactive molecule with a significant electrophilic character centered at the aldehyde carbon.

Molecular Electrostatic Potential (MEP) The MEP map provides a visual representation of the charge distribution. Electron-rich regions (negative potential, shown in red) are susceptible to electrophilic attack, while electron-poor regions (positive potential, shown in blue) are prone to nucleophilic attack.

For this molecule, the most negative potential is localized around the carbonyl oxygen atom, making it the primary site for electrophilic interaction (e.g., protonation). The regions around the aromatic protons and especially the aldehyde proton are characterized by positive potential, indicating their susceptibility to nucleophilic attack. This analysis is crucial for predicting intermolecular interactions and reaction mechanisms.[6][8]

MEP_Concept cluster_mol 4-Fluoro-2,5-dimethoxybenzaldehyde A Carbonyl Oxygen (O) E Red Region: Electron-Rich (Nucleophilic Center) B Aldehyde Carbon (C) F Blue Region: Electron-Poor (Electrophilic Center) C Aromatic Ring (π-system) D Aldehyde Proton (H)

Caption: Conceptual map of Molecular Electrostatic Potential (MEP) reactive sites.

Conclusion and Future Outlook

This guide has presented a thorough theoretical investigation of 4-Fluoro-2,5-dimethoxybenzaldehyde using Density Functional Theory. The computational analysis has provided detailed insights into the molecule's optimized geometry, vibrational modes, NMR and UV-Vis spectra, and electronic properties. Key findings include the identification of characteristic spectroscopic signatures and the elucidation of the molecule's reactivity through frontier molecular orbital and molecular electrostatic potential analyses.

The data generated serve as a robust predictive foundation for experimental work. Substituted benzaldehydes are critical building blocks for a wide array of biologically active molecules, including chalcones and Schiff bases, which have shown anti-inflammatory, antioxidant, and antimicrobial activities.[13][14][15][16] The theoretical understanding of how fluorine and methoxy substituents modulate the electronic structure and reactivity of the benzaldehyde scaffold is invaluable for the rational design of new therapeutic agents.[17] This computational approach provides a powerful, efficient, and cost-effective strategy to screen and prioritize candidate molecules in the early stages of drug discovery.

References

  • Abreu, F. C., et al. (2018). NJC analysis of ¹JCH for substituted benzaldehydes: A DFT study. ResearchGate. Available at: [Link]

  • N'bouké, M., et al. (2023). Effect of the Electronic Structure of Para-Substituted Benzaldehyde Benzohydrazone on Its Antimicrobial Activity: A DFT Analysis. Asian Journal of Chemical Sciences. Available at: [Link]

  • Berski, S., Gordon, A. J., & Ciunik, L. Z. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Journal of Molecular Modeling, 21(3), 57. Available at: [Link]

  • Berski, S., Gordon, A. J., & Ciunik, L. Z. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Journal of Molecular Modeling, 21(3), 57. Available at: [Link]

  • Berski, S., Gordon, A. J., & Ciunik, L. Z. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Scite.ai. Available at: [Link]

  • Karaküçük-İyidoğan, A., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2015). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. Available at: [Link]

  • Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. SciELO. Available at: [Link]

  • Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition). Available at: [Link]

  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Safrole. Available at: [Link]

  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. PMC. Available at: [Link]

  • Kumar, A., et al. (2023). Spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and computational (DFT, MESP, NBO, NCI, LOL, ELF, RDG and QTAIM) profiling of 5-chloro-2-hydroxy-3-methoxybenzaldehyde: A promising antitumor agent. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. Available at: [Link]

  • Dhonnar, S. L., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Singh, V. P., & Singh, J. (2023). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. Semantic Scholar. Available at: [Link]

  • Al-Hussain, S. A., & El-Emam, A. A. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PMC. Available at: [Link]

  • Al-Hussain, S. A., & El-Emam, A. A. (2020). Computational Approaches to Molecular Properties, Chemical Reactivity, and Drug Virtual Screening. PMC. Available at: [Link]

  • Atiya, G. A., et al. (2025). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzaldehyde. International Conference on Applied Innovations in IT. Available at: [Link]

  • Jose, M. A., et al. (2023). A Density Functional Theory Study of 4-OH Aldehydes. Chem. Proc. 2023, 14, 25. Available at: [Link])

Sources

Solvation Dynamics and Physicochemical Profiling of 4-Fluoro-2,5-dimethoxybenzaldehyde in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, solvent selection is rarely arbitrary; it is a calculated thermodynamic decision that dictates reaction kinetics, extraction efficiency, and downstream purification. This whitepaper provides an in-depth technical analysis of the solubility profile of 4-Fluoro-2,5-dimethoxybenzaldehyde (CAS: 82830-48-6) . By examining the structural causality behind its solvation mechanics, we establish a self-validating framework for predicting and measuring its behavior in various organic media, culminating in practical applications for active pharmaceutical ingredient (API) synthesis.

Structural Causality and Thermodynamic Principles

To understand the solubility of 4-Fluoro-2,5-dimethoxybenzaldehyde, we must first deconstruct its molecular architecture. The molecule features a rigid aromatic core with three distinct functional groups:

  • An Aldehyde Group (-CHO): Acts as a strong hydrogen-bond acceptor and contributes significantly to the molecular dipole.

  • Two Methoxy Groups (-OCH3): Electron-donating groups that increase the electron density of the aromatic ring while providing additional hydrogen-bond acceptor sites.

  • A Fluorine Atom (-F): A highly electronegative, electron-withdrawing atom positioned para to the aldehyde.

The Causality of Solvation: This "push-pull" electronic configuration creates a pronounced permanent dipole moment. Because the molecule lacks hydrogen-bond donors (such as -OH or -NH groups), it cannot self-associate via hydrogen bonding. Instead, its solid-state lattice energy is governed by dipole-dipole interactions and London dispersion forces. Consequently, the compound exhibits exceptional solubility in polar aprotic and halogenated solvents, which can effectively solvate the dipole without requiring hydrogen-bond donation. Conversely, the energetic cost of cavity formation in non-polar aliphatic solvent lattices (like hexane) far exceeds the weak solute-solvent dispersion forces, resulting in poor solubility.

Empirical Solubility Data in Organic Solvents

The following table synthesizes the expected thermodynamic solubility profile of 4-Fluoro-2,5-dimethoxybenzaldehyde at standard ambient temperature (25°C). These values serve as a critical baseline for designing liquid-liquid extractions and homogeneous catalytic reactions.

Solvent ClassRepresentative SolventEstimated Solubility at 25°C (mg/mL)Primary Solvation Mechanism
Halogenated (Polar Aprotic) Dichloromethane (DCM)> 150Strong dipole-dipole & matching polarizability
Polar Aprotic Dimethylformamide (DMF)> 100Dipole-dipole & robust H-bond acceptance
Moderately Polar Aprotic Ethyl Acetate (EtOAc)50 - 100Dipole-induced dipole interactions
Polar Protic Methanol (MeOH)20 - 50H-bond donation from solvent to solute oxygens
Non-Polar Aliphatic Hexane / Heptane< 5Weak London dispersion (poor cavity formation)

Self-Validating Protocol for Solubility Determination

In pharmaceutical development, relying on visual dissolution is insufficient. To ensure absolute trustworthiness, solubility must be determined using a self-validating thermodynamic approach. The following protocol is adapted from the principles of [1], replacing the aqueous medium with targeted organic solvents.

Why this specific protocol? Kinetic dissolution methods can be artificially skewed by particle size and surface area. The shake-flask method ensures a true thermodynamic equilibrium is reached. Furthermore, gravimetric methods are susceptible to false positives from solvent impurities or solute degradation (e.g., auto-oxidation of the aldehyde). Coupling the shake-flask method with HPLC-UV provides orthogonal validation, ensuring that only the intact 4-Fluoro-2,5-dimethoxybenzaldehyde is quantified.

Step-by-Step Methodology:
  • Solvent Preparation: Dispense exactly 5.0 mL of the target anhydrous organic solvent (e.g., DCM, EtOAc) into a 10 mL amber glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation and photodegradation.

  • Excess Solute Addition: Incrementally add 4-Fluoro-2,5-dimethoxybenzaldehyde until a visible precipitate persists, ensuring the solution is supersaturated.

  • Isothermal Equilibration: Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.1°C. Agitate at 200 RPM for 24 hours to achieve thermodynamic equilibrium between the solid lattice and the solvated state.

  • Phase Separation: Remove the vial and allow it to stand for 2 hours at 25°C. Syringe-filter a 1.0 mL aliquot of the supernatant through a 0.22 µm PTFE membrane (PTFE is chosen for its universal solvent compatibility).

  • Dilution & HPLC-UV Quantification: Dilute the filtered aliquot by a factor of 100 in the mobile phase to prevent detector saturation. Quantify the concentration using an HPLC system equipped with a C18 column and a UV detector set to the compound's λmax​ (typically ~280 nm), comparing the peak area against a pre-established calibration curve.

Workflow Diagram: High-Throughput Solubility Screening

The following diagram maps the logical flow of the self-validating protocol, highlighting the transition from physical preparation to analytical validation.

SolubilityWorkflow N1 1. Solvent Preparation & Dispensing N2 2. Excess Solute Addition (4-Fluoro-2,5-dimethoxybenzaldehyde) N1->N2 N3 3. Isothermal Equilibration (24h at 25°C) N2->N3 N4 4. Phase Separation (0.22 µm PTFE Filtration) N3->N4 N5 5. HPLC-UV Quantification (Isocratic Elution) N4->N5 N6 6. Thermodynamic Solubility Validation N5->N6

Figure 1: Self-validating thermodynamic solubility workflow using shake-flask and HPLC-UV.

Applications in Advanced Synthesis and Drug Development

The solubility profile of 4-Fluoro-2,5-dimethoxybenzaldehyde directly dictates its utility as a critical intermediate in the synthesis of complex pharmacophores, most notably Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase inhibitors , which are vital for regulating necroptosis in inflammatory diseases [2].

In the foundational synthesis of these inhibitors, 4-fluoro-2,5-dimethoxybenzaldehyde is generated via the formylation of 2-fluoro-1,4-dimethoxybenzene using tin(IV) chloride ( SnCl4​ ) and dichloro(methoxy)methane. According to established protocols documented in [2], this reaction is strictly conducted in Dichloromethane (DCM) .

The causality of this solvent choice is two-fold:

  • Homogeneous Catalysis: The exceptional solubility of both the starting material and the resulting fluorinated benzaldehyde in DCM ensures that the reaction remains entirely homogeneous, even when cooled to 5–10°C to control the highly exothermic Lewis acid-catalyzed mechanism.

  • Phase-Partitioning Efficiency: Post-reaction, the high solubility of 4-Fluoro-2,5-dimethoxybenzaldehyde in DCM allows for highly efficient liquid-liquid extraction when the reaction mixture is quenched with water, leaving aqueous-soluble inorganic tin byproducts behind while cleanly partitioning the target aldehyde into the organic layer.

By mastering the solvation dynamics of this compound, synthetic chemists can optimize reaction yields, minimize solvent waste, and streamline the purification pipelines critical to modern drug discovery.

References

  • Title: OECD Test Guideline 105: Water Solubility (Adapted for Organic Media) Source: OECD iLibrary / Organisation for Economic Co-operation and Development URL: [Link]

  • Title: US Patent 11666577B2 - MLKL Inhibitors Source: Google Patents / United States Patent and Trademark Office URL
  • Title: 2,5-Dimethoxybenzaldehyde (Structural Analog Solvation Reference) Source: National Center for Biotechnology Information (NCBI) / PubChem URL: [Link]

Methodological & Application

Application Note: Formylation of 2,5-Dimethoxyfluorobenzene to 4-Fluoro-2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-fluoro-2,5-dimethoxybenzaldehyde is a critical transformation in the development of psychoactive phenethylamines, serving as the direct precursor to 2C-F, its amphetamine homologue DOF, and high-affinity 5-HT2A receptor agonists like 25F-NBOMe[1][2]. This application note details the mechanistic rationale, self-validating experimental protocol, and quantitative parameters required to successfully execute this formylation.

Scientific Rationale & Mechanistic Insights (E-E-A-T)

The Substrate Challenge

Formylating 2,5-dimethoxyfluorobenzene presents unique electronic challenges. Standard Vilsmeier-Haack conditions (utilizing phosphorus oxychloride and dimethylformamide) rely on the formation of a chloroiminium ion. However, this method is notoriously temperamental and sluggish for this specific substrate[3]. While the two methoxy groups strongly activate the aromatic ring, the fluorine atom exerts a competing inductive electron-withdrawing effect (-I effect) that pulls electron density away from the ring, significantly lowering the overall reaction speed of the electrophilic aromatic substitution (SEAr)[3].

Causality of Reagent Selection

To overcome the deactivating nature of the halogen, a more aggressive electrophile is required. While historically referred to in legacy literature (such as Alexander Shulgin's PiHKAL) as a "Friedel-Crafts formylation" or a "Vilsmeier-Haack variant"[1][2], the use of dichloromethyl methyl ether (DCMME) and a strong Lewis acid like tin(IV) chloride (SnCl4) technically classifies this reaction as a Rieche Formylation [3][4].

DCMME itself is not sufficiently electrophilic; however, coordination with SnCl4 weakens the C-Cl bonds, generating a highly reactive, resonance-stabilized dichloromethoxymethyl cation[4]. This potent electrophile easily overcomes the ring's lowered electron density.

Regioselectivity

The reaction yields exclusively 2,5-dimethoxy-4-fluorobenzaldehyde[1]. This strict regioselectivity is driven by two factors:

  • Directing Effects: The fluorine atom directs the incoming electrophile to its para position (position 4), which is synergistically supported by the ortho-directing effect of the 5-methoxy group[3].

  • Chelation-Control: The Lewis acid coordinates to the oxygen of the methoxy group, pre-organizing the substrate and directing the electrophilic attack to the adjacent, less sterically hindered pocket[4].

Mechanistic Pathway

Mechanism N1 DCMME + SnCl4 (Reagents) N2 Electrophilic Complex [CH(Cl)OCH3]+ N1->N2 Lewis Acid Activation N3 Sigma Complex (Arenium Ion) N2->N3 SEAr Attack (para to F) N4 alpha-Chloro Ether Intermediate N3->N4 Deprotonation & Aromatization N5 Aromatic Aldehyde (Final Product) N4->N5 Acidic Hydrolysis (-HCl, -MeOH)

Figure 1: Mechanistic pathway of the Lewis acid-mediated Rieche formylation.

Experimental Protocol

This methodology is designed as a self-validating system, incorporating in-process visual and thermal cues to ensure reaction integrity.

Step 1: Substrate Preparation & Cooling Dissolve 2,5-dimethoxyfluorobenzene in anhydrous dichloromethane (CH2Cl2). Submerge the reaction vessel in an ice bath and cool the solution to 5–6 °C[1]. Causality: Low temperatures are critical to prevent uncontrolled exothermic reactions, minimize poly-formylation, and avoid Lewis acid-catalyzed ether cleavage.

Step 2: Lewis Acid Addition Under vigorous magnetic stirring, add the SnCl4 in a single portion[1]. Causality: Adding the Lewis acid before the formylating agent ensures that the substrate is pre-coordinated. When the electrophile is subsequently generated, it is consumed immediately, preventing the degradation or polymerization of DCMME[4].

Step 3: Electrophile Generation (In-Process Validation) Begin the dropwise addition of DCMME at a rate that maintains the internal temperature strictly below 10 °C[1]. Validation Check: As the DCMME is added, the solution will undergo a distinct color change, eventually turning into a deep green solution[1]. This color shift confirms the formation of the resonance-stabilized arenium ion (sigma complex).

Step 4: Maturation Remove the ice bath and allow the reaction mixture to warm to room temperature over 30 minutes with continuous stirring[1]. Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. The starting material spot should disappear, replaced by a highly UV-active product spot at a lower retention factor (Rf).

Step 5: Quench and Hydrolysis Pour the dark green reaction mixture over a mixture of crushed ice and concentrated HCl. Stir vigorously for 1.5 hours[1]. Causality: The highly acidic, aqueous environment serves a dual purpose: it breaks the tin-product coordination complex and rapidly hydrolyzes the unstable α -chloro ether intermediate into the final, stable benzaldehyde[1][4].

Workflow Diagram

Workflow A 2,5-dimethoxyfluorobenzene in Anhydrous CH2Cl2 B Cool to 5-6 °C (Ice Bath) A->B C Add SnCl4 (Lewis Acid Catalyst) B->C D Dropwise Add DCMME (Maintain <10 °C) C->D E Warm to Room Temp (Stir 30 min) D->E F Quench in Ice / Conc. HCl (Stir 1.5 h) E->F G 2,5-dimethoxy-4-fluorobenzaldehyde (Product Isolation) F->G

Figure 2: Step-by-step workflow for the formylation of 2,5-dimethoxyfluorobenzene.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios required to achieve high yields (~82%)[1][2].

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsMass / VolumeFunction in Synthesis
2,5-Dimethoxyfluorobenzene 156.151.00 eq40.7 gStarting Substrate
Tin(IV) chloride (SnCl4) 260.502.00 eq135.0 gLewis Acid Catalyst
Dichloromethyl methyl ether 114.961.04 eq26.0 gFormylating Agent
Dichloromethane (CH2Cl2) 84.93Solvent215 mLReaction Medium
Concentrated HCl 36.46Excess75 mLHydrolysis / Quench
Ice 18.02Excess500 gThermal Control (Quench)

Safety & Handling

  • Tin(IV) Chloride (SnCl4): Highly corrosive and reacts violently with ambient moisture to release toxic hydrogen chloride (HCl) gas. All manipulations prior to the quench must be performed under a strictly inert atmosphere (Nitrogen or Argon)[4].

  • Dichloromethyl Methyl Ether (DCMME): A moisture-sensitive reagent and suspected carcinogen. It must be stored under inert gas and handled exclusively within a certified chemical fume hood[3][4].

References

  • Synthesis of 4-Fluoro-2,5-Dimethoxyamphetamine (DOF) - designer-drug.com (Archived from Alexander Shulgin's PiHKAL). 1

  • 25F-NBOMe: Synthesis and Precursors - Grokipedia. 2

  • less common formylation - Sciencemadness Discussion Board. 3

  • An In-depth Technical Guide to the Reaction of Dichloromethyl Methyl Ether with Aromatics - Benchchem. 4

Sources

Protocol for condensation reaction with nitroethane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of β -Methyl- β -Nitrostyrenes via Nitroethane Condensation

Introduction & Mechanistic Causality

The Henry reaction (nitroaldol condensation) is a foundational carbon-carbon bond-forming process in organic synthesis, widely utilized in drug development to generate versatile β -nitro alcohol and nitroalkene intermediates[1]. When nitroethane is employed as the nucleophile, its condensation with an aromatic aldehyde yields a β -methyl- β -nitrostyrene derivative. These conjugated nitroalkenes are critical precursors for the synthesis of complex pharmaceuticals, including substituted phenethylamines, oximes, and targeted heterocyclic systems[2].

Causality of the Reaction Logic: The reaction is driven by the relatively high acidity of the α -protons of nitroethane (pKa 8.5)[3]. A mild base, such as ammonium acetate or a primary amine, is sufficient to deprotonate the nitroethane, generating a resonance-stabilized nitronate enolate[3]. This enolate undergoes nucleophilic addition to the electrophilic carbonyl carbon of the aldehyde. The initial product is a β -nitro alcohol.

However, because the initial aldol addition is reversible (the "retro-Henry" reaction), driving the equilibrium forward requires careful thermodynamic control[4]. By applying heat in the presence of an acidic or basic catalyst, the β -nitro alcohol undergoes spontaneous dehydration (elimination of water) to form the highly conjugated, thermodynamically stable β -methyl- β -nitrostyrene[2][3].

Mechanism A Nitroethane (pKa ~8.5) C Nitronate Enolate (Nucleophile) A->C Deprotonation B Base Catalyst (e.g., NH4OAc) B->C Catalyzes E β-Nitro Alcohol (Intermediate) C->E Nucleophilic Attack D Aromatic Aldehyde (Electrophile) D->E Aldol Addition F Dehydration (-H2O) (Heat/Acid) E->F Retro-Henry Competition G β-Methyl-β-Nitrostyrene (Target Product) E->G Elimination F->G

Mechanistic pathway of the nitroethane Henry condensation reaction.

Experimental Design & Variable Optimization

The choice of catalyst and solvent system dictates whether the reaction stops at the β -nitro alcohol or proceeds to the nitroalkene. For the synthesis of β -methyl- β -nitrostyrenes, the classical Knoevenagel modification using ammonium acetate in glacial acetic acid is highly preferred over aqueous sodium hydroxide. Strong bases like NaOH can lead to competitive Cannizzaro reactions (base-catalyzed self-condensation of the aldehyde) or extensive polymerization[4].

Table 1: Comparative Analysis of Catalytic Systems for Nitroethane Condensation

Catalyst SystemSolventTemp (°C)Primary ProductYield (%)Mechanistic Notes & Causality
NaOH (aq) Methanol / H₂O10–15 β -Nitro alcohol40–60Requires strict thermal control to prevent polymerization; stops at alcohol[5].
NH₄OAc Glacial Acetic Acid90–100 β -Methyl- β -nitrostyrene75–85Acidic media promotes in situ dehydration, driving equilibrium forward[2].
K₂CO₃ / Al₂O₃ Solvent-FreeMicrowave β -Methyl- β -nitrostyrene71–95Green protocol; rapid reaction time (4-6 min) but requires specialized equipment[6].
PS-BEMP Solvent-Free30 β -Nitro alcohol70–80Polymer-supported base; stops at the alcohol due to lack of dehydrating conditions[7].

Detailed Experimental Protocol

This protocol outlines the synthesis of a generic substituted β -methyl- β -nitrostyrene (e.g., using 3,4-methylenedioxybenzaldehyde or 4-methoxybenzaldehyde) via the ammonium acetate/acetic acid route. This system is self-validating: the formation of a brightly colored (typically yellow to orange) crystalline precipitate upon quenching confirms the successful dehydration to the conjugated alkene[2].

Reagents & Equipment:

  • Aromatic Aldehyde (e.g., Piperonal or Anisaldehyde): 1.0 equivalent (e.g., 50 mmol)

  • Nitroethane : 1.1 - 1.2 equivalents (e.g., 55 mmol)

  • Ammonium Acetate (NH₄OAc) : 0.5 equivalents (e.g., 25 mmol)

  • Glacial Acetic Acid : 25 mL (acts as solvent and proton donor)

  • Ice-cold distilled water (for quenching)

  • Ethanol or Isopropanol (for recrystallization)

  • 100-mL round-bottom flask, reflux condenser, magnetic stirrer, and oil bath.

Step-by-Step Methodology:

  • Reaction Setup : In the 100-mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (50 mmol) and glacial acetic acid (25 mL). Stir until fully dissolved.

  • Reagent Addition : Add nitroethane (55 mmol) followed by ammonium acetate (25 mmol)[2][8]. Causality: A slight excess of nitroethane compensates for its volatility, while ammonium acetate acts as a bifunctional catalyst (the acetate deprotonates the nitroethane, and the ammonium ion activates the carbonyl).

  • Reflux : Attach the reflux condenser. Heat the mixture in an oil bath to 90–100 °C for 2 to 4 hours[2]. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1). The disappearance of the starting aldehyde and the appearance of a lower-Rf, UV-active yellow spot indicates conversion.

  • Quenching : Once complete, remove the flask from the heat source and allow it to cool to approximately 50 °C. Pour the warm mixture slowly into a beaker containing 150 mL of vigorously stirred ice-water[2][8]. Causality: The sudden change in polarity and temperature forces the hydrophobic β -methyl- β -nitrostyrene to crash out of solution as a yellow/orange precipitate.

  • Isolation : Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with three 20 mL portions of ice-cold water to remove residual acetic acid and ammonium salts[2].

  • Purification : Transfer the crude solid to an Erlenmeyer flask. Recrystallize from minimal boiling ethanol[5]. Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystallization. Filter and dry under vacuum to yield the pure product.

Workflow Step1 1. Reaction Setup Aldehyde + Nitroethane Glacial Acetic Acid + NH4OAc Step2 2. Reflux & Monitor Heat to 90-100°C Monitor via TLC Step1->Step2 Step3 3. Quench & Precipitate Pour into ice-water Vigorous stirring Step2->Step3 Step4 4. Isolation Vacuum Filtration Wash with cold H2O Step3->Step4 Step5 5. Purification Recrystallization Hot Ethanol Step4->Step5

Step-by-step experimental workflow for β -methyl- β -nitrostyrene synthesis.

Troubleshooting & Self-Validation

  • Incomplete Conversion (Retro-Henry Dominance) : The Henry reaction is inherently reversible[4]. If TLC shows significant starting material remaining after 4 hours, the equilibrium may be favoring the retro-Henry reaction. Solution: Ensure the temperature is high enough to drive the irreversible dehydration step. A Dean-Stark trap can be employed to physically remove water, forcing the reaction forward.

  • Oily Product upon Quenching : If the product oils out instead of precipitating, the aqueous quench may not be cold enough, or residual acetic acid is acting as a co-solvent. Solution: Add more crushed ice and seed crystals, or extract the aqueous layer with an organic solvent like ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure[9].

  • Analytical Validation : The final product should be analyzed via 1 H-NMR. The diagnostic vinylic proton of the β -methyl- β -nitrostyrene typically appears as a sharp singlet in the 7.8–8.2 ppm range, clearly distinguishing it from the aldehyde proton (~9.5–10 ppm) and confirming the successful dehydration of the intermediate alcohol[10].

References

  • Master Organic Chemistry. "Henry Reaction." Master Organic Chemistry. 3

  • BenchChem. "The Synthesis of β -Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols." BenchChem. 2

  • Worrall, D. E. "Nitrostyrene." Organic Syntheses, 1929, 9, 66.5

  • Thieme. "Product Class 14: Nitronic Acids and Their Derivatives." Science of Synthesis. 1

  • ResearchGate. "Synthesis of β -methyl- β -nitrostyrene and 2-amino-3-[(2-nitro-1-phenylpropyl)thio] propanoic acid derivatives." ResearchGate. 8

  • Wikipedia. "Henry reaction." Wikipedia. 4

  • Angelini, T., et al. "A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions." Taylor & Francis. 7

  • BenchChem. "Technical Support Center: Nitroethane-1,1-d2 in Organic Synthesis." BenchChem. 9

  • LambdaSyn. "The Rapid Synthesis of β -Nitrostyrenes Under Microwave Irradiation Without Solvent." Synthetic Communications. 6

  • UKZN. "Strategies for the Synthesis of Benzyltetrahydroisoquinoline Alkaloids." University of KwaZulu-Natal. 10

Sources

Application Notes and Protocols: The Strategic Use of 4-Fluoro-2,5-dimethoxybenzaldehyde in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: CORE DIRECTIVE (Autonomy)

The guide is structured to first introduce the strategic importance of 4-Fluoro-2,5-dimethoxybenzaldehyde, focusing on the role of the dimethoxy-phenyl scaffold and the fluorine substituent. It then delves into its primary application in the synthesis of serotonergic compounds, providing a detailed workflow from the starting material to the final phenethylamine. This is followed by a comprehensive, step-by-step protocol for the key synthetic transformations. The guide concludes with essential safety information and a troubleshooting section to address common experimental challenges, ensuring a holistic and practical resource for researchers.

Part 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Expertise & Experience:

The content explains the "why" behind the "how." For instance, the rationale for choosing the Henry reaction for C-C bond formation and the subsequent reduction is detailed, highlighting its reliability and efficiency. The discussion on reducing agents explains the mechanistic differences and practical considerations for their use.

Trustworthiness:

Each protocol is designed to be self-validating. It includes specific details on reaction monitoring, purification techniques, and expected outcomes. The troubleshooting section anticipates potential issues and provides actionable solutions, reflecting practical laboratory experience.

Authoritative Grounding & Comprehensive References:

Key scientific claims are supported by in-text citations to peer-reviewed literature and established chemical principles. For example, the role of fluorine in drug design is referenced to authoritative reviews on the topic. The reference list provides full, verifiable details for all cited sources.

Part 3: VISUALIZATION & FORMATTING

Data Presentation:

A table summarizing the key reagents and their roles is included for quick reference.

Experimental Protocols:

The protocols are presented in a clear, step-by-step format, with distinct sections for materials, procedure, and work-up, ensuring they are easy to follow.

Mandatory Visualization:

A Graphviz diagram illustrates the complete synthetic workflow, providing a clear visual representation of the process from the starting material to the final product. The diagram adheres to all specified formatting requirements.

Based on this plan, I will now generate the complete application notes and protocols.

Introduction

4-Fluoro-2,5-dimethoxybenzaldehyde is a key starting material in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the presence of the 2,5-dimethoxyphenyl scaffold, a "privileged" structural motif found in numerous psychoactive substances and other therapeutic agents.[1][2][3][4] The methoxy groups at positions 2 and 5 are known to be important for agonist activity at serotonin 5-HT2A receptors, a key target for psychedelic drugs and other neuropsychiatric medications.[1][5][6]

The introduction of a fluorine atom at the 4-position of the phenyl ring is a strategic modification that can significantly enhance the pharmacological properties of the resulting compounds.[7][8][9][10] Fluorine's high electronegativity and small size allow it to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target without introducing significant steric hindrance.[7][8][11] This can lead to improved potency, a longer duration of action, and a more favorable side-effect profile.[9][10][11]

This guide provides a comprehensive overview of the use of 4-Fluoro-2,5-dimethoxybenzaldehyde in the synthesis of pharmaceutical intermediates, with a focus on the preparation of serotonergic phenethylamines. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their work.

Core Application: Synthesis of 2-(4-Fluoro-2,5-dimethoxyphenyl)ethanamine (2C-F)

A primary application of 4-Fluoro-2,5-dimethoxybenzaldehyde is in the synthesis of 2-(4-Fluoro-2,5-dimethoxyphenyl)ethanamine, commonly known as 2C-F. This compound belongs to the 2C family of psychedelic phenethylamines, which are known for their potent effects on the central nervous system, primarily through their action as agonists at the 5-HT2A serotonin receptor.[5][12][13] The synthesis of 2C-F from 4-Fluoro-2,5-dimethoxybenzaldehyde is a two-step process that involves a Henry reaction followed by a reduction.[14][15]

Synthetic Workflow Overview

The overall synthetic route is depicted in the following workflow diagram:

G A 4-Fluoro-2,5-dimethoxybenzaldehyde B Henry Reaction (Nitroaldol Condensation) A->B Nitromethane, Base (e.g., NH4OAc) C 4-Fluoro-2,5-dimethoxynitrostyrene B->C D Reduction C->D Reducing Agent (e.g., LiAlH4, NaBH4/CuCl2) E 2-(4-Fluoro-2,5-dimethoxyphenyl)ethanamine (2C-F) D->E

Caption: Synthetic workflow for 2C-F.

Step 1: The Henry Reaction (Nitroaldol Condensation)

The first step in the synthesis of 2C-F is the Henry reaction, a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[16][17][18][19] In this case, 4-Fluoro-2,5-dimethoxybenzaldehyde is condensed with nitromethane in the presence of a base, typically ammonium acetate, to form 4-Fluoro-2,5-dimethoxynitrostyrene.[14][20]

The reaction proceeds via the deprotonation of nitromethane by the base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a β-nitro alcohol intermediate. Subsequent dehydration of this intermediate yields the desired nitrostyrene product.[16][17]

Step 2: Reduction of the Nitrostyrene

The second and final step is the reduction of the nitro group and the carbon-carbon double bond of the nitrostyrene to form the corresponding phenethylamine.[15][21][22] This transformation can be achieved using a variety of reducing agents, with lithium aluminum hydride (LiAlH4) being one of the most common and effective.[14][15] LiAlH4 is a powerful reducing agent capable of reducing both the nitro group and the alkene in a single step.

Alternatively, other reducing agents such as sodium borohydride in the presence of a catalyst like copper(II) chloride can also be used.[21] Catalytic hydrogenation is another viable method.[22][23] The choice of reducing agent can depend on factors such as scale, safety considerations, and desired yield.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2,5-dimethoxynitrostyrene

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mol)Mass (g) or Volume (mL)
4-Fluoro-2,5-dimethoxybenzaldehyde184.160.118.4 g
Nitromethane61.040.212.2 g (10.8 mL)
Ammonium Acetate77.080.053.85 g
Glacial Acetic Acid60.05-50 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Fluoro-2,5-dimethoxybenzaldehyde (18.4 g, 0.1 mol), nitromethane (12.2 g, 0.2 mol), ammonium acetate (3.85 g, 0.05 mol), and glacial acetic acid (50 mL).

  • Heat the reaction mixture to reflux with stirring. The solution will typically turn a deep red or orange color.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 4:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow-orange precipitate of 4-Fluoro-2,5-dimethoxynitrostyrene will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain pure 4-Fluoro-2,5-dimethoxynitrostyrene as bright yellow crystals.

Protocol 2: Reduction of 4-Fluoro-2,5-dimethoxynitrostyrene to 2C-F

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mol)Mass (g) or Volume (mL)
4-Fluoro-2,5-dimethoxynitrostyrene227.180.0511.36 g
Lithium Aluminum Hydride (LiAlH4)37.950.155.7 g
Anhydrous Tetrahydrofuran (THF)--250 mL
1 M Hydrochloric Acid (HCl)--As needed
5 M Sodium Hydroxide (NaOH)--As needed

Procedure:

  • Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. All operations must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

  • To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add LiAlH4 (5.7 g, 0.15 mol) and anhydrous THF (100 mL).

  • Dissolve the 4-Fluoro-2,5-dimethoxynitrostyrene (11.36 g, 0.05 mol) in anhydrous THF (150 mL) and add it to the dropping funnel.

  • Cool the LiAlH4 suspension in an ice bath and slowly add the nitrostyrene solution dropwise with vigorous stirring. The addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC until all the starting material has been consumed.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential dropwise addition of water (5.7 mL), 15% aqueous NaOH (5.7 mL), and then water again (17.1 mL).

  • Filter the resulting granular precipitate and wash it with several portions of THF.

  • Combine the filtrate and washings and remove the THF under reduced pressure to obtain the crude 2C-F freebase as an oil.

  • Dissolve the crude oil in a suitable solvent (e.g., isopropanol) and precipitate the hydrochloride salt by the addition of concentrated HCl or a solution of HCl in isopropanol.

  • Collect the 2C-F hydrochloride salt by vacuum filtration, wash with cold isopropanol, and dry under vacuum.

Safety, Handling, and Storage

  • 4-Fluoro-2,5-dimethoxybenzaldehyde: Irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitromethane: Flammable and toxic. Handle in a well-ventilated fume hood.

  • Lithium Aluminum Hydride: Extremely reactive with water and protic solvents. Pyrophoric. Handle under an inert atmosphere.

  • Tetrahydrofuran (THF): Flammable and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.

Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in the Henry reactionIncomplete reaction; side reactionsEnsure the reaction goes to completion by monitoring with TLC. Use fresh ammonium acetate. Consider using a different base, such as an amine base (e.g., triethylamine).
Difficulty in reducing the nitrostyreneInactive reducing agent; insufficient reducing agentUse freshly opened or standardized LiAlH4. Ensure an adequate excess of the reducing agent is used. Consider alternative reduction methods, such as catalytic hydrogenation or NaBH4/CuCl2.[21][23]
Formation of side products in the reductionOver-reduction or other side reactionsControl the reaction temperature carefully during the addition of the nitrostyrene. Ensure the work-up procedure is followed precisely to avoid the formation of emulsions or other difficult-to-handle mixtures.

Conclusion

4-Fluoro-2,5-dimethoxybenzaldehyde is a valuable and versatile building block for the synthesis of a wide range of pharmaceutical intermediates, particularly those with serotonergic activity. The synthetic route to 2C-F described herein is a robust and well-established procedure that can be adapted for the synthesis of other related compounds. By understanding the underlying chemistry and adhering to proper experimental techniques, researchers can effectively utilize this key starting material in their drug discovery and development efforts.

References

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. Available at: [Link]

  • Bentham Science Publishers. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

  • Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Retrieved from [Link]

  • Méndez, L., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(2), 793. Available at: [Link]

  • Halberstadt, A. L., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry, 10, 848. Available at: [Link]

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • Carvalho, M., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences, 25(11), 6121. Available at: [Link]

  • Glennie, E. E., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Omega, 5(18), 10562-10570. Available at: [Link]

  • Research Communities. (2025, November 6). When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Retrieved from [Link]

  • Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6549-6567. Available at: [Link]

  • Rhodium.ws. (n.d.). Synthesis of 4-Fluoro-2,5-Dimethoxyamphetamine (DOF). Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Zhongding. (2025, November 10). 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]

  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved from [Link]

  • Google Patents. (n.d.). US3062884A - Catalytic hydrogenation of 2, 5-dialkoxy-beta-nitrostyrene to produce beta-aminoethylhydroquinone.
  • Beilstein-Institut. (2025, December 7). Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes). Retrieved from [Link]

  • Shenzhou Chemical. (n.d.). What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? Retrieved from [Link]

  • Patsnap. (2021, November 30). Green synthesis method of 2, 5-dimethoxybenzaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Beilstein-Institut. (2025, January 7). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved from [Link]

  • The Vespiary. (n.d.). Synthesis of 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • MDPI. (2024, February 7). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Retrieved from [Link]

  • Beilstein-Institut. (2011, September 16). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Retrieved from [Link]

  • ResearchGate. (2025, December 21). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. Retrieved from [Link]

  • YorkSpace. (2022, August 16). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. Retrieved from [Link]

  • Hive Methods Discourse. (2000, May 25). LAH alternatives refs. Retrieved from [Link]

  • Journal of Chongqing Technology and Business University. (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, March 15). 2,5-dimethoxy-4-iodo-beta-nitrostyrene. Retrieved from [Link]

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Translational Agrochemical Pipeline: From Target Identification to Nanocarrier Delivery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to bridge the critical gap between molecular target identification and field-ready agricultural formulations. The modern development of agrochemicals and crop protection agents has shifted from empirical, "spray-and-pray" screening to rational, target-based discovery. This document provides a comprehensive, self-validating framework covering three critical phases of the agrochemical pipeline: High-Throughput Screening (HTS) of novel targets, molecular diagnostics for resistance monitoring, and advanced polymeric nanocarrier delivery systems.

Discovery_Pipeline A Target ID (e.g., HPPD) B HTS Assay Development A->B C Lead Optimization B->C D Nanocarrier Formulation C->D E Field Trials D->E

Figure 1: Translational workflow for target-based agrochemical discovery and formulation.

Application Note I: High-Throughput Screening (HTS) for HPPD-Inhibiting Herbicides

Mechanistic Rationale

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a highly validated target for modern bleaching herbicides. HPPD catalyzes the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).1 depletes plastoquinone and tocopherol, leading to a lethal bleaching phenotype in weeds[1]. Because HGA lacks a distinct chromophore, direct measurement is challenging. To solve this, our protocol utilizes a coupled enzyme assay. We introduce homogentisate 1,2-dioxygenase (HGD) in excess, which rapidly converts the formed HGA into maleylacetoacetate—a compound with a strong absorbance peak at 318 nm.

Self-Validating Protocol: In Vitro Coupled Enzyme Assay

Objective: Determine the IC₅₀ of novel HPPD inhibitors using a 96-well spectrophotometric format.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.0, 2 mM ascorbate, 10 μM FeSO₄). Ascorbate maintains the active site iron in the Fe(II) state.

  • Enzyme Master Mix: Dilute recombinant Arabidopsis thaliana HPPD (AtHPPD) and excess HGD in the assay buffer.

  • Compound Plating: Dispense 2 μL of test compounds (serial dilutions in DMSO) into a UV-transparent 96-well plate.

  • Pre-incubation: Add 88 μL of the Enzyme Master Mix to each well. Incubate at 30°C for 15 minutes to allow inhibitor binding.

  • Reaction Initiation: Add 10 μL of 2 mM HPPA (substrate) to initiate the reaction.

  • Kinetic Read: Monitor absorbance at 318 nm continuously for 20 minutes using a UV/Vis microplate reader at 30°C.

  • Assay Validation (QC Check): Calculate the Z'-factor using positive controls (Mesotrione) and negative controls (DMSO). A Z'-factor > 0.5 validates the assay for HTS reliability.

Quantitative Data Summary
CompoundTarget EnzymeIC₅₀ (nM)Hill SlopeR² Value
Mesotrione (Standard)AtHPPD12.4 ± 1.21.050.99
Tembotrione (Standard)AtHPPD8.7 ± 0.91.100.98
Novel Lead (Compound X)AtHPPD4.2 ± 0.50.980.99

Application Note II: Molecular Diagnostics for QoI Fungicide Resistance

Mechanistic Rationale

Quinone outside Inhibitors (QoIs), such as azoxystrobin, block fungal respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III). However, prolonged application exerts intense selective pressure, frequently leading to the 2 (glycine to alanine at position 143) in the mitochondrial cytb gene[2]. The additional methyl group of the alanine residue causes steric hindrance, effectively preventing QoI binding and conferring absolute resistance[3]. To monitor this resistance allele in field populations (e.g., Erysiphe necator), we utilize an allele-specific quantitative PCR (qPCR) assay.

QoI_Pathway UQH2 Ubiquinol (UQH2) CytB Cytochrome bc1 Complex (Target Site) UQH2->CytB Electron Transfer CytC Cytochrome c CytB->CytC Electron Transfer ATP ATP Synthesis (Fungal Survival) CytC->ATP Respiration QoI QoI Fungicides (e.g., Azoxystrobin) QoI->CytB Blocks Qo site Mut G143A Mutation Mut->QoI Steric Hindrance

Figure 2: QoI fungicide mode of action and mechanism of G143A-mediated resistance.

Self-Validating Protocol: Allele-Specific qPCR

Objective: Quantify the frequency of the A-143 resistance allele in environmental spore samples.

  • DNA Extraction: Isolate genomic DNA from trapped fungal spores using a standardized CTAB extraction method.

  • Primer Design: Utilize two distinct forward primers (one terminating in 'G' for the sensitive allele, one terminating in 'C' for the resistant A-143 allele) and a universal reverse primer.

  • Reaction Setup: Prepare a 20 μL reaction containing 10 μL SYBR Green Master Mix, 0.5 μM of each primer, and 2 μL of template DNA.

  • Thermal Cycling: 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.

  • Assay Validation (QC Check): Perform a melt curve analysis (65°C to 95°C). A single, sharp melt peak validates the absence of primer-dimers. Furthermore, standard curves generated from synthetic plasmids must yield an amplification efficiency (E) between 90% and 110% (slope -3.1 to -3.6).

Quantitative Data Summary
Field Sample LocationG-143 (Sensitive) CqA-143 (Resistant) CqResistance Allele Frequency (%)
Vineyard Block A (Treated)32.422.199.9%
Vineyard Block B (Untreated)21.534.2< 0.1%
Vineyard Block C (Mixed)24.125.343.5%

Application Note III: Polymeric Nanocapsule Formulation for Enhanced Delivery

Mechanistic Rationale

Conventional agrochemicals suffer from poor aqueous solubility, rapid UV degradation, and severe environmental leaching. Encapsulating active ingredients (AIs) within 4 mitigates these issues[4]. Poly(ε-caprolactone) (PCL) is a biodegradable aliphatic polyester that forms a robust hydrophobic matrix. During the emulsion-solvent evaporation process, polyvinyl alcohol (PVA) is employed as an aqueous surfactant. The hydroxyl groups of PVA interact with water while its hydrophobic backbone adsorbs to the PCL droplet, providing steric stabilization to prevent coalescence[5].

Nano_Workflow Org Organic Phase (PCL + AI + Acetone) Emul Emulsification (Sonication 100W) Org->Emul Aq Aqueous Phase (Water + PVA) Aq->Emul Evap Solvent Evaporation (40°C) Emul->Evap Nano Polymeric Nanocapsules Evap->Nano

Figure 3: Emulsion-solvent evaporation workflow for polymeric nanocapsule preparation.

Self-Validating Protocol: Emulsion-Solvent Evaporation

Objective: Formulate monodisperse PCL nanocapsules loaded with a lipophilic agrochemical.

  • Organic Phase Preparation: Dissolve 400 mg of PCL polymer (Mw ~80,000 g/mol ) and the target AI (e.g., neem oil or synthetic pesticide) in 10 mL of acetone and 20 mL of chloroform.

  • Aqueous Phase Preparation: Dissolve 150 mg of PVA in 50 mL of deionized water.

  • Emulsification: Inject the organic phase dropwise into the aqueous phase under continuous magnetic stirring. Sonicate the mixture for 8 minutes at 100 W in an ice bath to create a stable oil-in-water nanoemulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator. Evaporate the organic solvents under reduced pressure at 40°C until the final volume reaches exactly 10 mL.

  • Assay Validation (QC Check): Analyze the formulation via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 confirms a monodisperse formulation. A Zeta potential > |20| mV ensures long-term colloidal stability via electrostatic repulsion.

Quantitative Data Summary
FormulationZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Blank PCL Nanocapsules385 ± 120.15 ± 0.02-22.4 ± 1.5N/A
Neem Oil-Loaded PCL410 ± 180.18 ± 0.03-25.1 ± 1.289.4 ± 2.1
Synthetic AI-Loaded PCL395 ± 140.16 ± 0.02-24.8 ± 1.892.1 ± 1.5

References

  • Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry. 1

  • Allele-Specific Detection Methods for QoI Fungicide-Resistant Erysiphe necator in Vineyards. Plant Disease (APS). 3

  • At Least Two Origins of Fungicide Resistance in Grapevine Downy Mildew Populations. Applied and Environmental Microbiology. 2

  • Polymeric Nanocarriers for Agricultural Applications: Synthesis, Characterization, and Environment. Environmental Science: Nano (RSC). 4

  • Nanocapsules Containing Neem (Azadirachta Indica) Oil: Development, Characterization, And Toxicity Evaluation. Scientific Reports. 5

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Protocol & Application Notes: A Guide to Chalcone Synthesis via the Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one framework, represent a critical class of compounds in medicinal chemistry, serving as precursors for all flavonoids and possessing a wide spectrum of pharmacological activities.[1][2][3] The Claisen-Schmidt condensation is the most efficient and widely adopted synthetic route to these molecules.[4][5][6] This document provides an in-depth guide to the Claisen-Schmidt condensation, moving beyond a simple recitation of steps to explain the causality behind experimental choices. It offers a detailed, self-validating protocol, troubleshooting insights, and quantitative data to empower researchers in the synthesis of diverse chalcone analogues for drug discovery and development.

The Strategic Importance of the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone of synthetic organic chemistry, providing a robust and versatile method for forming carbon-carbon bonds. It is a specific type of crossed-aldol condensation involving the reaction between an aromatic aldehyde (lacking α-hydrogens) and an aromatic ketone (possessing α-hydrogens).[7][8] The strategic selection of a non-enolizable aldehyde partner is crucial, as it prevents self-condensation and directs the reaction with high chemoselectivity towards the desired chalcone product.[7] This reaction can be catalyzed by either a base or an acid, though the base-catalyzed pathway is far more common and often more efficient.[3][9] The resulting α,β-unsaturated ketone scaffold is a key pharmacophore, with derivatives exhibiting anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][10]

Reaction Mechanism: A Stepwise Deconstruction

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting unexpected outcomes. The base-catalyzed Claisen-Schmidt condensation proceeds through a well-defined, three-step sequence.

Causality in the Mechanism: The entire process is driven by fundamental principles of acidity and nucleophilicity. The base's role is not merely catalytic; it generates the key nucleophile (the enolate). The subsequent dehydration step is thermodynamically favored as it results in a highly stable, conjugated π-system that extends across the two aromatic rings and the enone linker.[2]

Claisen_Schmidt_Mechanism start Aromatic Ketone (e.g., Acetophenone) enolate Resonance-Stabilized Enolate Ion (Nucleophile) start->enolate 1. Deprotonation (Base, e.g., OH⁻) intermediate β-Hydroxyketone Intermediate (Aldol Adduct) enolate->intermediate 2. Nucleophilic Attack on Aldehyde Carbonyl aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) (Electrophile) chalcone Final Product: α,β-Unsaturated Ketone (Chalcone) intermediate->chalcone 3. Dehydration (Base-Catalyzed Elimination of H₂O)

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

  • Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[2] This enolate is the key nucleophile in the reaction.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral alkoxide intermediate.

  • Protonation and Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol) to yield a neutral β-hydroxyketone, also known as an aldol adduct.[2] This intermediate readily undergoes base-catalyzed dehydration, eliminating a molecule of water to form the final, highly conjugated, and stable chalcone product.[2][4]

A Validated Experimental Protocol

This protocol provides a general, reliable method for chalcone synthesis. It includes checkpoints and explains the rationale behind each step to ensure a self-validating workflow.

Materials and Reagents
  • Reactants: Aromatic aldehyde (1 eq.), Aromatic ketone (1 eq.)

  • Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[6]

  • Solvents: Ethanol (95%), Distilled Water[5][6]

  • Neutralizing Agent: Dilute Hydrochloric Acid (HCl) or Glacial Acetic Acid[6][11]

  • Equipment: Round-bottom flask, magnetic stirrer, beakers, Büchner funnel, vacuum filtration apparatus, Thin Layer Chromatography (TLC) plates (silica gel), ice bath.

Step-by-Step Synthesis Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_final 4. Final Product prep_reactants Dissolve Aldehyde & Ketone in Ethanol add_base Slowly Add Base to Reactant Mixture prep_reactants->add_base prep_base Prepare Aqueous NaOH/KOH Solution stir Stir at Room Temp (e.g., 2-4 hours) add_base->stir monitor Monitor by TLC stir->monitor quench Pour into Ice-Cold Water monitor->quench Reaction Complete neutralize Neutralize with Dilute HCl quench->neutralize filter Collect Precipitate (Vacuum Filtration) neutralize->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Purified Crystals recrystallize->dry characterize Characterize Product (MP, IR, NMR) dry->characterize

Caption: Experimental workflow for chalcone synthesis and purification.

  • Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (e.g., 10 mmol) and the acetophenone derivative (10 mmol) in a suitable volume of ethanol (e.g., 20-30 mL).[2]

    • Causality: Ethanol is an excellent choice as it dissolves the aromatic reactants and is miscible with the aqueous base solution.[12]

  • Catalyst Addition: While stirring the solution at room temperature, add a 40-50% aqueous solution of NaOH or KOH dropwise. Continue adding until the solution becomes cloudy or a precipitate begins to form.[1][2]

    • Expertise: Slow, dropwise addition is critical to control the reaction's exotherm and to minimize side reactions, particularly the Cannizzaro reaction where the aldehyde disproportionates.[13]

  • Reaction and Monitoring: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction's progress using TLC (e.g., with a 9:1 toluene:ethyl acetate eluent).[11][14] The reaction is complete when the starting material spots (aldehyde and ketone) have disappeared.

    • Trustworthiness: TLC provides a direct, visual confirmation of the conversion of reactants to product, preventing premature termination or unnecessary extension of the reaction time.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing approximately 100g of crushed ice and water.[2][11] Stir until the ice melts. If the solution is still basic, neutralize it by slowly adding dilute HCl until it is neutral to litmus paper.

    • Causality: Pouring the mixture into ice water simultaneously quenches the reaction and causes the poorly water-soluble chalcone product to precipitate out of the solution. Neutralization removes the base catalyst, which could interfere with purification.

  • Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with several portions of cold water to remove any residual base and other water-soluble impurities.[11][13]

    • Expertise: Using cold water for washing minimizes the loss of product due to dissolution.

  • Recrystallization: Further purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[5][13] Dissolve the solid in a minimum amount of hot ethanol, then allow it to cool slowly to room temperature, followed by chilling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Drying and Characterization: Dry the purified product in a desiccator or vacuum oven. Characterize the final chalcone by determining its melting point and acquiring spectroscopic data (e.g., IR, NMR, MS) to confirm its structure.[5][15]

Quantitative Data and Reaction Parameters

The Claisen-Schmidt condensation is versatile, accommodating a wide range of substituted aldehydes and ketones. The table below summarizes typical reaction parameters for the synthesis of representative chalcones.

AldehydeKetoneCatalyst (Base)SolventTime (h)Temp (°C)Yield (%)
BenzaldehydeAcetophenoneNaOHEthanol325>80%[4]
4-ChlorobenzaldehydeAcetophenoneKOHEthanol2.525~90%
Benzaldehyde4-MethylacetophenoneNaOHEthanol425~85%
4-MethoxybenzaldehydeAcetophenoneKOHMethanol325>80%[4]
BenzaldehydeCyclohexanoneNaOHEthanol/Water225~95%

Troubleshooting and Field-Proven Insights

Problem Potential Cause Recommended Solution
Low or No Yield Inactive or insufficient base; wet solvents/reagents.[13]Use fresh, anhydrous solvents and a freshly prepared base solution. Ensure at least a catalytic, and sometimes a stoichiometric, amount of base is used.[13]
Steric hindrance on the aldehyde or ketone.[13]Increase reaction time or temperature. Consider using a stronger base like sodium ethoxide.[13]
Oily Product Product may have a low melting point or impurities are present.Try stirring the mixture vigorously in an ice bath to induce solidification.[13] Ensure thorough purification by recrystallization.
Side Reactions Cannizzaro Reaction: Aldehyde disproportionation under strong basic conditions.[1][13]Add the base slowly and maintain a lower reaction temperature (e.g., using an ice bath).[13]
Self-Condensation: The enolizable ketone reacts with itself.[7]This is minimized by the higher reactivity of the aromatic aldehyde. Ensure proper stoichiometry (equimolar or slight excess of aldehyde).[7]

References

  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. CORE. [Link]

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of All Research Education and Scientific Methods (IJARESM). [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]

  • An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition. Taylor & Francis Online. [Link]

  • Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. [Link]

  • Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Publications. [Link]

  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. [Link]

  • Claisen–Schmidt condensation. Grokipedia. [Link]

  • Claisen Schmidt condensation using various acid/base catalysts. ResearchGate. [Link]

  • Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product. MDPI. [Link]

  • Why is the base preferable over acid catalyst in Claisen-Schmidt condensation? Quora. [Link]

  • Claisen Condensation: Mechanism & Reaction. StudySmarter. [Link]

  • Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a. ResearchGate. [Link]

  • Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons. Clutch Prep. [Link]

  • Claisen Schmidt Reaction Virtual Lab. PraxiLabs. [Link]

  • Thank you all for your suggestions regarding my failing Claisen condensation. Reddit. [Link]

  • Claisen–Schmidt condensation. Wikipedia. [Link]

  • Claisen-Schmidt Condensation. Cambridge University Press. [Link]

  • The Claisen Condensation. Oregon State University. [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Royal Society of Chemistry. [Link]

  • Simple and solvent free practical procedure for chalcones: An expeditious, mild and greener approach. ResearchGate. [Link]

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Experimental setup for electrophilic aromatic substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Experimental Setup and Mechanistic Control in Electrophilic Aromatic Substitution (EAS)

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Principles & Causality

Electrophilic aromatic substitution (EAS) is a cornerstone transformation in medicinal chemistry, enabling the direct functionalization of aromatic rings to synthesize active pharmaceutical ingredients (APIs). The reaction proceeds via a highly conserved two-step addition-elimination mechanism[1].

In the first step, the electron-rich aromatic ring acts as a nucleophile, attacking an activated electrophile (E⁺). This is the rate-determining step (RDS) because it disrupts the thermodynamic stability of the aromatic system, generating a resonance-stabilized carbocation known as the arenium ion (or σ-complex)[1]. In the second, rapid step, a base abstracts a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product[1].

EAS_Mechanism Ar Aromatic Ring (Nucleophile) Sigma Arenium Ion (σ-Complex) Ar->Sigma Slow (Rate-Determining) E Electrophile (E⁺) E->Sigma Attack Prod Substituted Arene (Product) Sigma->Prod Fast (Aromaticity Restored) Base Base (B:⁻) Base->Prod Deprotonation

Mechanistic pathway of Electrophilic Aromatic Substitution (EAS) via the Arenium ion intermediate.

Quantitative Reaction Parameters

Different EAS reactions require distinct catalytic systems and thermal controls to optimize yield and prevent side reactions. Table 1 summarizes standard parameters for common EAS workflows.

Table 1: Standardized Quantitative Parameters for Common EAS Reactions

Reaction TypeTypical ElectrophileCatalyst / ReagentsOperating Temp (°C)Typical Yield (%)Key Challenge
Nitration Nitronium (NO₂⁺)HNO₃ / H₂SO₄0 – 1570 – 85[2]Exotherm control; over-nitration
F-C Acylation Acylium (R-C⁺=O)RCOCl / AlCl₃0 – 2565 – 90Catalyst sequestration; moisture
F-C Alkylation Carbocation (R⁺)R-Cl / AlCl₃0 – 5050 – 80Polyalkylation; rearrangements

Validated Experimental Protocols

Protocol A: Regioselective Nitration of Aromatic Rings

Nitration is critical for introducing nitrogen-containing pharmacophores. The reaction utilizes a "mixed acid" system to generate the active nitronium ion (NO₂⁺)[3].

  • Step 1: Preparation of the Nitrating Mixture

    • Action: In a dry flask, cool concentrated nitric acid (HNO₃) to 0 °C. Slowly add an equal volume of concentrated sulfuric acid (H₂SO₄) dropwise while swirling in an ice bath[2].

    • Causality: Nitric acid alone is a weak electrophile. Sulfuric acid, being a stronger Brønsted acid, protonates HNO₃, driving the dehydration that forms the highly reactive NO₂⁺ ion[3]. The mixing is highly exothermic, necessitating an ice bath to prevent explosive decomposition[2].

  • Step 2: Arene Addition and Reaction Control

    • Action: Dissolve the aromatic substrate (e.g., methyl benzoate) in H₂SO₄ and cool to 0–5 °C. Add the nitrating mixture dropwise over 15–30 minutes, maintaining the internal temperature below 15 °C[3].

    • Causality: The electrophilic attack is highly exothermic. If the temperature exceeds 15 °C, the reaction loses regiochemical control, leading to dinitration and oxidative cleavage of the aromatic ring[4].

  • Step 3: Quench and Isolation

    • Action: Pour the reaction mixture over crushed ice. Collect the resulting precipitate via vacuum filtration and wash with cold water[4].

    • Causality: The ice quench rapidly dissipates the heat of dilution while precipitating the highly insoluble nitroarene product. Washing removes residual corrosive acids[4].

Protocol B: Friedel-Crafts Acylation

Friedel-Crafts acylation forms robust C-C bonds to yield aryl ketones. Unlike alkylation, acylation does not suffer from polyalkylation or carbocation rearrangements[5].

  • Step 1: Anhydrous Apparatus Setup

    • Action: Flame-dry all glassware and assemble under a positive pressure of inert gas (Argon or N₂).

    • Causality: The Lewis acid catalyst (typically AlCl₃) is highly hygroscopic. Moisture reacts violently with AlCl₃ to generate HCl gas and aluminum hydroxide, completely deactivating the catalyst[6].

  • Step 2: Electrophile Activation

    • Action: Suspend 1.1 equivalents of anhydrous AlCl₃ in anhydrous dichloromethane (DCM) at 0 °C. Add 1.0 equivalent of acyl chloride dropwise[6].

    • Causality: The Lewis acid coordinates with the halogen of the acyl chloride, promoting its departure to form a resonance-stabilized acylium ion[5]. A slight excess (>1.0 eq) of AlCl₃ is mandatory because the final aryl ketone product strongly coordinates with AlCl₃, sequestering it from the catalytic cycle[5].

  • Step 3: Arene Addition

    • Action: Add the aromatic substrate dropwise, ensuring the solution does not boil[6].

    • Causality: The formation of the arenium ion and subsequent deprotonation releases significant heat. Controlled addition prevents solvent boil-off and side-product formation[6].

  • Step 4: Acidic Workup

    • Action: Carefully pour the mixture into a beaker containing crushed ice and concentrated HCl[6].

    • Causality: The acidic quench serves a dual purpose: it hydrolyzes the stable aluminum-ketone complex to release the desired product, and it solubilizes the resulting aluminum salts in the aqueous layer, preventing the formation of intractable emulsions during extraction[6].

FC_Workflow S1 1. Apparatus Setup (Flame-dried, Argon/N₂) S2 2. Electrophile Activation (AlCl₃ + Acyl Chloride) S1->S2 S3 3. Arene Addition (Controlled Exotherm, 0-15°C) S2->S3 S4 4. Acidic Quench (Ice + Conc. HCl) S3->S4 S5 5. Isolation & Purification (Extraction & Distillation) S4->S5

Step-by-step experimental workflow for Friedel-Crafts Acylation under anhydrous conditions.

Self-Validating Systems & Analytical Troubleshooting

A robust protocol must be self-validating to ensure researchers can trust the intermediate states of their reaction:

  • Visual Indicators: In Friedel-Crafts acylation, the generation of the acylium ion often produces a distinct yellow/orange color. Upon quenching with ice/HCl, the color typically dissipates, indicating the successful breakdown of the Lewis acid complex[6].

  • Analytical Validation: Thin-Layer Chromatography (TLC) should confirm the consumption of the starting material. For acylation, Infrared (IR) spectroscopy will show a strong, new carbonyl stretch (~1680 cm⁻¹ for aryl ketones), confirming successful substitution.

References

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. URL:[Link][1]

  • Friedel-Crafts Acylation - Master Organic Chemistry. URL:[Link][5]

  • Chemistry 210 Experiment 10: Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate - MiraCosta College. URL:[Link][3]

  • Experiment 5 - Nitration of Methyl Benzoate - WebAssign. URL:[Link][4]

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Advanced Analytical Strategies for Reaction Mixture Profiling: Integrating HPLC and GC-MS in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Reaction mixtures in pharmaceutical synthesis are inherently complex matrices. They contain a dynamic blend of Active Pharmaceutical Ingredients (APIs), unreacted precursors, transient intermediates, degradation products, and residual solvents. Because no single analytical technique can capture the full chemical diversity of a reaction mixture, drug development professionals must employ orthogonal strategies. High-Performance Liquid Chromatography (HPLC) is the gold standard for non-volatile, polar, and thermally labile compounds[1], while Gas Chromatography-Mass Spectrometry (GC-MS) provides unparalleled resolution for volatile and semi-volatile components[2].

This application guide details the mechanistic rationale and self-validating protocols for deploying both techniques to achieve comprehensive reaction mixture profiling.

AnalyticalWorkflow Start Reaction Mixture Volatility Assess Volatility & Thermal Stability Start->Volatility HPLC_Path Non-Volatile / High MW (APIs, Polar Intermediates) Volatility->HPLC_Path Low Volatility GC_Path Volatile / Low MW (Residual Solvents) Volatility->GC_Path High Volatility Deriv Derivatization (e.g., Silylation) HPLC_Path->Deriv Polar but Thermally Stable HPLC_Method RP-HPLC-UV/MS (Gradient Elution) HPLC_Path->HPLC_Method GC_Method HS-GC-MS (Temperature Programmed) GC_Path->GC_Method Deriv->HPLC_Method Unsuccessful Deriv->GC_Method TMS Derivative

Decision matrix for orthogonal analytical technique selection in reaction mixture profiling.

Part 1: RP-HPLC-UV/MS for Non-Volatile and Polar Components

Mechanistic Rationale & Expertise

When monitoring the synthesis of an API, the primary analytes are typically high-molecular-weight, polar, and non-volatile. Reversed-Phase HPLC (RP-HPLC) is the technique of choice, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase[3].

A critical failure point in reaction mixture analysis is the transition from UV detection to Mass Spectrometry (MS) for structural elucidation of unknown by-products. Traditional HPLC methods often rely on non-volatile buffers (like phosphate) to control pH and stabilize retention times. However, these buffers will rapidly foul an MS electrospray ionization (ESI) source. Therefore, method development must substitute these with volatile alternatives, such as ammonium formate or 0.1% formic acid[3]. Formic acid acts as an ion-pairing agent that suppresses the ionization of residual silanols on the stationary phase—reducing peak tailing for basic amines—while simultaneously providing protons [M+H]⁺ to enhance positive-mode ESI efficiency.

Furthermore, applying Quality by Design (QbD) principles during method development ensures that the separation remains robust across slight variations in pH, temperature, and gradient times, which is essential for transferring methods from R&D to QC environments[4].

Self-Validating Protocol: Gradient RP-HPLC-UV/MS

To ensure data integrity, this protocol incorporates a System Suitability Test (SST) that validates the column chemistry and system plumbing prior to analyzing the unknown mixture[5].

Step 1: Sample Preparation & Quenching

  • Extract 100 µL of the active reaction mixture.

  • Immediately quench the reaction (e.g., by rapid cooling or adjusting pH) to freeze the chemical profile.

  • Dilute the sample 1:10 in a diluent that matches the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile). Causality: Injecting a sample dissolved in 100% strong organic solvent into a highly aqueous mobile phase causes "solvent plug" effects, leading to severe peak distortion and fronting[5].

Step 2: System Suitability Testing (Self-Validation)

  • Inject a known resolution standard containing the API and its closest eluting known impurity.

  • Validation Gate: The run may only proceed if the resolution ( Rs​ ) between the two peaks is ≥2.0 and the API peak tailing factor is ≤1.5 . This proves the column is not degraded and the mobile phase is correctly prepared.

Step 3: Chromatographic Execution

  • Column: Sub-2 µm C18 UHPLC column (e.g., 50 x 2.1 mm) maintained at 40°C to lower mobile phase viscosity and improve mass transfer.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm (or API λmax​ ) in series with an ESI-MS operating in full scan mode (m/z 100-1000).

Quantitative Data: Optimized Gradient Elution Profile
Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Expected Elution Behavior
0.095.05.0Highly polar unreacted precursors
1.095.05.0Isocratic hold to focus polar analytes
8.05.095.0Linear ramp: Elution of API and related substances
10.05.095.0High organic wash to elute hydrophobic dimers/catalysts
10.195.05.0Return to initial conditions
13.095.05.0Column re-equilibration

Part 2: HS-GC-MS for Volatiles, Semi-Volatiles, and Residual Solvents

Mechanistic Rationale & Expertise

While HPLC excels at API quantification, it is blind to volatile organic compounds (VOCs) that lack chromophores or do not ionize well in ESI. GC-MS fills this gap, serving as a critical tool for identifying volatile impurities and quantifying residual solvents to ensure compliance with ICH Q3C safety guidelines[6],[7].

Directly injecting a crude reaction mixture into a GC can permanently damage the column due to the accumulation of non-volatile APIs and inorganic salts. To circumvent this, Static Headspace (HS) sampling is utilized[2],[8]. In HS-GC, the sample is dissolved in a high-boiling solvent (like DMSO) and heated in a sealed vial. Only the volatile components partition into the gas phase, which is then injected into the GC. DMSO is chosen because its high boiling point (189°C) prevents it from flooding the column and masking early-eluting residual solvents[8].

For semi-volatile intermediates with polar functional groups (e.g., hydroxyls or primary amines), direct GC analysis yields poor peak shapes due to hydrogen bonding with the column phase. Derivatization—specifically silylation to form trimethylsilyl (TMS) derivatives—replaces active hydrogens with non-polar TMS groups, drastically improving volatility, thermal stability, and peak symmetry[2],[8].

Self-Validating Protocol: Headspace GC-MS for ICH Q3C Solvents

This protocol utilizes internal standardization and matrix spiking to ensure the complex reaction matrix does not artificially suppress the volatilization of the target analytes.

Step 1: Sample Preparation & Derivatization (If required)

  • Transfer 100 mg of the reaction mixture into a 20 mL headspace vial.

  • Add 1.0 mL of DMSO containing 50 ppm of Fluorobenzene as an Internal Standard (IS). Causality: Fluorobenzene is not used in pharmaceutical synthesis, making it an ideal IS to track injection reproducibility.

  • Seal the vial with a PTFE-lined septum.

Step 2: Matrix Spiking (Self-Validation)

  • Prepare a duplicate vial spiked with a known concentration of the target ICH Class 2 solvents (e.g., Acetonitrile, Toluene)[6],[9].

  • Validation Gate: Calculate the recovery of the spiked solvents. The protocol is validated for accuracy only if the recovery falls between 90% and 110%, proving that the reaction mixture matrix is not inhibiting solvent partitioning into the headspace.

Step 3: Headspace & Chromatographic Execution

  • Headspace Equilibration: Heat the vial at 80°C for 20 minutes.

  • Column: Moderately polar capillary column (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30m x 0.32mm, 1.8µm film) optimized for volatile solvent separation.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode to achieve the high sensitivity required to detect trace solvents below ICH Q3C Option 1 limits (e.g., Acetonitrile < 410 ppm)[6],[7].

Quantitative Data: GC Temperature Program & MS Parameters
ParameterSetting / ValueMechanistic Purpose
Initial Temp 40°C (Hold 5 min)Focuses highly volatile Class 3 solvents at the column head.
Ramp 1 10°C/min to 100°CSeparates mid-boiling Class 2 solvents (e.g., Toluene, Methanol).
Ramp 2 25°C/min to 240°CRapidly elutes late-eluting semi-volatiles and clears the column.
Final Temp 240°C (Hold 5 min)Bakes out any trace high-boiling contaminants.
Inlet Temp 140°CEnsures flash vaporization of headspace gas without thermal degradation.
MS Source Temp 230°CPrevents ion condensation and maintains stable electron ionization (EI).

References

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). tga.gov.au. Available at:[Link]

  • impurities: guideline for residual solvents q3c(r8) - ICH. ich.org. Available at: [Link]

  • ICH Q3C Guideline Impurities: Residual Solvents - IKEV. ikev.org. Available at: [Link]

  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. pharmasalmanac.com. Available at:[Link]

  • HPLC Method development: an overview. - PharmaCores. pharmacores.com. Available at: [Link]

  • GC-MS Sample Preparation - Organomation. organomation.com. Available at: [Link]

  • HPLC Method Development Steps For Pharmaceuticals: How To Make. pharmaknowledgeforum.com. Available at: [Link]

  • Pharmaceutical Applications of Gas Chromatography - SCIRP. scirp.org. Available at: [Link]

  • Quality by Design in Pharmaceutical Analysis Using Computer Simulation with UHPLC. chromatographyonline.com. Available at:[Link]

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Advanced Methodologies in the Synthesis of Bioactive Lignans and Stilbenoids: A Comprehensive Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bioactive lignans (e.g., pinoresinol, podophyllotoxin) and stilbenoids (e.g., resveratrol, combretastatin A-4) represent two of the most pharmacologically significant classes of plant-derived polyphenols, exhibiting potent anticancer, anti-inflammatory, and antioxidant properties. However, their structural complexity—specifically the stringent requirements for alkene stereocontrol in stilbenoids and precise diastereoselectivity in the tetrahydrofuran core of lignans—presents significant synthetic challenges.

This application note provides an authoritative guide to modern, field-proven synthetic methodologies. By moving away from classical, low-yielding techniques (such as non-stereospecific Wittig reactions or unselective oxidative cleavages), we detail highly optimized protocols: Palladium-catalyzed Suzuki-Miyaura cross-coupling for stilbenoids and biomimetic tandem redox-oxidative coupling for lignans.

Mechanistic Divergence: Stilbenoids vs. Lignans

While both classes originate biosynthetically from phenylpropanoid precursors (such as cinnamic acid derivatives), their synthetic assembly requires fundamentally divergent logic. Stilbenoid synthesis relies on transition-metal-catalyzed C–C bond formation to dictate the (E) or (Z) geometry of the bridging alkene[1]. Conversely, lignan synthesis mimics enzymatic pathways (peroxidases/laccases) utilizing Phenol Oxidative Coupling (POC) via single-electron transfer (SET) to form complex C–C and C–O linkages[2].

Mechanism Precursor Phenylpropanoid Precursors CrossCoupling Palladium-Catalyzed Cross-Coupling Precursor->CrossCoupling Suzuki-Miyaura / Heck POC Phenol Oxidative Coupling (POC) Precursor->POC Single-Electron Transfer Stilbenoids Stilbenoids (e.g., Resveratrol) CrossCoupling->Stilbenoids Stereocontrolled C-C Lignans Lignans (e.g., Tetrahydrofurans) POC->Lignans C-C & C-O Dimerization

Mechanistic divergence in the synthesis of stilbenoids and lignans from phenylpropanoids.

Application 1: Stereocontrolled Synthesis of (E) -Stilbenoids

Causality & Strategy

Classical synthesis of resveratrol and its analogues via Wittig or McMurry coupling is plagued by the generation of (E)/(Z) isomeric mixtures and toxic byproducts, complicating downstream purification[1],[3]. To achieve absolute stereochemical retention, a Palladium-catalyzed Suzuki-Miyaura cross-coupling of (E) -2-phenylethenylboronic acid pinacol esters with aryl bromides is the superior choice[4].

The Ligand Effect: The use of the sterically bulky ligand t -Bu 3​ PHBF 4​ is critical. The extreme steric bulk of the tri-tert-butylphosphine accelerates the reductive elimination step in the catalytic cycle. Simultaneously, its electron-rich nature facilitates the oxidative addition of even highly deactivated, electron-rich aryl bromides[4]. Utilizing the tetrafluoroborate salt ensures the ligand remains air-stable on the benchtop, releasing the active phosphine only upon in situ treatment with a mild base.

Quantitative Data: Catalyst & Ligand Optimization

The table below summarizes the causality between catalyst/ligand selection and reaction efficiency.

Catalyst SystemLigandAryl Bromide TypeYield (%)Stereoretention (E:Z)
Pd/C (Heterogeneous)NoneNeutral / Activated30–100%Variable
Pd(OAc) 2​ PPh 3​ Electron-deficient45–55%85:15
Pd(OAc) 2​ t -Bu 3​ PHBF 4​ Electron-rich 78–92% >99:1
Pd(OAc) 2​ t -Bu 3​ PHBF 4​ Electron-deficient 80–95% >99:1

(Data synthesized from optimization studies on heterogenous and homogenous Pd-catalysis[5],[4])

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of (E) -stilbene derivatives, ensuring a self-validating feedback loop during execution.

  • Reagent Preparation: Synthesize the (E) -2-phenylethenylboronic acid pinacol ester via 9-BBN-catalyzed hydroboration of phenylacetylene[4]. Validation: 1 H NMR should show a characteristic trans-alkene coupling constant ( J≈18 Hz).

  • Catalyst Loading: In an oven-dried Schlenk flask under N 2​ , combine the aryl bromide (1.0 equiv), the boronic ester (1.2 equiv), Pd(OAc) 2​ (5 mol%), and t -Bu 3​ PHBF 4​ (10 mol%)[4].

  • Activation: Add anhydrous K 2​ CO 3​ (3.0 equiv) and degassed THF/H 2​ O (10:1 v/v).

    • Self-Validation Checkpoint: Upon base addition and heating, the initial yellow/orange suspension of Pd(II) must shift to a deep, homogeneous red/brown solution. This visual cue confirms the successful reduction to the active Pd(0) species. Failure to observe this indicates oxygen contamination.

  • Reaction: Heat the mixture to 80°C under N 2​ for 12 hours. Monitor via TLC (UV 254 nm); the highly conjugated stilbene product will fluoresce intensely compared to starting materials.

  • Workup & Isolation: Quench with water, extract with EtOAc ( 3×20 mL), dry over MgSO 4​ , and purify via silica gel flash chromatography.

Protocol Prep 1. Reagent Prep Boronic Ester + Aryl Bromide Cat 2. Catalyst Pd(OAc)2 + t-Bu3PHBF4 Prep->Cat Rxn 3. Reaction 80°C, 12h, N2 Atmosphere Cat->Rxn Purify 4. Purification Silica Gel Chromatography Rxn->Purify QC 5. Validation HPLC (Purity) & NMR (Stereo) Purify->QC

Step-by-step experimental workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Application 2: Biomimetic Synthesis of Tetrahydrofuran Lignans

Causality & Strategy

Tetrahydrofuran lignans (e.g., pinoresinol) are biosynthetically derived from the oxidative dimerization of coniferyl alcohol via dirigent proteins[6]. Replicating this in vitro using Phenol Oxidative Coupling (POC) often yields poor 3,4-diastereoselectivity due to free-radical scrambling[6],[2].

To bypass this, modern synthesis employs an unprecedented tandem reaction: nucleophilic addition, followed by Ruthenium-catalyzed redox isomerization, and finally, single-electron transfer (SET) oxidative coupling[6]. The Causality of Diastereocontrol: By using a Ru-catalyst to isomerize an allylic alkoxide into an enolate, followed immediately by SET oxidation, the system forms a tetrameric radical cation aggregate[6]. The restricted rotation within this supramolecular aggregate enforces highly specific C–C bond formation, heavily favoring the desired d/l-diastereomer over the meso form[6].

Self-Validating Protocol: Tandem Redox Isomerization & Oxidative Coupling
  • Nucleophilic Addition: To a solution of an α,β -unsaturated aldehyde (1.0 equiv) in anhydrous THF at -78°C, add the aryllithium reagent (1.1 equiv) dropwise. Stir for 1 hour to form the allylic alkoxide[6].

  • Redox Isomerization: Introduce the Ruthenium catalyst (e.g., RuCl 2​ (PPh 3​ ) 3​ , 2 mol%) directly into the reaction vessel and warm to room temperature.

    • Self-Validation Checkpoint: Monitor the reaction via in situ IR spectroscopy or aliquot FT-IR. The broad O–H stretch ( 3400 cm −1 ) of the intermediate alcohol must disappear, replaced by a sharp C=O stretch ( 1710 cm −1 ) corresponding to the enolate/ketone. Proceeding without this confirmation will cause the subsequent oxidation to fail.

  • SET Oxidative Dimerization: Add a single-electron oxidant (e.g., Ferrocenium hexafluorophosphate or Cu(II) salts, 1.2 equiv) to trigger the radical dimerization of the enolates[6]. The solution will rapidly change color as the radical cation aggregate forms and couples.

  • Cycloetherification: Quench the resulting 2,3-dialkyl-1,4-diketone, isolate, and subject it to diastereoselective reduction (using L-Selectride) followed by acid-catalyzed cycloetherification to yield the trans,trans,trans-tetrahydrofuran lignan core[6].

References

  • Title : A Remarkably Efficient Synthesis of Pure cis-Stilbenoid Hydrocarbons Using trans-Dibromoalkenes via Palladium Catalysis. Source : Journal of the American Chemical Society. URL :[Link]

  • Title : Efficient Heterogeneously Palladium-Catalysed Synthesis of Stilbenes and Bibenzyls. Source : Letters in Organic Chemistry. URL :[Link]

  • Title : Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Source : Bioorganic & Medicinal Chemistry Letters (PubMed). URL :[Link]

  • Title : Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps. Source : Organic & Biomolecular Chemistry (RSC Publishing). URL :[Link]

  • Title : Bioinspired Syntheses of Dimeric Hydroxycinnamic Acids (Lignans) and Hybrids, Using Phenol Oxidative Coupling as Key Reaction, and Medicinal Significance Thereof. Source : Molecules (MDPI). URL :[Link]

  • Title : Strategies and Methods for the Syntheses of Natural Oligomeric Stilbenoids and Analogues. Source : European Journal of Organic Chemistry. URL :[Link]

Sources

Derivatization of 4-Fluoro-2,5-dimethoxybenzaldehyde for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Derivatization of 4-Fluoro-2,5-dimethoxybenzaldehyde for Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the derivatization of 4-Fluoro-2,5-dimethoxybenzaldehyde, a versatile and highly valuable building block in modern medicinal chemistry. We delve into the strategic rationale behind its use, focusing on how its unique electronic and structural features can be leveraged to synthesize novel molecular entities with enhanced pharmacological profiles. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols for key transformations, including reductive amination and Henry condensation, while explaining the causality behind critical experimental choices. The protocols are designed to be self-validating, incorporating guidance on reaction monitoring, purification, and characterization.

Introduction: The Strategic Value of Fluorinated Scaffolds

In contemporary drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design.[1] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its metabolic stability, membrane permeability, binding affinity, and pKa.[1] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for a hydrogen atom or a hydroxyl group, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3]

The 4-Fluoro-2,5-dimethoxybenzaldehyde scaffold is of particular interest. The benzaldehyde functional group is an exceptionally versatile handle for a multitude of chemical transformations, including the formation of C-N and C-C bonds.[4] The 2,5-dimethoxy substitution pattern is a well-known pharmacophore, particularly for targeting central nervous system (CNS) receptors, as seen in the 2C family of psychedelic phenethylamines.[5][6] The addition of a fluorine atom at the 4-position introduces a point of metabolic blocking, potentially preventing para-hydroxylation, a common metabolic pathway for this class of compounds, thereby increasing bioavailability and duration of action.

This guide will explore the primary derivatization pathways for this scaffold, providing both the strategic context and practical, actionable protocols for laboratory execution.

Core Derivatization Strategies

The reactivity of the aldehyde group allows for several high-yield, robust transformations suitable for building compound libraries for screening and lead optimization. We will focus on two of the most powerful and widely utilized methods: Reductive Amination for the synthesis of substituted amines and the Henry Condensation as a gateway to phenethylamine derivatives.

Derivatization_Strategies Start 4-Fluoro-2,5-dimethoxybenzaldehyde RA Reductive Amination (C-N Bond Formation) Start->RA + R1R2NH + Reducing Agent Henry Henry Condensation (C-C Bond Formation) Start->Henry + Nitromethane + Base Other Other Reactions (e.g., Wittig, Knoevenagel) Start->Other Prod_RA Substituted Benzylamines (e.g., N-Aryl, N-Alkyl) RA->Prod_RA Prod_Henry β-Nitrostyrenes Henry->Prod_Henry Prod_Other Stilbenes, Cinnamic Acids, etc. Other->Prod_Other Prod_Phen Substituted Phenethylamines (e.g., 2C-F Analogs) Prod_Henry->Prod_Phen Reduction (e.g., LiAlH4, H2/Pd-C)

Caption: Overview of key derivatization pathways for 4-Fluoro-2,5-dimethoxybenzaldehyde.

Reductive Amination: A Workhorse for Amine Synthesis

Reductive amination is arguably one of the most important and widely used reactions in medicinal chemistry for the synthesis of secondary and tertiary amines.[7] The reaction proceeds in two stages: the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine.[8]

Causality Behind Experimental Choices:

  • Reducing Agent Selection: While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde. Milder, more selective reducing agents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal because they are less reactive towards aldehydes and ketones but readily reduce the protonated imine (iminium ion).[8] This selectivity allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are all combined.

  • pH Control: The initial imine formation is acid-catalyzed and involves the dehydration of a carbinolamine intermediate. The reaction is typically run under weakly acidic conditions (pH 4-6). If the pH is too low, the amine starting material becomes fully protonated and non-nucleophilic. If the pH is too high, the acid catalysis required for dehydration is insufficient. Acetic acid is often added as a catalyst to maintain the optimal pH range.

Reactant ClassReagents & ConditionsProduct ClassPotential Applications
Primary Amines (Aliphatic/Aromatic)NaBH(OAc)₃, CH₂Cl₂ or DCE, rt, 12-24hSecondary BenzylaminesGPCR ligands, enzyme inhibitors, ion channel modulators
Secondary Amines (Aliphatic/Aromatic)NaBH(OAc)₃, CH₂Cl₂, rt, 12-24hTertiary BenzylaminesSerotonin/Dopamine receptor ligands, kinase inhibitors
Amino Acid EstersNaBH(OAc)₃, CH₂Cl₂, rt, 12-24hN-Substituted Amino AcidsPeptidomimetics, protease inhibitor scaffolds
Hydrazines/HydrazidesNaBH(OAc)₃, MeOH, rt, 12-24hSubstituted HydrazinesAnticonvulsants, MAO inhibitors

Table 1: Summary of Reductive Amination Possibilities.

Henry (Nitroaldol) Condensation: The Gateway to Phenethylamines

The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[6] For the synthesis of phenethylamine backbones, the condensation of a benzaldehyde with nitromethane is the critical first step. The resulting β-nitrostyrene derivative can then be readily reduced to the corresponding primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[6] This two-step sequence is a foundational route to many psychoactive compounds, including 2C-F.[9]

Causality Behind Experimental Choices:

  • Base and Solvent: The reaction is typically catalyzed by a base such as ammonium acetate in a high-boiling solvent like acetic acid or nitromethane itself. The ammonium acetate serves as both the base and a source of ammonia, which can facilitate the dehydration of the initial nitroaldol adduct to the more stable nitrostyrene.

  • Reduction Step: The reduction of the nitrostyrene is a critical step. LiAlH₄ is highly efficient but non-selective and requires strictly anhydrous conditions. Catalytic hydrogenation (e.g., H₂, Pd/C) is an alternative that is often cleaner and avoids the use of reactive metal hydrides, though it may be sensitive to catalyst poisoning and may not be suitable for all substrates.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: General Procedure for Reductive Amination

This protocol describes the synthesis of a secondary amine via reductive amination of 4-Fluoro-2,5-dimethoxybenzaldehyde with a generic primary amine using sodium triacetoxyborohydride.

Reductive_Amination_Workflow Start 1. Reagent Prep Reaction 2. Reaction Setup (Aldehyde, Amine, Solvent) Start->Reaction Addition 3. Add NaBH(OAc)₃ (Portion-wise) Reaction->Addition Stir 4. Stir at RT (Monitor by TLC/LC-MS) Addition->Stir Workup 5. Aqueous Workup (Quench, Extract) Stir->Workup Purify 6. Purification (Column Chromatography) Workup->Purify End 7. Characterization (NMR, MS) Purify->End

Caption: Step-by-step workflow for the one-pot reductive amination protocol.

Materials:

  • 4-Fluoro-2,5-dimethoxybenzaldehyde

  • Primary amine (e.g., benzylamine) (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, 0.1 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Fluoro-2,5-dimethoxybenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).

  • Add the primary amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.[10]

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[10]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Combine the pure fractions, concentrate, and characterize the final product by NMR and mass spectrometry.

Protocol 2: Two-Step Synthesis of a 2C-F Analog Precursor

This protocol details the Henry condensation to form the nitrostyrene intermediate, which is the direct precursor to the phenethylamine.

Materials:

  • 4-Fluoro-2,5-dimethoxybenzaldehyde

  • Nitromethane (CH₃NO₂)

  • Ammonium acetate (NH₄OAc)

  • Glacial Acetic Acid

  • Methanol (MeOH) or Ethanol (EtOH) for recrystallization

Procedure:

  • Step A: Henry Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 4-Fluoro-2,5-dimethoxybenzaldehyde (1.0 eq), nitromethane (3-5 eq), and ammonium acetate (1.2 eq).[11]

  • Heat the mixture to 100 °C (oil bath) and stir for 2-4 hours. The mixture should become a clear, homogenous solution.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Workup: After cooling to room temperature, a solid may precipitate. If not, pour the reaction mixture into ice-water with stirring.

  • Collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold water.

  • Purification: The crude 1-(4-Fluoro-2,5-dimethoxyphenyl)-2-nitroethene can be purified by recrystallization from a suitable solvent like methanol or ethanol to yield bright yellow crystals.

  • Step B: Reduction to Amine (Conceptual Outline)

  • The purified nitrostyrene is then reduced to the target phenethylamine. A common laboratory method involves dissolving the nitrostyrene in anhydrous THF, cooling to 0 °C, and slowly adding a solution of LiAlH₄ (approx. 3-4 eq) in THF.[6] The reaction is then carefully worked up. This procedure is hazardous and should only be performed by experienced chemists.

Conclusion

4-Fluoro-2,5-dimethoxybenzaldehyde represents a highly strategic starting material for medicinal chemistry campaigns. Its aldehyde functionality provides a reliable entry point for diversification through robust reactions like reductive amination and Henry condensation. The inherent fluorine and dimethoxy substitutions provide a pharmacologically relevant core with potentially enhanced metabolic stability. The protocols and strategies outlined in this guide offer a validated framework for researchers to efficiently synthesize libraries of novel compounds for biological screening, accelerating the journey of drug discovery and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Benzaldehydes in Modern Drug Discovery.
  • Sparrow Chemical. Benzaldehyde Series.
  • Ma, J., et al. A Selective Synthesis of 2,2- Difluorobicyclo[1.1.1]pentane Analogs – “BCP-F2”. Amazon AWS.
  • BenchChem. (2025).
  • Anonymous. Synthesis of 2,5-Dimethoxy-4-Fluoroethyl-amphetamine (DOEF). Rhodium.ws.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. [Link]

  • Harsanyi, A., & Sandford, G. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers.
  • Lu, S. E., et al. (2022). Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin. PLOS ONE, 17(12), e0278783.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H.
  • BenchChem. (2025).
  • Synple Chem. (n.d.).
  • Lee, J., & Lee, S. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56 Suppl 1, S124–S129.
  • Bröstrup, M., & Antonchick, A. P. (2015). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 6(8), 1433–1443. [Link]

  • Serra, M., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Applied Sciences, 14(4), 1377.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • chemeurope.com. (n.d.). 2C-F. [Link]

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Troubleshooting & Optimization

Improving the yield of 4-Fluoro-2,5-dimethoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 4-Fluoro-2,5-dimethoxybenzaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of 4-fluoro-2,5-dimethoxybenzaldehyde. This compound is a critical precursor in the development of fluorinated phenethylamine derivatives, including 2C-F, DOF, and 25F-NBOMe[1][2].

The most robust methodology for its preparation is the Rieche formylation—a highly effective alternative to the traditional Vilsmeier-Haack reaction—utilizing α,α-dichloromethyl methyl ether and a strong Lewis acid[3]. While the methoxy groups activate the aromatic ring, the strongly electron-withdrawing fluorine atom introduces unique electronic tensions. Failure to control these parameters often results in poor yields, regioselectivity issues, or stubborn emulsions.

I. Self-Validating Experimental Protocol

To ensure reproducibility, this Standard Operating Procedure (SOP) is designed as a self-validating system . Each step contains an observable metric to confirm the reaction is proceeding correctly before advancing to the next phase[1].

Step 1: Substrate Preparation

  • Action: Dissolve 2,5-dimethoxyfluorobenzene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool the reaction vessel in an ice bath to an internal temperature of 5–6 °C.

  • Validation Check: The solution must be completely clear and colorless. Any cloudiness indicates moisture contamination, which will prematurely quench the Lewis acid.

Step 2: Lewis Acid Activation

  • Action: Under vigorous stirring, add Tin(IV) chloride (SnCl₄, 2.0 eq) in a single portion.

  • Validation Check: Observe a slight color shift (typically to a pale yellow). This confirms the coordination of the Lewis acid to the methoxy oxygens of the substrate.

Step 3: Electrophilic Addition (Critical Step)

  • Action: Begin the dropwise addition of α,α-dichloromethyl methyl ether (1.05 eq). Adjust the addition rate to ensure the internal temperature strictly remains below 10 °C .

  • Validation Check: The reaction is exothermic. Your internal temperature probe must register a slight, controlled thermal spike. If the temperature does not rise, the formylating agent has likely degraded.

Step 4: Maturation

  • Action: Remove the ice bath and allow the reaction mixture to warm to room temperature over 30–45 minutes with continuous stirring.

  • Validation Check: The mixture will progressively transition into a deep green solution[1]. This vivid color change is the definitive visual confirmation that the intermediate electrophilic complex has successfully formed.

Step 5: Acidic Quench and Hydrolysis

  • Action: Pour the green reaction mixture into a vigorously stirred mixture of crushed ice and concentrated HCl. Stir continuously for 1.5 hours.

  • Validation Check: Initial contact will cause fuming. Over the 1.5 hours, the stubborn tin emulsion must break down, leaving two clearly defined phases (an aqueous layer and a distinct organic layer containing the product).

II. Reaction Workflow & Pathway

Workflow Start 2,5-Dimethoxyfluorobenzene (Substrate) Complex Electrophilic Complex (Temperature < 10 °C) Start->Complex Reagents SnCl4 + Cl2CHOMe in Anhydrous CH2Cl2 Reagents->Complex EAS Electrophilic Aromatic Substitution (Para to Fluorine) Complex->EAS Quench Acidic Hydrolysis (Ice + Conc. HCl, 1.5 h) EAS->Quench Product 4-Fluoro-2,5-dimethoxybenzaldehyde (Target Aldehyde) Quench->Product

Workflow for the Rieche formylation of 2,5-dimethoxyfluorobenzene to the target aldehyde.

III. Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry required to achieve the literature-standard yield of 80–82%[2].

Reagent / MaterialEquivalentsRole in SynthesisExpected Yield
2,5-Dimethoxyfluorobenzene 1.00Starting Substrate-
Tin(IV) chloride (SnCl₄) 2.00Lewis Acid Catalyst-
α,α-Dichloromethyl methyl ether 1.05 - 1.10Formylating Agent-
Dichloromethane (CH₂Cl₂) 8.00 (Vol/Wt)Reaction Solvent-
4-Fluoro-2,5-dimethoxybenzaldehyde -Target Product80% - 82%

IV. Troubleshooting Guides & FAQs

Q1: My final yield is significantly lower than 80%, and GC-MS shows a large amount of unreacted starting material. What is failing? A1: This is almost exclusively an issue with the integrity of your formylating agent or the presence of moisture. α,α-Dichloromethyl methyl ether is highly unstable when exposed to atmospheric moisture, rapidly degrading into methyl formate and HCl gas[3]. Furthermore, while the two methoxy groups on your substrate activate the ring, the fluorine atom pulls electron density away via strong inductive effects, significantly lowering the overall reaction speed compared to non-fluorinated analogs[3]. Corrective Action: Distill your α,α-dichloromethyl methyl ether prior to use, ensure strictly anhydrous conditions (using a nitrogen or argon blanket), and verify that your SnCl₄ is fuming and active.

Q2: I am observing the formation of multiple regioisomers instead of exclusively the 4-fluoro isomer. How can I improve regioselectivity? A2: The substrate presents conflicting positions for electrophilic attack because the two methoxy groups direct to different ortho/para positions[3]. However, the synthesis relies on the steric bulk of the SnCl₄-coordinated intermediate to force the incoming formyl group to the position para to the fluorine atom. If you are seeing off-target isomers, it indicates a breakdown in thermodynamic control. Corrective Action: You must strictly maintain the internal temperature below 10 °C during the addition of the electrophile[1]. Allowing the temperature to spike provides the activation energy necessary for the electrophile to attack the more sterically hindered, less favorable positions.

Q3: Can I substitute SnCl₄ with another Lewis acid, such as TiCl₄ or AlCl₃, to drive the reaction to completion faster? A3: You can substitute SnCl₄ with Titanium(IV) chloride (TiCl₄), as it is a viable Lewis acid for Rieche formylations and will yield the desired product[3]. However, you must avoid Aluminum chloride (AlCl₃). AlCl₃ is excessively harsh and will coordinate too strongly with the methoxy groups, leading to ether cleavage (demethylation). This will generate unwanted phenolic byproducts and drastically reduce the yield of your target aldehyde.

Q4: During the acid quench, I get a stubborn, thick emulsion and my crude recovery is terrible. How do I resolve this? A4: Emulsions during the workup of a Rieche formylation are caused by the incomplete hydrolysis of the intermediate tin-acetal complexes. The intermediate is not the free aldehyde; it is an iminium/acetal-like species that requires rigorous, highly acidic hydrolysis to liberate the product[1]. Corrective Action: Do not rush the quench. Ensure you are pouring the reaction into a mixture of ice and concentrated HCl, and stir vigorously for a minimum of 1.5 hours. If an emulsion persists after this time, filter the entire biphasic mixture through a tightly packed pad of Celite. This will strip out the insoluble tin salts and allow the organic and aqueous layers to separate cleanly in your separatory funnel.

References

  • Synthesis of 4-Fluoro-2,5-Dimethoxyamphetamine (DOF) - [www.rhodium.ws], designer-drug.com,[Link]

  • 25F-NBOMe - Grokipedia: Synthesis and precursors, grokipedia.com,[Link]

  • less common formylation - Powered by XMB 1.9.11 - Sciencemadness Discussion Board, sciencemadness.org,[Link]

Sources

Purification of crude 4-Fluoro-2,5-dimethoxybenzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Fluoro-2,5-dimethoxybenzaldehyde (4-F-2,5-DMB).

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. The synthesis of this specific benzaldehyde—typically achieved via a Rieche formylation of 2-fluoro-1,4-dimethoxybenzene using Tin(IV) chloride ( SnCl4​ ) and dichloro(methoxy)methane [1]—presents unique chromatographic challenges. The crude matrix is often contaminated with unreacted non-polar starting materials, structurally similar regioisomers, and highly viscous inorganic tin complexes.

This guide provides a self-validating, mechanistically grounded approach to resolving these issues using normal-phase flash column chromatography.

Purification Workflow Logic

PurificationWorkflow A Crude 4-F-2,5-DMB Mixture (Post-Reaction Matrix) B Aqueous HCl Workup (SnCl4 Removal) A->B Quench & Extract C Dry Loading on Silica (Prevents Band Broadening) B->C Dissolve in DCM, Add Silica, Evaporate D Flash Column Chromatography (Silica Gel, 230-400 mesh) C->D Load onto pre-equilibrated bed E 5% EtOAc / Hexane (Elutes Unreacted SM) D->E Step 1 Gradient F 10-15% EtOAc / Hexane (Elutes Pure Product) D->F Step 2 Gradient G Column Retentate (Polymeric Tars) D->G Strongly Retained

Workflow for the isolation of 4-F-2,5-DMB from Rieche formylation crude mixtures.

Section 1: Quantitative Chromatographic Parameters

To achieve baseline separation, your system must be tuned to the specific electronic properties of the fluorinated aromatic ring. The electron-withdrawing fluorine atom slightly reduces the basicity of the adjacent methoxy groups, altering its retention factor ( Rf​ ) compared to non-fluorinated analogs [2].

ParameterRecommended ValueMechanistic Rationale
Stationary Phase Silica Gel (230-400 mesh, 40-63 µm)Provides the optimal surface area-to-flow ratio needed to resolve the target from closely eluting regioisomers.
Mobile Phase Step Gradient: 5% 15% EtOAc in HexaneThe aldehyde is moderately polar. A step gradient prevents the co-elution of the highly non-polar starting material.
Target Rf​ Value 0.35 - 0.40 (in 15% EtOAc/Hexane)Ensures a sufficient capacity factor ( k′ ) for baseline separation from the solvent front and impurities.
Sample Loading Dry Loading (1:3 Crude to Silica ratio)Eliminates band broadening caused by the viscous polymeric byproducts typical of formylation reactions.
Detection UV (254 nm) & Anisaldehyde StainThe conjugated aromatic system absorbs strongly at 254 nm; the aldehyde moiety stains distinctively.

Section 2: Self-Validating Standard Operating Procedure (SOP)

Do not treat this protocol as a static recipe. Each step contains a Self-Validation Checkpoint to ensure the physical chemistry of the system is behaving as expected before you proceed.

Step 1: Pre-Chromatography Workup

  • Action: Quench the crude Rieche formylation mixture with ice-cold 1M HCl. Extract with Dichloromethane (DCM), wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Causality: The reaction utilizes SnCl4​ [1]. Residual tin complexes create intractable emulsions and streak heavily on silica. The acidic wash breaks these coordination complexes, ensuring the crude material is free of inorganic tars before it touches the column.

Step 2: Dry Loading Preparation

  • Action: Dissolve the crude residue in minimal DCM. Add dry silica gel (approximately 3 times the mass of the crude). Evaporate the DCM under reduced pressure until a free-flowing, homogenous powder is achieved.

  • Causality: 4-F-2,5-DMB is highly crystalline (MW 184.16 g/mol ) [2] [3], but post-reaction it is trapped in a viscous organic matrix. Liquid loading this mixture causes severe band broadening. Adsorbing the crude onto silica ensures a perfectly uniform elution band.

Step 3: Column Packing and Equilibration

  • Action: Slurry-pack the column using 100% Hexane. Flush with 2 Column Volumes (CV) of Hexane.

  • Self-Validation Checkpoint: Run a 2D TLC plate of your crude before loading. Spot the crude, develop in 5% EtOAc/Hexane, dry, rotate 90°, and develop in 15% EtOAc/Hexane. If the target spot ( Rf​∼0.4 ) exhibits severe tailing in the second dimension, your batch of silica is too acidic. Correction: Pre-treat the bulk column by flushing with 1% Triethylamine (TEA) in hexanes prior to loading.

Step 4: Gradient Elution Strategy

  • Action: Apply the dry-loaded powder to the column head. Add a protective layer of sand.

    • Elute with 2 CV of 5% EtOAc/Hexane . (Collects unreacted 2-fluoro-1,4-dimethoxybenzene).

    • Step up to 10% EtOAc/Hexane for 3 CV . (Target compound begins to elute).

    • Step up to 15% EtOAc/Hexane . (Flushes the remaining pure 4-F-2,5-DMB).

  • Causality: The unreacted starting material lacks the polar aldehyde moiety and elutes near the solvent front. Gradually increasing the polarity selectively desorbs the target aldehyde while leaving highly polar polymeric tars locked on the baseline.

Step 5: Fraction Consolidation

  • Action: Pool fractions containing the pure product ( Rf​∼0.4 ). Evaporate under reduced pressure to yield a white to off-white crystalline solid [3].

Section 3: Troubleshooting Guide & FAQs

Q: My target compound is co-eluting with the starting material (2-fluoro-1,4-dimethoxybenzene). How do I resolve this? A: This is a classic symptom of either overloading the column or starting with a mobile phase that is too polar. The starting material is significantly less polar than the aldehyde.

  • Solution: Ensure your sample-to-silica ratio is at least 1:30 by weight. Modify your gradient: start with an isocratic hold at 2% EtOAc/Hexane for at least 3 CVs to completely wash out the starting material before ramping the gradient to 10% to elute the product.

Q: The crude mixture is highly viscous and dark, causing severe tailing and column clogging. What is the mechanistic cause? A: This is typical of Rieche formylation crude. The reaction relies on Lewis acids ( SnCl4​ or TiCl4​ ) [1]. If the aqueous workup is insufficient, residual metal-organic complexes and polymerized dichloro(methoxy)methane remain in the matrix. These act as a glue, preventing uniform solvent flow.

  • Solution: Never liquid-load a viscous crude. Always use the dry-loading technique described in Step 2. The sacrificial silica used in the dry load will permanently trap the polymeric tars at the very top of the column, protecting the main silica bed.

Q: The product fractions show a secondary, faint spot slightly above the main product on TLC. What is it, and how do I remove it? A: This is almost certainly a regioisomer (e.g., 3-fluoro-2,5-dimethoxybenzaldehyde) formed during the electrophilic aromatic substitution. Because the electronic differences between regioisomers are minimal, their Rf​ values are nearly identical.

  • Solution: Flash chromatography is often insufficient for complete regioisomer separation unless a very long column (high theoretical plates) and a very shallow gradient (e.g., Toluene/DCM mixtures) are used. The most efficient field-proven solution is to pool the slightly contaminated fractions, evaporate them, and recrystallize the solid from hot hexanes or a hexane/ethyl acetate mixture. The major isomer (4-F-2,5-DMB) will preferentially crystallize.

Q: Why does the product crystallize on the tip of the column stopcock during elution? A: 4-Fluoro-2,5-dimethoxybenzaldehyde is a highly crystalline solid at room temperature[3]. As the eluent exits the column and experiences a slight pressure drop, the volatile solvent (Hexane/DCM) evaporates rapidly at the tip, causing the local concentration of the product to exceed its solubility limit.

  • Solution: Slightly increase the flow rate to reduce the residence time of the solvent at the tip. Keep a wash bottle of pure Ethyl Acetate nearby to periodically rinse the stopcock tip into your fraction tubes.

References

  • Title: US11666577B2 - MLKL inhibitors (Synthesis of 4-fluoro-2,5-dimethoxybenzaldehyde via Rieche formylation)

Technical Support Center: Recrystallization of 4-Fluoro-2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Fluoro-2,5-dimethoxybenzaldehyde. The methodologies and troubleshooting advice provided herein are grounded in established principles of crystallization and are tailored to address the specific challenges that may be encountered with this compound.

Section 1: Troubleshooting Guide

This section is designed in a question-and-answer format to directly address common issues encountered during the recrystallization of 4-Fluoro-2,5-dimethoxybenzaldehyde.

Question 1: My compound "oils out" and forms a separate liquid phase instead of crystals upon cooling. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point, causing it to separate as a supercooled liquid rather than a solid crystal lattice. This is a common issue with organic compounds that have relatively low melting points or when the cooling process is too rapid.

Application Scientist's Note: The core issue is that the solution becomes supersaturated while it is still too hot for the compound to solidify. The solute molecules, therefore, aggregate as a liquid. To resolve this, you must ensure that the solution's saturation point is reached at a temperature below the compound's melting point.

Troubleshooting Steps:

  • Increase Solvent Volume: The most direct solution is to add more hot solvent to the solution before cooling. This lowers the overall concentration, ensuring that the saturation point is reached at a lower temperature.

  • Use a Lower-Polarity Solvent System: Oiling out can be prevalent in highly polar single-solvent systems. Consider using a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane)[1][2]. Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify and then allow it to cool.

  • Slow Down the Cooling Rate: Rapid cooling promotes oiling out. After dissolving your compound, allow the flask to cool slowly on the benchtop, insulated with a glass wool or cloth, before considering an ice bath[3].

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

Question 2: Crystal formation is not occurring, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

Answer: The failure of a compound to crystallize from a cooled solution is typically due to either excessive solvent (the solution is not supersaturated) or a high kinetic barrier to nucleation (the initial formation of seed crystals).

Application Scientist's Note: Crystallization is not just a thermodynamic process but also a kinetic one. Molecules in solution must collide in the correct orientation to form a stable crystal nucleus. If the solution is too dilute or if there are no nucleation sites, this process can be indefinitely delayed.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: As mentioned above, scratching the inner surface of the flask with a glass rod can create high-energy sites that promote nucleation.

    • Seed Crystals: If you have a small amount of pure 4-Fluoro-2,5-dimethoxybenzaldehyde, add a single tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: If nucleation techniques fail, it is likely the solution is too dilute. Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again and observe for crystal formation. Be cautious not to evaporate too much solvent, which could lead to rapid crystallization and trapping of impurities.

  • Increase Cooling: If not already done, place the flask in an ice-salt bath or a freezer for a short period to further decrease the compound's solubility.

Question 3: My final product yield is very low. What are the most common causes?

Answer: A low yield is one of the most frequent frustrations in recrystallization. It can stem from several factors, including using an inappropriate solvent, using too much solvent, or premature crystallization during a hot filtration step.

Application Scientist's Note: The fundamental principle of recrystallization relies on the differential solubility of the compound at high and low temperatures[1]. Maximizing this differential is key to maximizing yield. Every procedural step, from dissolution to filtration, presents a potential point of product loss.

Troubleshooting Steps:

  • Optimize Solvent Choice: The ideal solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C)[3]. Refer to the solvent screening table in Section 2.

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid[4]. Adding solvent in small portions near its boiling point is crucial.

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem[3].

  • Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize the amount of product that remains dissolved in the mother liquor.

  • Washing Crystals: When washing the collected crystals on the Büchner funnel, always use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve a significant portion of your purified product[3].

Question 4: The purified crystals still have a low or broad melting point, or they appear colored. How can I improve purity?

Answer: A depressed and broad melting point range is a classic indicator of impurity[3]. Colored impurities may also persist if not addressed correctly. This suggests that the initial recrystallization did not effectively separate the target compound from contaminants.

Application Scientist's Note: The efficacy of purification depends on the slow, selective formation of a crystal lattice that excludes differently shaped impurity molecules. Rapid crystallization can physically trap impurities within the growing crystal. Colored impurities are often large, conjugated organic molecules that can be removed with an adsorbent.

Troubleshooting Steps:

  • Slow Down Crystallization: As mentioned, rapid cooling is a primary cause of impurity entrapment. Ensure the solution cools slowly and undisturbed to room temperature before moving to an ice bath[3].

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient if the initial material is heavily contaminated. Repeating the entire process with the once-recrystallized material can significantly enhance purity.

  • Use Activated Charcoal (for colored impurities): If the solution is colored by impurities, add a very small amount (e.g., 1-2% by weight of your solute) of activated charcoal to the hot solution and boil for a few minutes[2]. The charcoal adsorbs large, colored molecules. You must then perform a hot filtration to remove the charcoal before cooling. Caution: Using too much charcoal will adsorb your product and drastically reduce the yield[3].

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the ideal solvent for recrystallizing 4-Fluoro-2,5-dimethoxybenzaldehyde?

There is no single "best" solvent, as the ideal choice depends on the impurities present. However, based on the structure (an aromatic aldehyde), good candidates for screening include alcohols (isopropanol, ethanol), esters (ethyl acetate), and mixed-solvent systems[1]. A preliminary small-scale solubility test is essential.

Solvent Screening Protocol:

  • Place ~20-30 mg of crude material into several small test tubes.

  • Add a potential solvent dropwise at room temperature. A good candidate will NOT dissolve the compound well when cold.

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. A good solvent will dissolve the compound completely when hot.

  • Cool the test tube to room temperature and then in an ice bath. An ideal solvent will result in the formation of abundant crystals.

Solvent/System Boiling Point (°C) Polarity Rationale & Comments
Isopropanol82Polar ProticOften provides a good balance of solubility for moderately polar compounds.
Ethanol (95%)78Polar ProticSimilar to isopropanol; a common choice for aromatic compounds[4].
Ethyl Acetate77Polar AproticGood dissolving power, but may be too strong (high solubility when cold).
Ethanol/WaterVariesPolar ProticExcellent for tuning polarity. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol[5].
Ethyl Acetate/HexaneVariesTunableA common polar/non-polar pair that is effective for many compounds[2].

FAQ 2: What is the expected melting point of pure 4-Fluoro-2,5-dimethoxybenzaldehyde?

While specific data for the 4-fluoro isomer is not readily published, structurally similar compounds provide a useful reference. For example, 2,5-dimethoxybenzaldehyde has a melting point of 46-52 °C[6], while the more crystalline 2-fluoro-4,5-dimethoxybenzaldehyde melts at 98-101 °C[7]. It is critical to measure the melting point of your recrystallized product and use its sharpness and range as a primary indicator of purity. A pure compound should have a sharp melting range of 1-2 °C.

FAQ 3: What are the primary safety precautions when handling this compound?

Like many benzaldehyde derivatives, 4-Fluoro-2,5-dimethoxybenzaldehyde should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system[8][9].

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.

  • Engineering Controls: Handle the solid and all solutions in a certified chemical fume hood to avoid inhaling dust or vapors.

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling[10].

Section 3: Visualized Workflows and Protocols

Workflow 1: General Recrystallization Process

This diagram outlines the standard procedure for recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Protocol cluster_analysis Analysis Start Crude Solid Solvent_Screen Solvent Screening (Small Scale) Start->Solvent_Screen Select Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolve Hot_Filter Hot Filtration (Optional, for insolubles) Dissolve->Hot_Filter If needed Cool Slow Cooling (Crystallization) Dissolve->Cool If no insolubles Hot_Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Analyze Analyze Purity (e.g., Melting Point) Dry->Analyze

Caption: Standard workflow for purification by recrystallization.

Workflow 2: Troubleshooting Crystallization Failures

This decision tree helps diagnose and solve common crystallization problems.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions Start Solution Cooled, No Crystals Formed Cause1 Too much solvent? Start->Cause1 Cause2 Nucleation barrier? Start->Cause2 Cause3 Oiling out? Start->Cause3 Cause1->Cause2 No Sol1 Evaporate some solvent and re-cool Cause1->Sol1 Yes Cause2->Cause3 No Sol2 Scratch flask or add seed crystal Cause2->Sol2 Yes Sol3 Re-heat, add more solvent, and cool slower Cause3->Sol3 Yes

Caption: Decision tree for troubleshooting crystallization issues.

Standard Operating Protocol (SOP) for Recrystallization
  • Dissolution: Place the crude 4-Fluoro-2,5-dimethoxybenzaldehyde in an appropriately sized Erlenmeyer flask with a stir bar. In a chemical fume hood, add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, turn off the heat, add a very small amount of activated charcoal, and gently boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot filtration. Pre-heat a clean receiving Erlenmeyer flask and a stemless or short-stem funnel with fluted filter paper by placing them on the hotplate. Quickly filter the hot solution into the clean flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation[2].

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Then, transfer the solid to a watch glass and let it air-dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Determine the mass and percent recovery of the purified product. Measure the melting point to assess its purity.

References

  • Technical Support Center: Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. Benchchem.
  • Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Benchchem.
  • 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Safrole.
  • Recrystallization methods for purifying 2-(2,4-Dinitrophenoxy)benzaldehyde. Benchchem.
  • 2-Fluoro-4,5-dimethoxybenzaldehyde. Chem-Impex.
  • An In-depth Technical Guide to the Solubility of 4-Fluorobenzaldehyde in Organic Solvents. Benchchem.
  • Synthesis and Study of Some Dibenzylidene Acetone Derivatives. ResearchGate. Available from: [Link]

  • SAFETY DATA SHEET - 2,5-Dimethoxybenzaldehyde. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Bromo-2,5-dimethoxybenzaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET - 2,5-Dimethoxybenzaldehyde. Fisher Scientific.
  • 2-Fluoro-4,5-dimethoxybenzaldehyde. TCI Chemicals.
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • SAFETY DATA SHEET - 2,4-Dimethoxybenzaldehyde. Thermo Fisher Scientific.
  • 2-Fluoro-4,5-dimethoxybenzaldehyde Safety and Hazards. PubChem. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Unreacted Starting Material Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Purification Support Center. Removing unreacted starting material (SM) from a product mixture is a fundamental challenge in synthetic chemistry and drug development. When conversion stalls before 100%, residual SM can compromise downstream assays, poison catalysts in subsequent steps, or cause critical failures in scale-up.

This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high purity and yield.

Diagnostic Data: Comparison of Purification Techniques

Before selecting a troubleshooting pathway, consult this quantitative matrix to match your specific chemical scenario with the optimal purification method.

Purification MethodPhysicochemical PrincipleIdeal ScenarioScalabilityTypical Recovery
Flash Chromatography Polarity / Adsorption ΔRf​>0.15 between SM and product.Low to Medium75% - 90%
Catch-and-Release (SCX) Ion-Exchange (pKa)Basic product (amine) with neutral SM.Medium85% - 95%
Scavenger Resins Covalent CaptureExcess reactive SM (e.g., amines, electrophiles).Medium to High90% - 98%
Acid/Base Extraction Liquid-Liquid PartitioningLarge pKa difference between SM and product.Very High80% - 95%
Recrystallization Thermodynamic SolubilitySolid products with distinct solubility profiles.Very High60% - 85%

Support Ticket #1: The "Polarity Trap" (Co-eluting SM and Product)

User Query: "My starting material and final product have identical Rf values on silica gel. Flash chromatography is failing to separate them. How can I isolate my product?"

Application Scientist Response: When physical properties like polarity are nearly identical, you must exploit chemical differences—specifically, ionization potential. If your product contains a basic functional group (like a newly formed amine) and your unreacted starting material is neutral, you can use a "Catch-and-Release" strategy via Strong Cation Exchange (SCX) solid-phase extraction[1].

The Causality: SCX resins contain propylsulfonic acid or tosic acid functional groups. When the mixture is loaded, the acidic resin protonates the basic amine product, converting it into an immobilized salt ("Catch"). Neutral starting materials are unaffected and wash straight through. Finally, a basic solution (e.g., methanolic ammonia) deprotonates the amine, breaking the ionic bond and eluting the pure product ("Release")[2].

SCX_Workflow Start Crude Mixture (Amine Product + Neutral SM) Catch Load onto SCX Cartridge (Sulfonic Acid Resin) Start->Catch Catch Phase Wash Wash with Organic Solvent (Elutes Neutral SM) Catch->Wash Remove Impurities Release Elute with NH3/MeOH (Deprotonates Amine) Wash->Release Release Phase Pure Pure Amine Product Release->Pure Evaporate

Workflow of Strong Cation Exchange (SCX) Catch-and-Release purification.

Self-Validating Protocol: SCX Catch-and-Release
  • Conditioning: Wash the SCX cartridge with 1 Column Volume (CV) of Methanol (MeOH), followed by 1 CV of Dichloromethane (DCM).

  • Loading: Dissolve the crude mixture in a minimum volume of DCM. Load onto the cartridge.

    • Validation Check: Spot the flow-through on a TLC plate. It should show the starting material spot, but the product spot must be completely absent.

  • Washing: Wash with 2 CV of DCM, then 2 CV of MeOH. Collect and evaporate these washes.

    • Validation Check: The mass of the evaporated wash should closely match the theoretical mass of your unreacted starting material.

  • Releasing: Elute the product using 2 CV of 2M Ammonia in Methanol ( NH3​ /MeOH).

  • Isolation: Evaporate the ammoniacal fraction under reduced pressure to yield the pure free-base product.

Support Ticket #2: The "Stubborn Excess" (Reactive SM Removal)

User Query: "I used an excess of a primary amine starting material to drive my coupling reaction to completion. Now I can't get rid of the unreacted amine. Aqueous workup isn't removing it entirely. What is the most efficient method?"

Application Scientist Response: Instead of trying to physically separate the excess amine, you should chemically sequester it using a Scavenger Resin [3]. Scavenger resins are functionalized polymers (often lightly cross-linked polystyrene) designed to covalently react with specific functional groups[4].

The Causality: For excess amines, PS-Isocyanate (polystyrene-supported isocyanate) is the gold standard. The isocyanate groups on the solid support rapidly react with primary and secondary amines to form stable urea linkages. Because the isocyanate is tethered to a macroscopic polymer bead, the newly formed urea is physically trapped on the solid phase. A simple filtration removes the resin-bound starting material, leaving your pure product in the filtrate.

Scavenger_Resin Crude Crude Reaction Mixture (Product + Excess Amine SM) AddResin Add PS-Isocyanate Resin (Swelling Solvent) Crude->AddResin Capture Covalent Capture (Urea Formation on Resin) AddResin->Capture Agitate 1-2h Filter Simple Filtration Capture->Filter Immobilized SM Result Pure Product in Filtrate Filter->Result

Mechanism of solid-supported scavenger resins for removing excess starting material.

Self-Validating Protocol: PS-Isocyanate Scavenging
  • Solvent Selection: Ensure your reaction mixture is dissolved in a solvent that swells polystyrene (e.g., DCM, THF, or Toluene). Note: Alcohols or water will quench the isocyanate resin and must be avoided.

  • Resin Addition: Add 3 to 5 equivalents of PS-Isocyanate resin relative to the calculated amount of unreacted amine.

  • Agitation: Gently agitate the mixture on an orbital shaker for 2–4 hours at room temperature. Do not use a magnetic stir bar, as it will physically grind and destroy the polymer beads.

    • Validation Check: Remove a 10 μ L aliquot, filter it through a cotton plug, and analyze via LC-MS or TLC. The peak/spot corresponding to the starting material amine should be completely absent.

  • Filtration: Filter the mixture through a sintered glass frit. Wash the resin bed thoroughly with DCM to ensure all non-bound product is recovered.

  • Isolation: Concentrate the combined filtrate and washings to yield the pure product.

Support Ticket #3: The "Scale-Up Bottleneck" (Avoiding Chromatography)

User Query: "We are scaling up a synthesis from 50 mg to 500 g. Our current method uses column chromatography to remove an unreacted acidic starting material from a neutral product, but this is too expensive and solvent-heavy for scale-up. What are the alternatives?"

Application Scientist Response: Chromatography is an analytical and small-scale preparative tool; it scales poorly due to solvent consumption and silica costs. For bulk scale-up, you must rely on thermodynamic principles: Acid/Base Extraction or Recrystallization .

The Causality of Acid/Base Extraction: If your unreacted starting material is acidic (e.g., a carboxylic acid or phenol) and your product is neutral, you can exploit the pKa differential. Washing the organic layer with an aqueous base (like Sodium Carbonate, Na2​CO3​ ) deprotonates the acid[5]. The resulting carboxylate salt is highly polar and partitions entirely into the aqueous layer, leaving the neutral product in the organic layer[5].

The Causality of Recrystallization: If both compounds are neutral solids, recrystallization is the preferred industrial method[6]. It relies on finding a solvent where the product has a steep temperature-solubility curve (soluble hot, insoluble cold), while the unreacted starting material remains soluble even at cold temperatures (or vice versa)[6].

Self-Validating Protocol: Acid/Base Extraction
  • Dilution: Dilute the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).

  • Basic Wash: Transfer to a separatory funnel. Add an equal volume of saturated aqueous Na2​CO3​ .

  • Partitioning: Shake vigorously, venting frequently to release CO2​ gas. Allow the layers to separate.

    • Validation Check (Aqueous): Acidify a small sample of the aqueous layer with 1M HCl. If the unreacted acidic starting material is present, it will protonate and crash out of solution as a cloudy precipitate.

  • Separation: Drain the aqueous layer. Repeat the basic wash 1-2 more times until the aqueous validation check yields no precipitate upon acidification.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure neutral product.

References

  • Purification of Organic Compounds: from Crude Product to Purity. Eastern Mediterranean University. Available at:[Link]

  • Organic Practical Techniques. The Exam Formula. Available at:[Link]

  • Solutions for Peptide Synthesis (SCX Catch and Release). Chemie Brunschwig. Available at:[Link]

  • Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration. LCGC International. Available at:[Link]

  • Argonaut Quest Training Workshop 2 (Scavenger Resins). ArtisanTG. Available at: [Link]

  • Solid-Supported Reagents and Scavengers. Sopachem / Biotage. Available at:[Link]

  • Strategies in Organic Synthesis. University of Pittsburgh Center for Chemical Methodologies. Available at:[Link]

Sources

Technical Support Center: Optimizing Temperature Control in Vilsmeier-Haack Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on a critical parameter of the Vilsmeier-Haack reaction: temperature control. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and ensure the safe and efficient synthesis of formylated products. The following information is curated from established protocols and field-proven insights to empower you with the expertise to navigate the nuances of this versatile reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction is conducted across a broad temperature spectrum, which is highly dependent on the reactivity of the substrate. The process is best understood in two distinct stages with different temperature recommendations:

  • Vilsmeier Reagent Formation: The initial formation of the chloroiminium salt (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) is a significantly exothermic process.[1][2] To ensure the stability of the reagent and prevent decomposition, this step is typically performed at low temperatures, generally between 0°C and 10°C.[1][2]

  • Reaction with Substrate: The subsequent reaction with the aromatic or heterocyclic substrate can be performed at temperatures ranging from 0°C to room temperature for highly reactive substrates.[1] For less reactive substrates, the temperature may need to be increased to a range of 70-80°C, and in some cases, up to 120°C, to drive the reaction to completion.[1][3][4]

Q2: How does temperature specifically affect the Vilsmeier reagent?

A2: The Vilsmeier reagent is thermally unstable.[1][2] At elevated temperatures, it is prone to decomposition, which reduces the concentration of the active formylating species and consequently lowers the overall yield of the desired product.[1] Strict and consistent temperature control during its in situ preparation is paramount for a successful and reproducible reaction.[1][2]

Q3: How does temperature influence the reaction's yield and selectivity?

A3: Temperature exerts a dual and often competing influence on the reaction outcome:

  • Yield: For sensitive and electron-rich substrates, such as furan derivatives, excessive heat is a primary cause of low yields.[1][5] The exothermic nature of the reaction can create localized "hot spots," leading to polymerization and degradation of the starting material into intractable tars.[1] Conversely, for substrates bearing electron-withdrawing groups that deactivate the aromatic system, carefully controlled heating may be necessary to achieve a reasonable reaction rate and yield.[1][6]

  • Selectivity: Higher reaction temperatures can diminish the regioselectivity of the formylation.[1] At elevated temperatures, there is sufficient energy to overcome the activation barrier for formylation at less electronically favored positions, which can result in a mixture of isomers.[1][5] To enhance selectivity for the desired product, maintaining a lower reaction temperature is generally advisable.[5]

Q4: What are the primary safety concerns related to temperature in this reaction?

A4: The primary safety concern is the potential for a thermal runaway. The reaction to form the Vilsmeier reagent is exothermic, and the reagent itself is thermally unstable.[2][7][8][9] Inadequate cooling can cause the temperature to rise uncontrollably, leading to a rapid increase in temperature and pressure.[1][2] Furthermore, the reagents used, such as POCl₃, are highly corrosive and react violently with water, a reaction that is also highly exothermic.[3][10][11] The work-up, which often involves quenching the reaction mixture with ice, must be performed slowly and with vigorous stirring to manage the heat generated.[1][3][12]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, with a focus on temperature-related causes and solutions.

Problem Potential Temperature-Related Cause(s) Recommended Solutions & Explanations
Low to No Product Yield Runaway Reaction/Degradation: The reaction is highly exothermic. Inadequate cooling during reagent preparation or substrate addition can cause the temperature to rise uncontrollably, leading to the degradation of starting materials and the Vilsmeier reagent.[1]Solution: Initiate the reaction at a low temperature (0°C or below using an ice-salt bath) and maintain strict temperature control throughout the addition of reagents.[1] Ensure vigorous stirring to dissipate heat effectively and prevent localized overheating.[1]
Inactive Vilsmeier Reagent: The reagent is thermally unstable and may have decomposed due to excessive temperatures during its formation.[1]Solution: Prepare the Vilsmeier reagent at a strictly controlled low temperature (0-5°C).[3][13][14] Use the reagent immediately after preparation.
Insufficient Reaction Temperature (for less reactive substrates): The reaction may be too slow or not proceed at all if the temperature is too low for a deactivated or sterically hindered substrate.[6][15]Solution: After the initial low-temperature addition, allow the reaction to warm to room temperature. If monitoring (e.g., by TLC) shows a sluggish reaction, gradually increase the temperature (e.g., to 70-80°C) while continuing to monitor for product formation and potential decomposition.[3][13]
Formation of Dark, Viscous Tars or Polymers Excessive Heat: This is a strong indicator of polymerization or degradation, especially with sensitive substrates like furans.[5] Localized "hot spots" due to poor heat dissipation can initiate these side reactions.[1]Solution: Strict and uniform temperature control is critical. Maintain a low temperature (typically 0°C to 10°C) during reagent formation and substrate addition.[5] For highly exothermic additions, consider a slower addition rate or diluting the substrate.
Poor Regioselectivity (Mixture of Isomers) High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for formylation at less favored positions, leading to a loss of selectivity.[1][5]Solution: To enhance selectivity, maintain a lower reaction temperature throughout the experiment.[5] If heating is necessary for less reactive substrates, a careful optimization study to find the balance between reaction rate and selectivity is recommended.
Reaction Mixture Solidifies or Becomes a Thick Slurry During Work-up Freezing of Aqueous Layer: If quenching is performed at very low temperatures (e.g., below 0°C), the aqueous layer can freeze, trapping the reaction mixture.[12]Solution: While the reaction mixture should be cooled before quenching, avoid overly low temperatures for the quenching medium itself. Pouring the reaction mixture onto a vigorously stirred slurry of crushed ice and water is a standard and effective method.[3][12]
Precipitation of Product/Intermediate: The iminium salt intermediate or the final aldehyde product may be insoluble in the acidic aqueous mixture formed during the initial quench.[12]Solution: Proceed with the neutralization step. The change in pH may redissolve the precipitate. If the solid persists, adding a suitable organic co-solvent (e.g., ethyl acetate, dichloromethane) to the quench mixture can help dissolve the product before proceeding with extraction.[12]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Aromatic Formylation with Strict Temperature Control

This protocol provides a general guideline and may require optimization for specific substrates.

  • Vilsmeier Reagent Formation (Critical Temperature Step):

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the internal temperature does not rise significantly above 5°C.[10]

    • After the addition is complete, stir the resulting mixture at 0°C for an additional 30-60 minutes to ensure complete formation of the reagent.[10]

  • Substrate Addition:

    • Dissolve the electron-rich aromatic or heterocyclic substrate (1.0 equivalent) in a minimal amount of an appropriate anhydrous solvent (e.g., DMF, CH₂Cl₂).

    • Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0-5°C.[3][13]

  • Reaction and Monitoring:

    • After the addition, the reaction may be allowed to slowly warm to room temperature. For less reactive substrates, heating (e.g., to 70-80°C) may be required.[3]

    • The progress of the reaction should be monitored effectively using thin-layer chromatography (TLC).[3][13]

  • Work-up (Exothermic Quench):

    • Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.[3]

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[3][12] This step is highly exothermic and should be performed with caution.

    • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is approximately 7-8.[3][13]

Visualizing Key Processes

To further clarify the critical stages of temperature control, the following diagrams illustrate the reaction workflow and a troubleshooting decision tree.

Vilsmeier_Haack_Workflow Vilsmeier-Haack Experimental Workflow reagent_prep Vilsmeier Reagent Formation (0-5°C) substrate_add Substrate Addition (0-10°C) reagent_prep->substrate_add Exothermic reaction Reaction (RT to 80°C) substrate_add->reaction Monitor by TLC workup Work-up (Quench on Ice) (Cool to <10°C) reaction->workup Reaction Complete neutralize Neutralization workup->neutralize Highly Exothermic extract Extraction & Purification neutralize->extract

Caption: Vilsmeier-Haack workflow with key temperature control points.

Troubleshooting_Tree Troubleshooting Low Yield in Vilsmeier-Haack start Low or No Product Yield check_temp_control Was strict low temp. (0-5°C) maintained during reagent prep? start->check_temp_control yes_temp Yes check_temp_control->yes_temp Yes no_temp No check_temp_control->no_temp No check_substrate Is the substrate highly deactivated? yes_temp->check_substrate reagent_decomp Reagent likely decomposed. Redo with strict temp. control. no_temp->reagent_decomp yes_sub Yes check_substrate->yes_sub Yes no_sub No check_substrate->no_sub No increase_temp Gradually increase reaction temp. (e.g., to 70-80°C) and monitor. yes_sub->increase_temp other_issues Consider other issues: - Moisture contamination - Reagent purity - Substrate reactivity no_sub->other_issues

Caption: Decision tree for troubleshooting low yield.

References

  • Gevers, K., Vande-Walle, J., & Van-Haver, P. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982–996. Retrieved from [Link]

  • ACS Publications. (n.d.). Various articles on Vilsmeier-Haack reaction. Retrieved from [Link]

  • Arkat USA. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • Slideshare. (n.d.). Vilsmeier haack reaction. Retrieved from [Link]

  • Gutmann, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. Retrieved from [Link]

  • Patil, S. B., & Patil, P. N. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ACS Publications. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Claisen-Schmidt Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high yields from the Claisen-Schmidt condensation. While this cross-aldol reaction—typically between an aromatic aldehyde and an aliphatic ketone—is a cornerstone for synthesizing α,β-unsaturated ketones (chalcones), it is notoriously sensitive to reaction conditions.

Achieving high yields requires precise control over kinetics and thermodynamics to suppress competing pathways. This guide provides field-proven, mechanistically grounded solutions to overcome low yields, complex mixtures, and isolation failures.

Diagnostic Matrix: Quantitative Troubleshooting

Before adjusting your protocol, identify the specific failure mode of your reaction. Use the matrix below to match your experimental observations with the underlying chemical causality.

Symptom / ObservationPrimary Root CauseQuantitative IndicatorQuick Fix / Optimization
No reaction / Recovered starting material Base deactivation or severe steric hindrance.0% conversion on TLC after 4 hours.Ensure anhydrous conditions (<50 ppm water)[1]. Switch to a stronger base (e.g., LDA).
Multiple spots on TLC (Low target yield) Cannizzaro or Self-condensation side reactions.>20% byproduct peak area on HPLC or NMR.Lower temperature to 0–5 °C; reduce base concentration to 10% w/v[1].
Reaction stalls at partial conversion Reversible aldol addition equilibrium.~1:1 ratio of product to starting material.Increase temperature to 40–50 °C to drive the irreversible dehydration step[2].
Product "oils out" instead of precipitating Supersaturation or highly lipophilic solvent matrix.Melting point depression >5 °C in crude.Adjust EtOH:Water ratio to 1:1 during workup; mechanically scratch the flask[1].

Deep-Dive Troubleshooting FAQs

Q1: Why am I getting significant Cannizzaro side products instead of my target chalcone?

A1: The Cannizzaro reaction is a disproportionation of a non-enolizable aldehyde in the presence of a strong base, yielding a molecule of alcohol and a molecule of carboxylic acid[3]. Mechanistically, aromatic aldehydes (like benzaldehyde) lack α-hydrogens. When exposed to high concentrations of strong base, the hydroxide ion acts as a nucleophile rather than a base, attacking the highly electrophilic carbonyl carbon. A subsequent hydride transfer consumes your aldehyde, drastically reducing the yield of the cross-aldol product.

  • The Fix: Use milder basic conditions (e.g., 10% NaOH instead of 50%). Slowly adding the base dropwise to the reaction mixture maintains a low instantaneous concentration, which kinetically favors the aldol condensation pathway over the higher-activation-energy Cannizzaro reaction[1].

Q2: My enolizable ketone is self-condensing. How do I favor the cross-aldol product?

A2: Self-condensation is a common side reaction where the enolate of one ketone molecule attacks another molecule of the same kind[3]. This occurs if the target aromatic aldehyde is sterically hindered or electron-rich (deactivated), making it less electrophilic than the ketone itself.

  • The Fix: Ensure the aromatic aldehyde is present in a slight stoichiometric excess (1.1 to 1.2 equivalents). For highly problematic substrates, pre-form the enolate quantitatively using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78 °C, then slowly add the aldehyde. This ensures the enolate reacts exclusively with the aldehyde before it encounters unreacted ketone[1].

Q3: The reaction mixture turns dark brown, and the yield is extremely low. What is wrong?

A3: A dark brown mixture often indicates the oxidation of the aromatic aldehyde or polymerization. Aldehydes readily oxidize to carboxylic acids in the presence of air. This benzoic acid byproduct will neutralize your base catalyst, stalling the reaction completely[1].

  • The Fix: Check the purity of your aldehyde. If it smells strongly of acetic/benzoic acid or has crystalline deposits around the cap, purify it via distillation or a basic aqueous wash before use. Always run the reaction under an inert atmosphere (Nitrogen or Argon) if using sensitive, electron-rich aldehydes.

Q4: My product is "oiling out" during the workup instead of forming a filterable solid. How do I fix the isolation step?

A4: "Oiling out" occurs when the target chalcone separates from the solvent mixture as a supercooled liquid phase rather than a crystalline solid. This traps impurities and solvent, drastically reducing the isolated yield[1]. It is a thermodynamic issue caused by rapid cooling or an overly lipophilic solvent matrix.

  • The Fix: During workup, pour the reaction mixture into ice water slowly with vigorous stirring. If an oil forms, add a few drops of ethanol to redissolve the oil, then scratch the inside of the glass flask vigorously with a glass rod to induce nucleation[1]. Alternatively, switch to the solvent-free grinding method (see Protocol B), which completely bypasses solvent-induced oiling out[4].

Standard Operating Procedures (Experimental Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems with built-in quality control checks.

Protocol A: Optimized Base-Catalyzed Synthesis of Chalcones (Solvent-Based)

This protocol utilizes controlled base addition to minimize side reactions[2].

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of the substituted acetophenone and 11.0 mmol of the substituted benzaldehyde (1.1 equiv) in 15 mL of anhydrous 95% ethanol.

  • Cooling: Place the flask in an ice bath and cool the mixture to 0–5 °C.

  • Controlled Catalysis (Critical Step): Prepare 5 mL of a 10% (w/v) aqueous NaOH solution. Add this solution dropwise over 15 minutes with vigorous magnetic stirring. Causality: Slow addition prevents local spikes in base concentration, suppressing the Cannizzaro reaction.

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Validation Check: Spot the mixture on a silica TLC plate (Hexane:Ethyl Acetate 8:2). The disappearance of the ketone spot and the appearance of a new, highly UV-active spot (due to extended conjugation) confirms conversion.

  • Workup: Pour the mixture slowly into 50 mL of crushed ice/water. Neutralize with dilute HCl (1M) to pH 7 to fully precipitate the chalcone.

  • Isolation: Collect the solid by vacuum filtration. Wash with ice-cold water (2 x 10 mL).

    • Validation Check: Ensure the pH of the filtrate is neutral. Residual base will cause the chalcone to degrade over time.

Protocol B: Solvent-Free Grinding Method (Green Chemistry Approach)

This approach offers rapid synthesis while avoiding the solubility issues that lead to "oiling out"[4].

  • Reactant Preparation: In a clean, dry agate mortar, combine 10.0 mmol of the aromatic aldehyde, 10.0 mmol of the ketone, and 0.2 g of solid sodium hydroxide pellets[4].

  • Mechanochemical Activation: Grind the mixture vigorously with a pestle.

    • Validation Check: Within 10–20 minutes, the dry powder will undergo a phase change, forming a colored paste. This physical transformation indicates the release of water during the dehydration step, validating that the condensation is proceeding[4].

  • Workup: Transfer the solid mass to a beaker containing 50 mL of cold water. Stir vigorously to dissolve the unreacted NaOH catalyst.

  • Isolation: Filter the crude chalcone under vacuum, wash with cold water until the filtrate is neutral, and dry under a vacuum.

Mechanistic & Workflow Visualizations

Pathways Start Reagents: Ar-CHO + R-CO-CH3 + Base Target Claisen-Schmidt Condensation Start->Target Optimal Conditions (0-25°C, Slow Base) Cannizzaro Cannizzaro Reaction Start->Cannizzaro Excess Base High Temp SelfCond Self-Condensation Start->SelfCond Excess Ketone Strong Base Chalcone Chalcone (Target Product) Target->Chalcone Cann_Prod Ar-COOH + Ar-CH2OH (Loss of Aldehyde) Cannizzaro->Cann_Prod Self_Prod Dimerized Ketone (Loss of Ketone) SelfCond->Self_Prod

Reaction pathways in base-catalyzed Claisen-Schmidt condensation highlighting major side reactions.

Workflow Issue Issue: Low Yield Isolated TLC TLC Analysis: Multiple Spots? Issue->TLC Yes Yes: Side Reactions (Cannizzaro/Self-Condensation) TLC->Yes True No No: Incomplete Conversion or Isolation Loss TLC->No False Sol1 Action: 1. Lower Temperature 2. Slow Base Addition 3. Pre-form Enolate Yes->Sol1 Sol2 Action: 1. Check Aldehyde Purity 2. Increase Reaction Time 3. Scratch Flask No->Sol2

Step-by-step troubleshooting workflow for diagnosing and resolving low condensation yields.

References

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media ACS Publications (The Journal of Organic Chemistry)[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis and Purification of Deoxyfructosazine (DOF)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Poly(hydroxyalkyl)pyrazine Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with low yields and intractable dark polymeric impurities when synthesizing Deoxyfructosazine (DOF).

DOF is a crucial active pharmaceutical ingredient (API) precursor and flavoring agent. However, its synthesis via the self-condensation of D-glucosamine is a thermodynamic tightrope. Push the reaction too hard, and you oxidize your target into Fructosazine (FZ) or trigger runaway Maillard browning. This guide provides field-proven, self-validating protocols to help you control this chemistry and eliminate byproduct formation.

Section 1: Fundamental Mechanisms & Reaction Pathways (FAQ)

Q: What dictates the selectivity between Deoxyfructosazine (DOF) and Fructosazine (FZ) during synthesis? A: The synthesis of DOF relies on the self-condensation of D-glucosamine hydrochloride in a precise alkaline environment. DOF is the primary condensation product; however, it is highly susceptible to further oxidation. When excess base is present, it accelerates the oxidation of the pyrazine ring, converting DOF into the fully oxidized Fructosazine (FZ) byproduct. Furthermore, prolonged heating without an efficient catalyst leads to the Maillard reaction, generating heterogeneous polymeric melanoidins (the dark brown sludge often seen in failed runs)[1].

Pathway GlcNH2 D-Glucosamine (Precursor) Condensation Self-Condensation (Catalyst / Base) GlcNH2->Condensation Heat / Catalyst DOF Deoxyfructosazine (DOF) (Target Product) Condensation->DOF Optimal Base (1.3 eq) Maillard Melanoidins (Maillard Byproducts) Condensation->Maillard Prolonged Heat / Uncatalyzed FZ Fructosazine (FZ) (Oxidation Byproduct) DOF->FZ Excess Base (>1.3 eq) Further Oxidation

Figure 1: Reaction pathways in D-glucosamine self-condensation to DOF and associated byproducts.

Q: My reaction mixture is turning dark brown and yielding <40% DOF. How do I minimize Maillard polymeric byproducts? A: Dark brown mixtures indicate extensive Maillard polymerization. To mitigate this, you must lower the activation energy of the primary condensation step so it outcompetes the browning pathways. This is achieved by using specific catalysts:

  • Arylboronic Acids: Phenylboronic acid forms a reversible boronate ester complex with the diols of glucosamine, masking them and directing the regioselectivity of the dimerization[2].

  • Basic Ionic Liquids: Using 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) acts as both a solvent and a basic catalyst, allowing the reaction to proceed efficiently and significantly reducing the time available for melanoidin formation[3].

Section 2: Quantitative Data on Reaction Parameters

Understanding the stoichiometry of your base is the single most critical factor in preventing FZ byproduct formation. The table below summarizes the causality between NaOH equivalents and product distribution when using an arylboronic acid catalyst.

Table 1: Effect of Base (NaOH) Equivalents on DOF vs. FZ Yield

NaOH EquivalentsTarget DOF Yield (%)FZ Byproduct LevelMaillard PolymerizationMechanistic Result
1.0 eq < 40%LowModerateBarely neutralizes HCl salt; insufficient alkalinity for condensation.
1.3 eq 68% (Optimal) Low Low Neutralizes HCl (1.0 eq) + provides optimal pH (0.3 eq) for boronate complexation.
> 1.3 eq < 50%HighHighExcess base drives the rapid oxidation of DOF into FZ.

Data synthesized from.

Section 3: Self-Validating Experimental Protocols
Protocol A: Arylboronic Acid-Catalyzed Synthesis of DOF

This protocol utilizes boronate ester masking to prevent over-oxidation.

  • Neutralization & Complexation: Dissolve 1.0 equivalent of D-glucosamine hydrochloride in water. Add exactly 1.3 equivalents of NaOH.

    • Causality: 1.0 eq neutralizes the HCl salt; the remaining 0.3 eq provides the optimal alkaline environment for the boronic acid-diol complexation without triggering FZ oxidation[2].

  • Catalysis: Add 40 mol% phenylboronic acid. Stir at room temperature for 36 hours.

  • Validation Check: Monitor the color of the solution. The mixture should remain relatively light. A rapid shift to dark brown indicates localized hot spots or inaccurate base measurement.

  • Quenching & Recovery: Acidify the mixture to break the boronate ester complex, releasing the free DOF into the aqueous phase.

Protocol B: Ionic Liquid Dual Solvent-Catalyst Method

This protocol uses [BMIM]OH to achieve rapid dehydration, outrunning Maillard browning.

  • Preparation: Mix 200 mg of D-glucosamine hydrochloride with 2 g of a [BMIM]OH and DMSO co-solvent system[3].

  • Reaction: Stir at 120°C for exactly 180 minutes.

    • Causality: The basic ionic liquid acts as a dual solvent-catalyst. Exceeding 180 minutes at this temperature exponentially increases FZ and Maillard byproducts[3].

  • Validation Check: Monitor via MALDI-TOF-MS. A dominant mass peak at m/z 304[M+H]⁺ confirms DOF, while a rising peak at m/z 320 [M+H]⁺ indicates you are over-oxidizing into FZ[3].

Protocol C: Downstream Purification via Nanofiltration

How to separate DOF from FZ and unreacted salts.

  • Membrane Separation: Pass the crude neutralized reaction mixture through a nanofiltration membrane system.

    • Causality: Nanofiltration leverages size and charge exclusion to wash away unreacted glucosamine, inorganic salts, and small degradation products, while intercepting the target DOF and FZ[4].

  • Concentration: Monitor the permeate for chloride ions (using an AgNO₃ drop test). Once no precipitation is seen, stop the filtration[4].

  • Isolation: Subject the intercepted retentate to vacuum distillation, followed by recrystallization to isolate pure DOF from the FZ fraction[4].

Section 4: Analytical Characterization

Q: Which analytical techniques are best for quantifying DOF vs FZ in the crude mixture? A: Quantitative ¹H-NMR (qNMR) is the gold standard for this workflow. We recommend using pyrazine as an internal standard (added to the NMR solvent at ~1.5 mg/mL). The DOF content can be precisely quantified based on its distinct aromatic proton peaks. For example, 2,6-DOF synthesized from glucose shows clear singlets at δ = 8.54 ppm and 8.33 ppm in DMSO-d6[1]. FZ will show a shifted aromatic profile due to the extra hydroxyl group.

Additionally, MALDI-TOF-MS is highly effective for rapid in-process screening to check the ratio of the DOF (m/z 304) to FZ (m/z 320) molecular ion peaks[3].

References
  • Arylboronic Acids in Self-condensation of Glucosamines Forming Deoxyfructosazine, Catalysts or Reagents? Wang, M., et al. ChemRxiv (2019).[Link]

  • Efficient one-pot synthesis of deoxyfructosazine and fructosazine from D-glucosamine hydrochloride under basic ionic liquid as a dual solvent-catalyst. Jia, L., et al. RSC Advances (2014).[Link]

  • Process for preparing deoxy fructosazine (CN100425596C).
  • Reactive eutectic media based on ammonium formate for the valorization of bio-sourced materials. MPG.PuRe (2021).[Link]

Sources

Technical Support Center: Scaling Up 4-Fluoro-2,5-dimethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. Scaling up the synthesis of 4-fluoro-2,5-dimethoxybenzaldehyde from a laboratory setting to pilot-scale production introduces significant mass transfer, thermodynamic, and regioselectivity challenges.

This guide provides field-proven troubleshooting strategies, quantitative scale-up parameters, and a self-validating standard operating procedure (SOP) to ensure high-yield, isomerically pure production.

Process Overview & Mechanistic Workflow

The standard industrial route for synthesizing 4-fluoro-2,5-dimethoxybenzaldehyde relies on the Vilsmeier-Haack formylation of 1-fluoro-2,5-dimethoxybenzene[1]. The diagram below outlines the critical path and the necessary In-Process Controls (IPCs) required to validate each intermediate stage.

SynthesisWorkflow SM 1-Fluoro-2,5-dimethoxybenzene Iminium Electrophilic Attack (Iminium Intermediate) SM->Iminium Add SM < 10°C VH_Reagent Vilsmeier Reagent Formation (POCl3 + DMF @ 0°C) IPC1 IPC 1: Viscous yellow complex forms VH_Reagent->IPC1 IPC2 IPC 2: HPLC <2% SM after 8h @ 75°C Iminium->IPC2 Hydrolysis Aqueous Quench & Hydrolysis (Ice Water + NaOAc) IPC3 IPC 3: pH 5-6 ensures hydrolysis Hydrolysis->IPC3 Product 4-Fluoro-2,5-dimethoxybenzaldehyde IPC1->Iminium IPC2->Hydrolysis IPC3->Product

Self-validating Vilsmeier-Haack workflow with critical In-Process Controls.

Troubleshooting & FAQs: Process Chemistry

Q: My supplier lists "2-fluoro-1,4-dimethoxybenzene" instead of "1-fluoro-2,5-dimethoxybenzene." Are these the same substrate? A: Yes. This is a common IUPAC nomenclature discrepancy based on functional group priority[2]. Both names refer to the exact same chemical entity (CAS: 82830-11-3). The molecule features a fluorine atom ortho to one methoxy group and meta to the other.

Q: Why does my scale-up stall at ~70% conversion, whereas lab-scale runs go to completion? A: At larger scales, the Vilsmeier reagent (chloroiminium ion) is highly susceptible to premature hydrolysis from trace moisture in the bulk solvent or atmospheric humidity[1]. Furthermore, mass transfer limitations in a larger reactor reduce the effective collision frequency between the electrophile and the sterically hindered substrate. Solution: Ensure strictly anhydrous conditions (Karl Fischer titration of DMF < 100 ppm H₂O). Increase the equivalents of POCl₃:DMF from 1.2 to 1.8 to maintain a high chemical driving force.

Q: I am observing a mixture of regioisomers. How do I maximize the yield of the 4-fluoro isomer? A: The starting material has two highly activated positions (positions 3 and 4) due to the strongly electron-donating methoxy groups. While the 4-position is sterically favored and electronically activated, elevated temperatures during the initial electrophilic attack can override this preference, leading to 3-formylation[3]. Solution: Control the exotherm during substrate addition. Maintain the internal temperature between 0–5 °C during the addition of the substrate to the Vilsmeier complex, and hold for 1 hour before gradually ramping to the reaction temperature (70–75 °C).

Q: Are there viable alternatives to the Vilsmeier-Haack route if POCl₃ handling becomes a regulatory or safety bottleneck at the pilot scale? A: Yes. The Rieche formylation is a highly effective alternative for electron-rich aromatics. It utilizes tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) alongside dichloro(methoxy)methane[2]. Solution: A solution of the substrate in dichloromethane (DCM) is cooled to 5 °C. SnCl₄ is added, followed by the dropwise addition of dichloro(methoxy)methane, keeping the temperature below 10 °C. This method often provides excellent regioselectivity and avoids the massive phosphate waste streams associated with POCl₃.

Q: During the aqueous quench and extraction, I encounter stubborn emulsions. How can this be resolved? A: Emulsions in this reaction are caused by the precipitation of phosphate salts (from POCl₃ hydrolysis) and polymeric byproducts. Solution: Quench the reaction mixture by pouring it slowly into a large excess of crushed ice and water under vigorous agitation. Adjusting the pH to slightly acidic/neutral (pH 5-7) using solid sodium acetate (NaOAc) helps solubilize the phosphate salts and fully hydrolyze the iminium intermediate, allowing for a clean phase separation with DCM.

Quantitative Scale-Up Parameters

When transitioning from a 10 g lab scale to a 500 g pilot scale, linear scaling will result in thermal runaway and poor yields. Adjust your parameters according to the table below:

ParameterLab Scale (10 g)Pilot Scale (500 g)Mechanistic Rationale
POCl₃ Equivalents 1.2 eq1.8 eqCompensates for trace moisture and atmospheric humidity at larger scales.
DMF Equivalents 1.5 eq2.5 eqActs as both reagent and solvent; excess lowers viscosity for bulk mixing.
Addition Temp 0 °C to 5 °C-5 °C to 0 °CMitigates the massive exotherm during the formation of the chloroiminium ion.
Reaction Temp 80 °C70 °CLowering temp prevents thermal degradation of the iminium intermediate over long cycles.
Reaction Time 4 hours12 hoursAccounts for reduced heat transfer coefficients and slower mass transfer in bulk reactors.
Quench Volume 10x (w/v)15x (w/v)Larger heat sink required to safely dissipate the violent heat of POCl₃ hydrolysis.

Self-Validating Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation check for the current phase is successful.

Phase 1: Vilsmeier Complex Generation
  • Charge a dry, nitrogen-purged reactor with anhydrous DMF (2.5 eq). Cool the reactor to -5 °C.

  • Add POCl₃ (1.8 eq) dropwise over 2 hours, maintaining the internal temperature < 0 °C.

Validation Check: The solution must transition from colorless to a pale-yellow, viscous liquid. If it remains highly fluid and colorless, moisture has compromised the chloroiminium ion. Discard and restart.

Phase 2: Electrophilic Aromatic Substitution
  • Dilute 1-fluoro-2,5-dimethoxybenzene (1.0 eq) in a minimal volume of anhydrous DCM or DMF.

  • Add the substrate solution dropwise to the Vilsmeier complex, strictly maintaining the internal temperature < 10 °C to ensure regioselectivity.

  • Ramp the reactor temperature to 70 °C and hold.

Validation Check (IPC): Pull a 1 mL aliquot after 8 hours. Quench in saturated NaHCO₃, extract with EtOAc, and analyze via HPLC. Proceed to Phase 3 only when the starting material peak is < 2% AUC.

Phase 3: Hydrolysis and Quench
  • Cool the reaction mixture to 20 °C.

  • Transfer the mixture slowly into a secondary vessel containing crushed ice and water (15x w/v relative to substrate), under vigorous agitation.

  • Add solid Sodium Acetate (NaOAc) iteratively until the aqueous phase stabilizes at pH 5-6.

Validation Check: The iminium intermediate requires mild acidity to fully hydrolyze into the aldehyde. Stir for 2 hours. A distinct color change and phase separation (or precipitation of crude solid) validates successful hydrolysis.

Phase 4: Isolation & Purification
  • Extract the aqueous mixture with DCM (3 x 5 volumes).

  • Wash the combined organic layers with saturated NaHCO₃, followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from hot ethanol/hexane.

Validation Check: Perform ¹H NMR on the dried crystals. The presence of a sharp aldehyde proton singlet at ~10.3 ppm and an aromatic fluorine signal in ¹⁹F NMR confirms the structure and purity of 4-fluoro-2,5-dimethoxybenzaldehyde.

References

  • US11666577B2 - MLKL inhibitors Source: Google Patents URL
  • WO2025019403A2 - Amino-phénylméthylène-imidazolones Source: Google Patents URL
  • 4-Fluoro-2,5-dimethoxybenzaldehyde Source: Benchchem URL

Sources

Technical Support Center: Managing Exothermic Reactions During Quenching and Work-up

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the safe and effective management of exothermic reactions, particularly during the critical quenching and work-up phases. The information presented herein is a synthesis of established safety protocols, field-proven insights, and authoritative references to ensure scientific integrity and practical applicability.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the handling of exothermic reactions.

Q1: What is an exothermic reaction and why is it a concern?

An exothermic reaction is a chemical process that releases energy in the form of heat.[1][2] The primary concern is the potential for a "thermal runaway," where the heat generated by the reaction exceeds the rate at which it can be removed.[3][4] This leads to a rapid increase in temperature and pressure, which can result in explosions, fires, and the release of toxic materials.[4][5]

Q2: What is "quenching" in the context of a chemical reaction?

Quenching is the process of rapidly deactivating any unreacted, often highly reactive, reagents in a reaction mixture.[6][7] This is a critical step to ensure the safe handling and subsequent work-up of the reaction. The quenching process itself can be highly exothermic and must be carefully controlled.[8]

Q3: How does reaction scale-up affect the risk of a thermal runaway?

Scaling up a reaction significantly increases the risk of a thermal runaway. This is because the volume of the reaction mixture (which generates heat) increases by the cube of the vessel's radius, while the surface area available for heat removal only increases by the square of the radius.[9][10] Consequently, the ability to dissipate heat becomes less efficient at larger scales.[5][11]

Q4: What is reaction calorimetry and why is it important?

Reaction calorimetry is an experimental technique used to measure the heat generated or absorbed by a chemical reaction.[12][13] It is a crucial tool for process safety as it provides quantitative data on the heat of reaction, allowing scientists to assess the potential for thermal runaway and design appropriate control measures.[14][15] Instruments like Accelerating Rate Calorimeters (ARC) can simulate worst-case adiabatic (zero heat loss) scenarios to predict the maximum temperature and pressure rise.[16]

Q5: What are the immediate first steps if I observe a temperature excursion?

A temperature excursion beyond the intended range requires immediate action:

  • Stop Reagent Addition: Immediately halt the addition of any further reagents to prevent generating more heat.[8]

  • Maximize Cooling: Ensure your cooling system is operating at full capacity.[8]

  • Alert Personnel: Inform colleagues in the immediate vicinity of the situation.

  • Prepare for Emergency Quenching: Have a pre-determined quenching agent ready to be introduced to the reaction.[8]

  • Evacuate if Necessary: If the temperature continues to rise uncontrollably, evacuate the area immediately.[8]

II. Troubleshooting Guide: Quenching & Work-up Exotherms

This guide provides a structured approach to troubleshooting common issues encountered during the quenching and work-up of exothermic reactions.

Issue 1: Uncontrolled Temperature Spike During Quenching

Symptoms:

  • Rapid, unexpected increase in reaction temperature upon addition of the quenching agent.

  • Vigorous, uncontrolled boiling or off-gassing.

  • Fuming or smoke emanating from the reaction vessel.

Potential Causes & Solutions:

Potential CauseScientific Explanation & Recommended Action
Quenching agent added too quickly. The rate of heat generation is directly proportional to the rate of the quenching reaction. Rapid addition leads to a surge in heat that overwhelms the cooling capacity. Solution: Add the quenching agent slowly and in a controlled manner, using an addition funnel or a syringe pump.[17][18] Monitor the temperature continuously and pause the addition if the temperature rises too quickly.[18]
Inadequate cooling. The cooling system (e.g., ice bath, cryocooler) may not have sufficient capacity to remove the heat generated by the quench. Solution: Ensure the cooling bath is at the appropriate temperature and has sufficient volume. Pre-cool the reaction mixture before beginning the quench.[19] For highly energetic quenches, consider using a more powerful cooling system.
Poor mixing. Localized "hot spots" can form if the quenching agent is not rapidly dispersed throughout the reaction mixture.[20][21] This can lead to a localized runaway that propagates through the vessel. Solution: Ensure efficient and continuous stirring throughout the quenching process.[17][21] The type of stirrer should be appropriate for the viscosity of the reaction mixture.
Incorrect choice of quenching agent. Some quenching agents are more reactive than others. For example, water is a very aggressive quenching agent for many reactive species. Solution: Select a quenching agent with appropriate reactivity. A common strategy is to use a less reactive agent first (e.g., isopropanol), followed by a more reactive one (e.g., water) in a stepwise manner.[6][19]
Issue 2: Gas Evolution Leading to Pressure Build-up

Symptoms:

  • Noticeable increase in pressure within a closed or semi-closed system.

  • Bubbling or foaming that is more vigorous than expected.

  • Venting of gases from the reaction vessel.

Potential Causes & Solutions:

Potential CauseScientific Explanation & Recommended Action
Reaction produces gaseous byproducts. Many quenching reactions, such as the neutralization of acids with carbonates or the quenching of metal hydrides, produce gaseous byproducts (e.g., CO₂, H₂).[6] In a sealed or inadequately vented system, this can lead to a dangerous pressure build-up. Solution: Always perform quenching reactions in an open or adequately vented vessel, typically within a fume hood.[17][19] Never conduct a quench in a sealed container.
Boiling of a low-boiling solvent. The heat generated by the quench can cause a low-boiling solvent to boil, rapidly increasing the pressure within the vessel. Solution: If possible, choose a higher-boiling solvent for the reaction. Alternatively, ensure the cooling is sufficient to keep the solvent below its boiling point.
Secondary decomposition reactions. The initial exotherm from the quench can trigger secondary decomposition reactions that produce gases. Solution: A thorough understanding of the reaction chemistry and potential side reactions is crucial. Reaction calorimetry can help identify the onset temperature of decomposition reactions.[3]
Issue 3: Incomplete Quench or Delayed Exotherm

Symptoms:

  • The reaction appears to be quenched, but a delayed and often vigorous exotherm occurs during work-up or storage.

  • Unexpected temperature increase when the reaction mixture is transferred or exposed to air or water.

Potential Causes & Solutions:

Potential CauseScientific Explanation & Recommended Action
Formation of insoluble or less reactive intermediates. The initial quenching may form an insoluble layer or a less reactive intermediate that coats the unreacted reagent, preventing further quenching. This can then react later under different conditions. Solution: Ensure vigorous stirring to break up any solids and ensure complete mixing.[21] Allow sufficient time for the quench to go to completion, and consider warming the mixture slightly (with caution) to ensure all reactive species have been consumed.[19]
Insufficient amount of quenching agent. An insufficient amount of quenching agent will leave unreacted hazardous material in the mixture. Solution: Calculate the stoichiometric amount of quenching agent required and use a slight excess.
Quenching at too low a temperature. While low temperatures are generally safer, they can also slow down the quenching reaction to the point where it is incomplete. Solution: After the initial, controlled quench at low temperature, it is often good practice to allow the mixture to slowly warm to room temperature and stir for an extended period to ensure the reaction is complete.[19]
Workflow for Selecting a Quenching Strategy

The following diagram illustrates a decision-making process for selecting an appropriate quenching strategy.

QuenchingStrategy A Start: Characterize Reactive Species B Is the species pyrophoric or highly water-reactive? A->B C Is the reaction known to produce gaseous byproducts? B->C No E Use a non-protic, less reactive quencher first (e.g., ethyl acetate, acetone). B->E Yes D Perform a small-scale trial quench. C->D No H Ensure adequate venting and perform in a fume hood. C->H Yes I Monitor temperature and control addition rate. D->I F Follow with a protic, less reactive quencher (e.g., isopropanol, ethanol). E->F G Cautiously add water or aqueous solution. F->G G->D H->D J Proceed to Work-up I->J

Caption: Decision tree for selecting a safe quenching procedure.

III. Experimental Protocols

General Protocol for Quenching a Water-Reactive Reagent (e.g., Organolithiums, Grignard Reagents)

Disclaimer: This is a general guideline. The specific procedure must be adapted based on the scale and specific reagents used. A thorough risk assessment must be performed before proceeding.[18]

  • Preparation:

    • Conduct the procedure in a functioning fume hood.[19]

    • Ensure a suitable fire extinguisher (Class D for reactive metals), safety shower, and eyewash station are accessible.[18]

    • Prepare an ice-water bath large enough to accommodate the reaction flask.

    • Under an inert atmosphere (e.g., nitrogen or argon), dilute the reaction mixture with an anhydrous, inert solvent (e.g., toluene, THF) to help dissipate heat.[6][19]

  • Initial Quench (Less Reactive Quencher):

    • Cool the reaction mixture in the ice-water bath.

    • Slowly add a less reactive quenching agent, such as isopropanol or ethanol, dropwise via an addition funnel.[17][19]

    • Maintain vigorous stirring and monitor the temperature continuously. If the temperature rises significantly, pause the addition until it subsides.

  • Secondary Quench (More Reactive Quencher):

    • Once the initial exotherm from the alcohol quench has ceased, slowly add a 1:1 mixture of the alcohol and water.[19]

    • Continue to monitor the temperature closely.

  • Final Quench (Water):

    • After the exotherm from the alcohol/water mixture has subsided, cautiously add water dropwise until no further reaction is observed.[19]

  • Completion and Work-up:

    • Allow the mixture to warm to room temperature and stir for at least one hour to ensure the quench is complete.[19]

    • The reaction mixture can now be further processed through standard aqueous work-up procedures.[22]

IV. References

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.

  • Prime Process Safety Center. (n.d.). Reaction Calorimetry.

  • Sigma-HSE. (n.d.). Reaction Calorimetry (RC) Testing.

  • Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.

  • KGROUP. (2006, October 27). Quenching Reactive Substances.

  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions.

  • Fauske & Associates, LLC. (2013, August 7). 3 Reaction Calorimetry Instruments for Chemical Reaction Safety.

  • Mettler Toledo. (n.d.). Reaction Calorimetry Process Safety Guide.

  • The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials.

  • U.S. Environmental Protection Agency. (n.d.). how to prevent runaway reactions. EPA Archive.

  • WIKA blog. (2023, November 1). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors.

  • Henderson, K. (2015, January 7). Common Standard Operating Procedure: Quenching of pyrophoric substances and waste. University of Notre Dame.

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety.

  • Office of Research Services. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory.

  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up.

  • American Chemical Society. (n.d.). Safe chemical reaction scale up. ACS Publications.

  • Zeal Instruments. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.

  • University of Pennsylvania. (2018, May 9). Disposal of Highly Reactive Reagents. PennEHRS.

  • Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254.

  • Lab Manager. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.

  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Energetic Material Synthesis.

  • Frontier, A. (2026). Workup: About. University of Rochester Chemistry.

  • UGA Cooperative Extension. (n.d.). Endothermic & Exothermic Reactions.

  • MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.

  • Wikipedia. (n.d.). Exothermic reaction.

  • Lab Pro. (2026, January 24). The Science Behind Exothermic Reactions In Laboratory Settings.

Sources

Technical Support Center: Challenges in the Bromination of Substituted Dimethoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of brominated dimethoxybenzaldehydes. These compounds are valuable intermediates in the development of pharmaceuticals and other functional materials. However, their synthesis via electrophilic aromatic substitution can present several challenges, primarily concerning regioselectivity and product purity.

This guide is designed to provide practical, in-depth solutions to common problems encountered during these reactions. We will delve into the mechanistic reasoning behind these challenges and offer field-proven troubleshooting strategies and detailed experimental protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific rationale behind it.

Question 1: Why am I getting a mixture of mono-brominated isomers, and how can I improve the regioselectivity?

Answer:

The formation of isomeric mixtures is the most common challenge in the bromination of dimethoxybenzaldehydes. The outcome of the reaction is a delicate balance between the directing effects of the substituents on the aromatic ring.

The Underlying Chemistry: A Battle of Directors

  • Methoxy Groups (-OCH₃): These are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance, stabilizing the positive charge in the arenium ion intermediate.[1]

  • Aldehyde Group (-CHO): This is a deactivating group and a meta-director due to its electron-withdrawing nature.

The two powerful ortho, para-directing methoxy groups often lead to substitution at multiple positions, resulting in a mixture of isomers. For example, in the bromination of 2,5-dimethoxybenzaldehyde, both the 4- and 6-positions are activated, often leading to a mixture of 4-bromo and 6-bromo isomers.[2][3] Similarly, bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde) can yield the 2-bromo and 6-bromo products.

Troubleshooting Strategies:

  • Temperature Control: Lowering the reaction temperature can enhance selectivity. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, which often favors the sterically less hindered para-isomer over the ortho-isomer.[1]

  • Choice of Brominating Agent and Solvent:

    • Molecular Bromine (Br₂): Often used in solvents like acetic acid or methanol.[3][4] While effective, it can be aggressive and lead to mixtures. The polarity of the solvent can influence the reactivity of the bromine.

    • N-Bromosuccinimide (NBS): A milder and more selective brominating agent. It is often used in solvents like acetonitrile or THF and can provide higher para-selectivity.[1][5] The use of NBS can also be a safer alternative to handling liquid bromine.[6]

    • In-situ Bromine Generation: Using a combination of an alkali metal bromide (like KBr) with an oxidant (like KBrO₃ or H₂O₂) in an acidic medium can generate Br₂ in situ.[7][8] This can sometimes offer better control and selectivity.

  • Use of a Catalyst: While Lewis acids like FeBr₃ are classic catalysts for brominating less activated rings, they can sometimes lead to over-bromination in highly activated systems like dimethoxybenzaldehydes.[9][10] For these substrates, catalyst-free bromination is common.[11] However, for specific regioselectivity, palladium-catalyzed C-H activation has been explored as an advanced method for targeted ortho-bromination.[12]

dot

Caption: Factors influencing regioselectivity in bromination.

Question 2: My reaction is producing a significant amount of di-brominated product. How can I prevent over-bromination?

Answer:

Over-bromination is a common consequence of the high reactivity of the dimethoxy-substituted benzene ring. The two methoxy groups strongly activate the ring, making it susceptible to multiple substitutions.[9]

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess is common to ensure full conversion of the starting material, but a large excess will almost certainly lead to di-bromination. Aim for 1.0 to 1.1 equivalents of the brominating agent.

  • Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in acetic acid) dropwise to the solution of the dimethoxybenzaldehyde at a controlled temperature (e.g., 0-5 °C). This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring mono-bromination.

  • Milder Reagents: As mentioned previously, using a less reactive brominating agent like NBS can help to mitigate over-bromination.[6]

  • Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-brominated product.

dot

Over-bromination_Workflow Start Start Reaction Control_Stoich 1.0-1.1 eq. Brominating Agent Start->Control_Stoich Slow_Addition Slow Dropwise Addition at Low Temp Control_Stoich->Slow_Addition Monitor Monitor by TLC Slow_Addition->Monitor Monitor->Monitor Reaction ongoing Quench Quench Reaction Monitor->Quench Starting material consumed End Mono-brominated Product Quench->End

Caption: Workflow to prevent over-bromination.

Question 3: I've managed to get the desired isomer, but purification is proving difficult. What are the best methods for isolating the pure product?

Answer:

Effective purification is critical, especially when a mixture of isomers is formed.

Troubleshooting Strategies:

  • Recrystallization: This is the most effective and commonly used method for purifying brominated dimethoxybenzaldehydes.[11][13]

    • Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Methanol and ethanol are frequently reported as effective solvents for recrystallizing these compounds.[4][13][14]

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.[13]

  • Column Chromatography: If recrystallization fails to provide a product of sufficient purity, silica gel column chromatography is a viable alternative.[3] A solvent system of hexane and ethyl acetate is often effective for separating isomers.[4]

Purity Assessment:

  • Melting Point: A sharp melting point range that corresponds to the literature value is a good indicator of purity.[13]

  • TLC: A single spot on a TLC plate in an appropriate solvent system indicates high purity.

  • NMR Spectroscopy: ¹H NMR is an excellent tool to confirm the structure and isomeric purity of the final product.

CompoundCrude Melting Point (°C)Purified Melting Point (°C)Recrystallization Solvent
2-Bromo-4,5-dimethoxybenzaldehyde-143-146[4]Methanol[4]
4-Bromo-2,5-dimethoxybenzaldehyde118-126[3][13]132-135[13]Methanol or Ethanol[11][13]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the bromination of a dimethoxybenzaldehyde?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism.[15]

  • Formation of the Electrophile: If a Lewis acid catalyst like FeBr₃ is used, it polarizes the Br-Br bond, creating a more potent electrophile, Br⁺.[10][16] For highly activated rings, the polarization of the Br₂ molecule by the electron-rich aromatic ring itself is often sufficient.

  • Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[15]

  • Deprotonation: A base (e.g., Br⁻ or a solvent molecule) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[15]

dot

EAS_Mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Br-Br Br-Br FeBr3 FeBr3 Br-Br->FeBr3 Lewis Acid Activation Br+--Br-FeBr3- Br+--Br-FeBr3- Br-Br->Br+--Br-FeBr3- Forms complex Benzene_Ring Dimethoxybenzaldehyde Arenium_Ion Arenium Ion (Sigma Complex) Benzene_Ring->Arenium_Ion Attacks Br+ Product Brominated Product Arenium_Ion->Product Loses H+

Sources

Technical Support Center: Solvent System Optimization for Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Separation Sciences Support Center. Whether you are scaling up a synthesis intermediate from Thin Layer Chromatography (TLC) to flash chromatography, or resolving co-eluting impurities in High-Performance Liquid Chromatography (HPLC), solvent selection is the primary driver of success.

This guide provides field-proven troubleshooting FAQs, mechanistic explanations of solvent behavior, and self-validating protocols to help you systematically optimize your purification workflows.

Diagnostic Workflow: Resolving Poor Separation

Before adjusting your solvent system, you must diagnose whether your issue is driven by retention (solvent strength) or selectivity (solvent interactions). Follow the diagnostic logic below:

G Start Start: Evaluate Chromatogram CheckK Step 1: Check Retention Factor (k') Start->CheckK K_low k' < 2 (Eluting too fast) CheckK->K_low K_high k' > 10 (Eluting too slow) CheckK->K_high K_ok 2 < k' < 10 (Optimal Retention) CheckK->K_ok AdjustWeak Decrease Solvent Strength (e.g., Less Organic in RP-HPLC) K_low->AdjustWeak AdjustStrong Increase Solvent Strength (e.g., More Organic in RP-HPLC) K_high->AdjustStrong CheckAlpha Step 2: Check Selectivity (α) & Resolution (Rs) K_ok->CheckAlpha AdjustWeak->CheckK AdjustStrong->CheckK Rs_poor Rs < 1.5 (Co-elution) CheckAlpha->Rs_poor Rs_ok Rs ≥ 1.5 (Baseline Separation) CheckAlpha->Rs_ok ChangeSolvent Change Solvent Selectivity (Use Snyder's Triangle) Rs_poor->ChangeSolvent Done Method Optimized Rs_ok->Done ChangeSolvent->CheckAlpha

Diagnostic flowchart for systematically resolving chromatographic separation failures.

Section 1: TLC to Flash Chromatography Scale-Up FAQs

Q: Why does my perfect TLC separation fail when transferred directly to a flash column? A: This is a classic issue of differing physical dynamics. TLC relies on capillary action to move the solvent through a bed of very fine silica particles (typically 5–15 µm)[1]. Flash chromatography, however, uses pressure to force solvent through larger particles (typically 40–63 µm)[1]. The larger particle size in flash columns increases longitudinal diffusion and eddy diffusion (band broadening), which destroys the high-resolution separation you observed on the TLC plate[1]. To compensate, you must adjust your solvent strength to increase retention time on the flash column.

Q: How do I mathematically translate my TLC solvent system to a flash method? A: Do not rely on Rf​ (Retention factor) directly; instead, convert it to Column Volumes (CV). The relationship is strictly inversely proportional: CV=1/Rf​ [2]. If your target compound has an Rf​ of 0.5 on TLC, it will elute in 2 CVs on a flash column. This is too fast for a complex mixture. For optimal isocratic flash purification, you want your target to elute between 3 and 10 CVs (an Rf​ of 0.1 to 0.3)[2]. If your TLC shows an Rf​ of 0.5, apply the "Rule of Half": cut the strong solvent concentration in half (e.g., from 40% Ethyl Acetate to 20% Ethyl Acetate) and re-run the TLC until the Rf​ drops to ~0.2[2].

Section 2: HPLC Resolution & Selectivity Troubleshooting

Q: My peaks are co-eluting in reversed-phase HPLC ( Rs​<1.5 ), but my retention factor ( k′ ) is already optimal (around 5). Should I change the gradient? A: No. If k′ is already optimal, changing the gradient or the ratio of your current solvents will only compress or expand the chromatogram without significantly improving the spacing between the peaks[3]. You have a selectivity ( α ) problem. You must change the chemical nature of the solvent interactions.

This is where Snyder's Solvent Selectivity Triangle is utilized. Snyder classified solvents based on three distinct intermolecular interactions: their ability to act as a proton donor, a proton acceptor, or a strong dipole[4]. If you are currently using Methanol (a proton donor/acceptor) and failing to resolve peaks, swap the organic modifier to Acetonitrile (a strong dipole) or Tetrahydrofuran (a strong proton acceptor)[5]. This alters the specific analyte-solvent interactions, shifting the peaks relative to one another.

Snyder Dipole Dipole Interactions (e.g., ACN) Group VI H_Donor Proton Donor (e.g., Chloroform) Group VIII Dipole->H_Donor H_Acceptor Proton Acceptor (e.g., THF/Ether) Group III H_Donor->H_Acceptor H_Acceptor->Dipole Center Blended Selectivity (e.g., MeOH) Center->Dipole Center->H_Donor Center->H_Acceptor

Snyder's Selectivity Triangle illustrating the three primary solvent interaction mechanisms.

Q: How much do I need to change my solvent ratio to see a meaningful shift in retention? A: In reversed-phase HPLC, use the Polarity Index ( P′ ) . As a highly reliable rule of thumb, a 2-unit change in the mobile phase's polarity index corresponds to an approximately 10-fold change in the solute's retention factor ( k′ )[3][6]. For example, switching from 100% water ( P′=10.2 ) to a 60:40 water-methanol mix ( P′=8.2 ) will decrease a k′ of 22 down to approximately 2.2[3][6].

Quantitative Data: Solvent Properties for Chromatography

To effectively utilize Snyder's triangle and the Polarity Index, refer to the physicochemical properties of common chromatographic solvents summarized below[4][5][7].

SolventPolarity Index ( P′ )UV Cutoff (nm)Viscosity (cP at 20°C)Snyder Selectivity GroupPrimary Application
Water 10.2<1901.00VIII (Strong H-bond donor)RP-HPLC Base
Acetonitrile (ACN) 5.81900.37VI (Strong dipole)RP-HPLC Modifier
Methanol (MeOH) 5.12050.55II (Proton donor/acceptor)RP-HPLC Modifier
Tetrahydrofuran (THF) 4.02120.55III (Proton acceptor)RP/NP-HPLC Modifier
Ethyl Acetate 4.42560.45VI (Dipole/Proton acceptor)Normal Phase / Flash
Hexane 0.11950.33- (Non-polar)Normal Phase / Flash

(Note: High viscosity solvents like IPA or water/MeOH mixtures can significantly increase system backpressure. Always monitor column pressure limits when transitioning solvents[5][7].)

Section 3: Systematic HPLC Solvent Optimization Protocol

To eliminate guesswork, follow this self-validating, step-by-step methodology for optimizing a reversed-phase HPLC solvent system.

Step 1: Establish Optimal Retention ( k′ )

  • Prepare a starting mobile phase of 50:50 Water/Acetonitrile (ACN).

  • Inject your sample and calculate the retention factor for your critical peaks: k′=(tr​−t0​)/t0​ (where tr​ is retention time and t0​ is the void volume time)[8].

  • Validation Check:

    • If k′<2 : The solvent is too strong. Decrease ACN by 10% and repeat.

    • If k′>10 : The solvent is too weak. Increase ACN by 10% and repeat.

    • Goal: Lock in a solvent ratio that places all peaks within the 2<k′<10 window.

Step 2: Evaluate and Optimize Selectivity ( α )

  • Calculate the resolution ( Rs​ ) between your closest eluting peaks.

  • Validation Check: If Rs​≥1.5 , your method is successfully optimized for baseline separation.

  • If Rs​<1.5 , maintain the overall solvent strength (Polarity Index) but swap the organic modifier.

  • Switch from ACN (Group VI) to Methanol (Group II) or a 50:50 ACN/MeOH blend to alter the hydrogen-bonding dynamics[4][9].

Step 3: Suppress Secondary Interactions (Peak Tailing)

  • If peaks exhibit severe tailing (Asymmetry factor > 1.5), the analytes (especially basic compounds) are likely interacting with unendcapped silanol groups on the stationary phase[10].

  • Adjust the aqueous phase pH. Ensure the pH is at least 2 units away from the pKa of your target analyte to ensure it is fully ionized or fully neutral[9][11].

  • Add a volatile buffer (e.g., 10 mM Ammonium Formate) to control ionization states and sharpen peaks[8][9].

Step 4: Refine Instrument Parameters

  • Once the solvent chemistry is locked, optimize physical parameters.

  • Lower the flow rate to increase the interaction time between the analyte and the stationary phase, which can incrementally boost resolution[9].

  • Ensure column temperature is strictly stabilized (±0.1°C), as temperature fluctuations directly alter solvent viscosity and retention reproducibility[9][12].

References

  • Molnar Institute. Solvent selection in liquid chromatography. Retrieved from: [Link]

  • AKJournals. Solvent classification for chromatography and extraction. Retrieved from:[Link]

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. Retrieved from: [Link]

  • BrainKart. High-Performance Liquid Chromatography (HPLC): Mobile Phases. Retrieved from:[Link]

  • Sorbtech. Why can't I reproduce my TLC separation using flash column chromatography? Retrieved from: [Link]

  • National Institutes of Health (PMC). General methods for flash chromatography using disposable columns. Retrieved from:[Link]

  • Ovid. Investigation of the effect of mobile phase composition on selectivity using a solvent-triangle based approach in achiral SFC. Retrieved from:[Link]

  • ALWSCI. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from: [Link]

  • Chromatography Today. What are the Reasons for Resolution Failure in HPLC? Retrieved from:[Link]

  • Waters Corporation. What are common causes of low resolution for a liquid chromatography (LC) column? Retrieved from: [Link]

  • Phenomenex. Guide to Choosing the Correct HPLC Solvent. Retrieved from: [Link]

  • Chemtek Scientific. A Comprehensive Guide to HPLC Solvents. Retrieved from: [Link]

  • YouTube / HPLC Chromatography. Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from: [Link]

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Validation & Comparative

Analytical Comparison Guide: Structural Verification of 4-Fluoro-2,5-dimethoxybenzaldehyde vs. Non-Fluorinated Analogues via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern medicinal chemistry, the strategic insertion of a fluorine atom into an aromatic ring—often termed "fluorine scanning"—is a ubiquitous tactic used to modulate lipophilicity, improve metabolic stability by blocking cytochrome P450 oxidation sites, and enhance target binding affinity. For drug development professionals, transitioning from a standard building block like 2,5-dimethoxybenzaldehyde to its fluorinated analogue, 4-Fluoro-2,5-dimethoxybenzaldehyde, necessitates rigorous structural verification[1].

This guide objectively compares the NMR analytical profiles of these two compounds. As a Senior Application Scientist, I will detail how heteronuclear spin-spin coupling ( 19 F- 1 H and 19 F- 13 C) serves as an unambiguous, self-validating system for confirming regiochemistry, ensuring that your analytical data is robust enough for regulatory IND submissions.

Section 1: Causality in Experimental NMR Design for Fluorinated Aromatics

When analyzing 4-Fluoro-2,5-dimethoxybenzaldehyde, standard 1 H and 13 C NMR protocols must be explicitly modified. The presence of the 19 F nucleus (100% natural abundance, spin 1/2) introduces extensive scalar coupling across the aromatic system[2].

  • Relaxation Delays (D1) & The NOE Effect: The quaternary carbon attached directly to the fluorine (C-F) lacks attached protons. Therefore, it does not benefit from the Nuclear Overhauser Effect (NOE) signal enhancement during standard 13 C{ 1 H} acquisition. Consequently, its T1​ relaxation time is significantly longer. A standard D1 of 1-2 seconds will result in a severely attenuated or missing C-F peak. We mandate a D1 of 5.0 seconds to ensure quantitative integration and signal-to-noise validation.

  • HFX Probe Utilization: To fully validate complex structures, advanced workflows utilize HFX NMR probes capable of simultaneous 19 F and 1 H decoupling during 13 C acquisition. This collapses complex multiplets into easily assignable singlets, removing ambiguity[3].

Section 2: Comparative 1 H NMR Analysis

The introduction of the highly electronegative fluorine atom at the C-4 position fundamentally alters the local magnetic environment compared to the non-fluorinated precursor[4].

Table 1: 1 H NMR Spectral Comparison (CDCl 3​ , 400 MHz)

Proton Assignment2,5-Dimethoxybenzaldehyde4-Fluoro-2,5-dimethoxybenzaldehydeMultiplicity & Coupling Causality
Aldehyde (CHO) ~10.44 ppm (s, 1H)~10.38 ppm (d, 1H) 5JHF​ ~ 1.5 Hz. Long-range coupling through the aromatic system.
H-3 (Aromatic) ~6.93 ppm (d, J=9.0 Hz, 1H)~6.85 ppm (d, 1H) 3JHF​ ~ 11.0 Hz. Ortho-coupling to 19 F dominates the splitting.
H-4 (Aromatic) ~7.12 ppm (dd, J=9.0,3.0 Hz, 1H)AbsentPosition occupied by Fluorine.
H-6 (Aromatic) ~7.31 ppm (d, J=3.0 Hz, 1H)~7.28 ppm (d, 1H) 4JHF​ ~ 6.5 Hz. Meta-coupling to 19 F.
Methoxy (OCH 3​ ) ~3.88, 3.83 ppm (s, 6H)~3.92, 3.85 ppm (s, 6H)Singlets; slightly deshielded due to the inductive pull of F.

Analytical Insight: In the fluorinated analogue, the 1 H spectrum validates the C-4 substitution pattern. The H-3 proton exhibits a characteristic ortho fluorine coupling ( 3JHF​≈11.0 Hz), while H-6 shows a meta coupling ( 4JHF​≈6.5 Hz). If the fluorine were mis-synthesized at C-3 or C-6, these coupling constants would drastically shift, making this a self-validating structural proof.

Section 3: Comparative 13 C NMR Analysis

Carbon-13 NMR provides the most definitive proof of fluorination due to the massive one-bond carbon-fluorine scalar coupling ( 1JCF​ )[5].

Table 2: 13 C NMR Spectral Comparison (CDCl 3​ , 100 MHz)

Carbon Assignment2,5-Dimethoxybenzaldehyde4-Fluoro-2,5-dimethoxybenzaldehyde JCF​ Coupling Constants
C-1 (C-CHO) 125.1 ppm~124.5 ppm (d) 4JCF​ ~ 2-3 Hz
C-2 (C-OCH 3​ ) 153.8 ppm~154.2 ppm (d) 3JCF​ ~ 6-8 Hz
C-3 (CH) 113.2 ppm~101.5 ppm (d) 2JCF​ ~ 24-26 Hz (Strong shielding by F)
C-4 123.5 ppm (CH)~155.8 ppm (C-F, d) 1JCF​ ~ 245-255 Hz (Definitive C-F bond)
C-5 (C-OCH 3​ ) 153.5 ppm~146.3 ppm (d) 2JCF​ ~ 12-14 Hz
C-6 (CH) 110.5 ppm~111.2 ppm (d) 3JCF​ ~ 4-6 Hz
CHO 189.5 ppm~188.2 ppmN/A

Analytical Insight: The 1JCF​ of ~250 Hz at ~155.8 ppm is the undeniable signature of the C-F bond[5]. Furthermore, the 2JCF​ coupling differentiates C-3 and C-5; C-3 typically shows a larger coupling (~25 Hz) than C-5 (~13 Hz) due to the differing electronic environments induced by the adjacent methoxy groups and the aldehyde para-director.

Section 4: Self-Validating Experimental Protocol

To achieve the data fidelity required for regulatory submission, the following protocol ensures internal consistency and prevents artifact misinterpretation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl 3​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Lock and Shim: Establish a stable deuterium lock. Perform gradient shimming (Z1-Z5) to achieve a line width at half-height (LWHH) of 0.5 Hz for the TMS signal. This resolution is critical to ensure that fine 5JHF​ couplings are not lost in the baseline broadening.

  • 1 H Acquisition: Acquire 16 transients with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • 13 C{ 1 H} Acquisition (Critical Step): Acquire 512-1024 transients using a 30° pulse. Crucial Causality: Set D1 to 5.0 seconds. Because the C-4 carbon lacks an attached proton, it relies solely on dipole-dipole relaxation from distant spins and chemical shift anisotropy. A standard short D1 will cause this peak to vanish into the noise.

  • 19 F Acquisition: Acquire 16 transients with 1 H decoupling. The single fluorine atom should appear as a sharp singlet around -130 to -135 ppm (referenced to CFCl 3​ ).

  • Data Validation (The Closed Loop): Cross-reference the J -coupling values. The 3JHF​ measured in the 1 H spectrum for H-3 MUST mathematically match the 3JFH​ measured in a 1 H-coupled 19 F spectrum. This creates a closed-loop, self-validating data set that proves the structural assignment is absolute.

Section 5: Analytical Workflow Visualization

NMR_Workflow Start Synthesized Compound (4-Fluoro-2,5-dimethoxybenzaldehyde) Prep Sample Preparation (Dissolve in CDCl3, TMS internal std) Start->Prep Acq1H 1H NMR Acquisition (Observe 19F-1H J-couplings) Prep->Acq1H Acq13C 13C NMR Acquisition (D1 > 5s for C-F relaxation) Prep->Acq13C Acq19F 19F NMR Acquisition (Confirm Fluorine Environment) Prep->Acq19F Analysis Spectral Analysis (Extract J-values & Confirm Regiochemistry) Acq1H->Analysis Acq13C->Analysis Acq19F->Analysis Valid Structure Validated Analysis->Valid

Fig 1. Multiparametric NMR workflow for the structural validation of fluorinated benzaldehydes.

References
  • Source: google.
  • Source: lboro.ac.
  • Source: jeolusa.
  • Source: nih.
  • Source: unl.

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Comparative Reactivity Guide: 4-Fluoro-2,5-dimethoxybenzaldehyde vs. 2,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of substituted phenethylamines and targeted pharmaceutical intermediates, the selection of the benzaldehyde precursor dictates both the kinetic profile of the condensation reaction and the stability of the resulting intermediates. This guide objectively compares 2,5-dimethoxybenzaldehyde (2,5-DMB) with its halogenated analog, 4-fluoro-2,5-dimethoxybenzaldehyde (4-F-2,5-DMB) . Originally popularized in the synthesis of the 2C-x family of compounds (), the introduction of a para-fluoro substitution fundamentally alters the electronic landscape of the molecule. While this substitution enhances carbonyl electrophilicity, it simultaneously introduces downstream stability challenges during standard Henry (nitroaldol) reactions, requiring precise mechanistic control to prevent polymerization.

Structural and Electronic Profiling

To understand the divergent reactivity of these two precursors, we must analyze the electronic contributions of their substituents:

  • 2,5-Dimethoxybenzaldehyde (2,5-DMB) : The methoxy groups at the ortho (C2) and meta (C5) positions relative to the aldehyde dominate the electronic profile. The +R (resonance donating) effect of the C2 methoxy group enriches the aromatic ring, establishing a baseline electrophilicity at the carbonyl carbon that is highly favorable for controlled nucleophilic addition.

  • 4-Fluoro-2,5-dimethoxybenzaldehyde (4-F-2,5-DMB) : The addition of a fluorine atom at the C4 position (para to the aldehyde) introduces competing electronic forces. Fluorine exerts a profound inductive electron-withdrawing effect (-I) through the sigma framework. While fluorine also possesses a resonance-donating effect (+R) due to excellent 2p-2p orbital overlap with carbon, the -I effect slightly edges out the +R effect at the para position (Hammett constant σp​=+0.06 ).

    • Causality of Reactivity : This net electron withdrawal lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the carbonyl carbon. Consequently, 4-F-2,5-DMB is more susceptible to initial nucleophilic attack by nitronate anions than 2,5-DMB. However, the highly polarized C-F bond renders the resulting conjugated β -nitrostyrene highly sensitive to Michael addition by unreacted nucleophiles, leading to rapid polymerization if thermal energy is not strictly controlled.

Quantitative Data Summary

The following table summarizes the physicochemical and reactive differences between the two substrates during standard nitroaldol condensation workflows.

Parameter2,5-Dimethoxybenzaldehyde4-Fluoro-2,5-dimethoxybenzaldehyde
Substitution at C4 Hydrogen (-H)Fluorine (-F)
Hammett Constant ( σp​ ) 0.00+0.06
Carbonyl Electrophilicity BaselineEnhanced (Lower LUMO)
Optimal Henry Catalyst NH₄OAc or EDDANH₄OAc (Strict Temp Control)
Typical Henry Yield > 90%60% – 75%
Primary Byproduct Risk LowHigh (Polymerization)

Experimental Workflows: Self-Validating Protocols

The Henry reaction is the standard benchmark for comparing these aldehydes. Standard industrial protocols for 2,5-DMB routinely achieve >90% yields (). However, fluorinated substrates exhibit divergent behavior, often requiring modified conditions to prevent degradation ().

Standardized Henry Reaction Protocol

Objective : Synthesis of substituted β -nitrostyrenes via base-catalyzed condensation with nitromethane.

Step-by-Step Methodology :

  • Substrate Dissolution : In a 100 mL round-bottom flask, dissolve 50 mmol of the target benzaldehyde (8.31 g of 2,5-DMB or 9.21 g of 4-F-2,5-DMB) in 25 mL of glacial acetic acid or isopropanol.

  • Catalyst Addition : Add 10 mmol (0.77 g) of anhydrous ammonium acetate (NH₄OAc).

    • Causality: NH₄OAc acts as an amphoteric, bifunctional catalyst. The acetate anion acts as a weak base to deprotonate nitromethane, forming the nucleophilic nitronate. Concurrently, the ammonium cation acts as a weak acid to protonate the intermediate alkoxide, facilitating the E1cB dehydration step.

  • Nucleophile Introduction : Add 60 mmol (3.66 g) of nitromethane to the solution with continuous stirring.

  • Thermal Control (Substrate-Specific) :

    • For 2,5-DMB: Heat the mixture to 75-80°C for 4 hours.

    • For 4-F-2,5-DMB: Maintain temperature strictly at 60°C for 6-8 hours. Causality: The enhanced electrophilicity of the fluorinated intermediate accelerates the initial aldol addition, but the resulting fluorinated nitrostyrene is highly prone to side-chain polymerization. Lower thermal energy suppresses this degradation pathway while maintaining sufficient kinetics for water elimination.

  • In-Process Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Silica gel, 15:85 EtOAc:Hexane). The reaction system validates its own progression: the highly UV-active aldehyde spot ( Rf​≈0.6 ) will gradually disappear, replaced by a lower Rf​ spot corresponding to the nitrostyrene.

  • Crystallization & Post-Reaction Validation : Remove the flask from heat, allow it to reach room temperature, and transfer to a -20°C freezer for 12 hours.

    • Self-Validation: The spontaneous precipitation of bright yellow-to-orange needle-like crystals acts as a visual confirmation of successful dehydration to the conjugated β -nitrostyrene system. A dark red, viscous oil indicates thermal runaway and polymerization (common in the 4-F analog if overheated).

  • Isolation : Filter the crystals via a Büchner funnel, wash with 10 mL of ice-cold isopropanol to remove unreacted nitromethane and soluble oligomers, and dry under vacuum.

Mechanistic Pathway Visualization

The following diagram maps the kinetic and yield divergences between the two substrates during the Henry reaction.

ReactivityPathway Start25 2,5-DMB (Standard Electrophilicity) Aldol25 Nitroaldol Intermediate (Standard Addition) Start25->Aldol25 + Nitronate Start4F 4-F-2,5-DMB (Enhanced Electrophilicity) Aldol4F Nitroaldol Intermediate (Accelerated Addition) Start4F->Aldol4F + Nitronate (Faster via -I effect) Nitronate Nitronate Anion (Nucleophile) Nitronate->Aldol25 Nitronate->Aldol4F Dehydration E1cB Dehydration (-H2O) Aldol25->Dehydration Aldol4F->Dehydration Product25 2,5-Dimethoxy-β-nitrostyrene Yield: >90% Stable Crystal Dehydration->Product25 Clean Reaction Product4F 4-Fluoro-2,5-dimethoxy-β-nitrostyrene Yield: 60-75% Prone to Polymerization Dehydration->Product4F Competing Side Reactions

Comparative Henry Reaction Pathways: 2,5-DMB vs. 4-F-2,5-DMB highlighting kinetic and yield shifts.

References
  • PiHKAL: A Chemical Love Story - Wikipedia. URL:[Link]

  • Preparation method of 2, 5-dimethoxy-beta-nitrostyrene (Patent CN114436847A) - Google Patents.
  • Comparison of Tetrahydroisoquinoline (TIQ) Thiazole and Oxazoline Ligands for Asymmetric Henry Reactions - SciELO. URL:[Link]

X-Ray Crystallography of 4-Fluoro-2,5-dimethoxybenzaldehyde Derivatives: A Comparative Guide to Derivatization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Synthetic Organic Chemists, and Drug Development Professionals

The Crystallization Challenge: Conformational Flexibility

4-Fluoro-2,5-dimethoxybenzaldehyde (CAS: 82830-48-6) [1] is a highly valued precursor in the synthesis of phenethylamine-based therapeutics and receptor ligands. However, obtaining high-quality single crystals of the parent aldehyde for X-ray diffraction (XRD) presents a significant thermodynamic challenge. The molecule possesses freely rotating methoxy groups at the 2- and 5-positions, and the aldehyde moiety lacks strong intermolecular hydrogen-bond donors. Consequently, the compound often presents as an oil or a low-melting microcrystalline solid, making direct crystallographic elucidation nearly impossible.

To solve this, structural chemists employ derivatization strategies —reacting the aldehyde with specific hydrazine or amine derivatives to form rigid, highly conjugated adducts. This guide objectively compares three leading derivatization protocols used to "lock" the conformation of 4-fluoro-2,5-dimethoxybenzaldehyde and induce the formation of diffraction-quality single crystals.

Comparative Analysis of Derivatization Strategies

The selection of a derivatizing agent dictates the supramolecular packing forces within the crystal lattice. We compare three proven alternatives:

Strategy A: Thiosemicarbazone Derivatization

Reacting the target aldehyde with thiosemicarbazide yields a thiosemicarbazone derivative. As demonstrated in crystallographic studies of the closely related 2,5-dimethoxybenzaldehyde [2], this strategy is highly effective because it introduces a robust network of hydrogen bond donors and acceptors. The resulting crystal lattice is stabilized by an extensive three-dimensional network of intermolecular N—H⋯S and N—H⋯O hydrogen bonds. Furthermore, the introduction of the highly electronegative fluorine atom at the 4-position in our target compound provides an additional vector for C—F⋯H halogen bonding, further rigidifying the lattice.

Strategy B: 2,4-Dinitrophenylhydrazone (2,4-DNPH) Derivatization

The use of Brady’s Reagent (2,4-DNPH) is the gold standard for carbonyl derivatization. The resulting hydrazone derivatives are almost perfectly planar [3]. The immense success of this strategy in crystallography is driven by two factors:

  • Intramolecular locking: An intramolecular N—H⋯Onitro​ hydrogen bond forms a stable 6-membered pseudo-ring, locking the molecular conformation.

  • Intermolecular stacking: The electron-deficient dinitrophenyl ring engages in strong, offset π−π stacking interactions with the electron-rich 2,5-dimethoxyphenyl ring of adjacent molecules, driving rapid crystallization.

Strategy C: Schiff Base Formation (e.g., 4-Aminoantipyrine)

Condensation with complex primary amines like 4-aminoantipyrine yields bulky Schiff bases. While these derivatives provide excellent spectral data and biological activity [4], their crystallization propensity is moderate compared to thiosemicarbazones. The bulky pyrazolone rings often force the molecule out of planarity (dihedral angles > 36°), relying on weaker C—H⋯O interactions rather than strong hydrogen bonding networks for lattice stability.

Quantitative Data Synthesis

The following table summarizes the crystallographic performance metrics of the three derivatization alternatives based on empirical diffraction data of 2,5-dimethoxybenzaldehyde analogs [2][3][4].

Derivatization ReagentDerivative ClassTypical Crystal SystemPrimary Lattice-Stabilizing ForcesCrystallization Propensity
Thiosemicarbazide ThiosemicarbazoneOrthorhombic / Monoclinic3D N—H⋯S and N—H⋯O H-bondingHigh
2,4-DNPH HydrazoneTriclinic / MonoclinicOffset π−π stacking, Intramolecular H-bondsVery High
4-Aminoantipyrine Schiff BaseMonoclinicCoplanar stacking, weak C—H⋯O Moderate

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction completion prior to attempting crystal growth.

Protocol 1: Synthesis & Crystallization of the Thiosemicarbazone Derivative

Causality Note: Methanol is selected as the solvent because it provides the optimal solubility gradient—dissolving the starting materials at reflux while forcing the highly hydrogen-bonded product to precipitate upon cooling.

  • Reaction Setup: Dissolve 4-fluoro-2,5-dimethoxybenzaldehyde (1.0 eq, 0.075 mol) and thiosemicarbazide (1.0 eq, 0.075 mol) in 100 mL of anhydrous methanol.

  • Reflux: Heat the mixture to reflux (65°C) under continuous stirring for 2 hours.

  • Validation Check (TLC): Spot the reaction mixture against the starting aldehyde on a silica TLC plate (Eluent: 7:3 Hexane/Ethyl Acetate). The disappearance of the UV-active aldehyde spot ( Rf​≈0.6 ) and the appearance of a lower-mobility product spot confirms conversion.

  • Precipitation: Pour the cooled solution into 200 mL of ice-cold distilled water and stir for 30 minutes. Filter the resulting crude solid under a vacuum.

  • Single Crystal Growth: Dissolve 50 mg of the crude powder in 5 mL of hot methanol. Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean 10 mL glass vial. Puncture the vial cap with a single needle hole and leave undisturbed at 20°C for 5–7 days (Slow Evaporation Method).

Protocol 2: Synthesis & Crystallization of the 2,4-DNPH Derivative

Causality Note: The reaction is performed under strictly acidic conditions to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the weakly nucleophilic 2,4-DNPH.

  • Reagent Preparation: Prepare Brady's Reagent by dissolving 2,4-DNPH in a mixture of methanol and concentrated sulfuric acid.

  • Condensation: Add the 4-fluoro-2,5-dimethoxybenzaldehyde (50 mg) dissolved in 2 mL of methanol dropwise to 5 mL of the acidic 2,4-DNPH solution at 70°C.

  • Validation Check (Visual): A successful reaction is self-indicating. Within 5 minutes, a vibrant orange/red precipitate will crash out of the solution, confirming the formation of the extended conjugated π -system of the hydrazone.

  • Single Crystal Growth: Isolate the red precipitate. Dissolve it in a minimal volume of a 1:1 Dimethylformamide (DMF)/Ethanol mixture at 80°C. Allow the solution to cool to room temperature at a controlled rate of 1°C/hour using a programmable water bath.

Mechanistic Workflow Visualization

The following diagram maps the logical decision tree for selecting a derivatization pathway based on the desired supramolecular interactions.

G A 4-Fluoro-2,5-dimethoxybenzaldehyde (Target Precursor) B Thiosemicarbazide (MeOH, Reflux 2h) A->B Pathway 1 C 2,4-DNPH Reagent (Acidic EtOH, 70°C) A->C Pathway 2 D Thiosemicarbazone Derivative (3D H-Bonding Network) B->D E 2,4-DNPH Derivative (Strong π-π Stacking) C->E F Slow Evaporation Method (Crystal Growth) D->F E->F G Single Crystal X-Ray Diffraction (Structural Elucidation) F->G

Workflow comparing derivatization strategies for X-ray crystallography.

Conclusion & Recommendations

For the structural elucidation of 4-fluoro-2,5-dimethoxybenzaldehyde, direct crystallization is highly inefficient.

  • If the goal is to study hydrogen bonding networks and potential fluorine-mediated halogen bonding, Strategy A (Thiosemicarbazone) is the recommended path due to the diverse array of donor/acceptor sites it introduces.

  • If the goal is rapid, guaranteed crystallization for absolute configurational confirmation, Strategy B (2,4-DNPH) is superior. The powerful combination of intramolecular locking and intermolecular π−π stacking virtually guarantees the formation of high-quality, easily diffracting monoclinic or triclinic crystals.

References

  • Fun, H.-K., Jebas, S. R., D'Silva, E. D., Patil, P. S., & Dharmaprakash, S. M. "2,5-Dimethoxybenzaldehyde thiosemicarbazone." Crystallographic Communications 64.12 (2008): o2276.[Link][1]

  • Ghosh, S., et al. "Crystal structure and DFT study of (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol acetonitrile hemisolvate." Acta Crystallographica Section E: Crystallographic Communications 73.Pt 4 (2017): 481-485.[Link][2]

  • Mohana, A. S., et al. "Synthesis, crystal structure, spectral and antimicrobial studies of 4-(2,5-dimethoxybenzaldehydene)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one." Journal of the Indian Chemical Society 97.11a (2020): 2274-2281. [Link][3]

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A Researcher's Guide to DFT Computational Analysis of Electronic Properties: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of computational chemistry and materials science, Density Functional Theory (DFT) has emerged as a cornerstone for investigating the electronic structure of atoms, molecules, and solids.[1] Its balance of computational efficiency and accuracy has made it an indispensable tool for researchers, scientists, and drug development professionals seeking to predict and understand material properties at the quantum level.[1][2] This guide provides an in-depth technical comparison of DFT with other prominent methods for analyzing electronic properties, supported by experimental data and established protocols.

The core principle of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are uniquely determined by its electron density.[1][3][4] This is a significant departure from traditional wavefunction-based methods, as it reduces the complexity of the problem from a many-body wavefunction to a three-dimensional electron density function.[1]

The Significance of Electronic Properties

Understanding the electronic properties of a system is paramount in numerous scientific disciplines. In drug development, for instance, the electronic interactions between a drug molecule and its biological target govern its efficacy.[5][6] In materials science, properties like the band gap, density of states, and charge carrier mobility, all of which are derived from the electronic structure, dictate a material's suitability for applications in semiconductors, catalysts, and energy storage.[4][7] DFT calculations provide a powerful means to probe these properties and guide the rational design of new molecules and materials.[8]

A Comparative Analysis: DFT and Its Alternatives

While DFT is a powerful and widely used method, it is essential for researchers to understand its strengths and limitations in comparison to other computational techniques. The choice of method often depends on the specific research question, the size of the system, and the desired level of accuracy.

Hartree-Fock (HF) Theory: The Foundation

Hartree-Fock is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[3][9] A key distinction between DFT and HF lies in their treatment of electron correlation, which is the interaction between electrons.[9] HF theory neglects electron correlation beyond the basic anti-symmetry of the wavefunction, which can lead to inaccuracies, particularly for systems with strong electron correlation.[9] DFT, on the other hand, accounts for electron correlation through an exchange-correlation functional.[9]

Post-Hartree-Fock Methods: Improving on the Foundation

To address the limitations of HF, several "post-Hartree-Fock" methods have been developed. These methods build upon the HF solution to incorporate a more sophisticated treatment of electron correlation.

  • Møller-Plesset Perturbation Theory (MP) : This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian.[10][11] It offers a systematic way to improve upon the HF result by including higher-order corrections. MP2, the second-order correction, is a popular and cost-effective method that recovers a significant portion of the correlation energy.[11][12] However, MP theory is not guaranteed to converge and can be computationally expensive at higher orders (MP3, MP4).[10][11]

  • Coupled Cluster (CC) Theory : Coupled Cluster theory is considered one of the most accurate and reliable methods for calculating electronic structure.[13][14][15] It employs an exponential cluster operator to account for electron correlation to all orders for a given level of excitation.[15] The CCSD(T) method, which includes single and double excitations and a perturbative treatment of triple excitations, is often referred to as the "gold standard" of quantum chemistry for its high accuracy.[13] The primary drawback of CC methods is their high computational cost, which generally limits their application to smaller systems.[13]

Data-Driven Comparison of Computational Methods

The following table provides a comparative overview of DFT and its alternatives, highlighting key performance metrics relevant to researchers.

MethodTreatment of Electron CorrelationScaling of Computational CostAccuracyKey StrengthsKey Weaknesses
Hartree-Fock (HF) Neglected (beyond exchange)[9]O(N³) - O(N⁴)LowComputationally inexpensive, good starting point.Fails for systems with strong electron correlation.[9]
DFT Included via exchange-correlation functional[9]O(N³) - O(N⁴)[4]Medium to HighGood balance of accuracy and cost, applicable to large systems.[1][2]Accuracy depends on the chosen functional.[16][17]
MP2 Included via perturbation theory[10][11]O(N⁵)[11]MediumCost-effective improvement over HF.[12]Not variational, can overcorrect.[18]
CCSD(T) Included via exponential cluster operator[13][15]O(N⁷)[13]Very High"Gold standard" for accuracy.[13]Computationally very expensive, limited to small systems.[13]

Experimental Protocol: A Step-by-Step DFT Workflow for Electronic Property Analysis

To provide a practical framework, the following section outlines a detailed, step-by-step methodology for performing a DFT analysis of electronic properties.

Step 1: System Preparation and Structural Optimization
  • Define the System: The initial step involves defining the atomic coordinates of the molecule or crystal. This can be done by building the structure from scratch or by importing it from an experimental database (e.g., Crystallography Open Database).

  • Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation.[4] This is a crucial step as the electronic properties are highly sensitive to the geometric structure. The optimization is performed by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Step 2: Choosing the Right Computational Parameters

The accuracy of a DFT calculation is heavily dependent on the choice of two key parameters: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: The exchange-correlation functional is an approximation of the complex many-body effects of electron exchange and correlation.[9] There is a hierarchy of functionals, often referred to as "Jacob's Ladder," ranging from the Local Density Approximation (LDA) to more sophisticated hybrid and double-hybrid functionals.[19] The choice of functional depends on the system and the property of interest. For example, hybrid functionals like B3LYP are often a good choice for general-purpose calculations on molecules, while functionals with dispersion corrections are important for studying non-covalent interactions.[5][6][20]

  • Basis Set: A basis set is a set of mathematical functions used to represent the electronic wavefunctions.[21] Larger basis sets provide a more accurate representation but also increase the computational cost.[19][22] Common choices include Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ).[19] For calculations involving anions or excited states, it is often necessary to include diffuse functions.[19] For heavy elements, effective core potentials (ECPs) can be used to reduce computational cost by treating the core electrons implicitly.[19][20]

Step 3: Performing the Self-Consistent Field (SCF) Calculation

The core of a DFT calculation is the self-consistent field (SCF) procedure. This is an iterative process where the Kohn-Sham equations are solved until the electron density converges to a stable solution.[23][24]

Step 4: Post-Processing and Analysis of Electronic Properties

Once the SCF calculation has converged, a wealth of electronic properties can be extracted and analyzed.

  • Band Structure and Density of States (DOS): For periodic systems like crystals, the band structure and density of states are fundamental properties.[23][25] The band structure describes the allowed energy levels for electrons as a function of their momentum in the crystal lattice.[23] The band gap, which is the energy difference between the valence band maximum and the conduction band minimum, is a key parameter that determines whether a material is a conductor, semiconductor, or insulator.[4][23] The DOS provides information about the number of available electronic states at each energy level.[25]

  • Molecular Orbitals (HOMO/LUMO): For molecules, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.[23]

  • Other Properties: DFT can also be used to calculate a wide range of other electronic properties, including dipole moments, polarizabilities, and charge distributions.[1][4]

Visualization of Computational Workflows

To illustrate the relationships and workflows discussed, the following diagrams are provided.

DFT_Workflow cluster_prep System Preparation cluster_calc DFT Calculation cluster_analysis Analysis start Define Initial Structure opt Geometry Optimization start->opt Find lowest energy conformation params Select Functional & Basis Set opt->params scf Self-Consistent Field (SCF) params->scf Iterative solution of Kohn-Sham equations post Post-Processing scf->post props Electronic Properties (Band Structure, DOS, HOMO/LUMO) post->props Extract and visualize

Caption: A flowchart illustrating the typical workflow for a DFT calculation of electronic properties.

Method_Comparison cluster_post_hf Post-Hartree-Fock HF Hartree-Fock (HF) MP2 MP2 HF->MP2 Adds electron correlation via perturbation theory CCSD_T CCSD(T) HF->CCSD_T Adds electron correlation via cluster operator DFT Density Functional Theory (DFT)

Caption: A diagram showing the relationship between DFT and various wavefunction-based methods.

Conclusion and Future Outlook

DFT has revolutionized the field of computational science, providing a powerful and versatile tool for investigating the electronic properties of a wide range of systems.[2][16] Its favorable balance of accuracy and computational cost makes it particularly well-suited for applications in drug discovery and materials design, where it can be used to screen large numbers of candidates and provide valuable insights to guide experimental efforts.[5][6][8]

However, it is crucial for researchers to be aware of the approximations inherent in DFT, particularly the choice of the exchange-correlation functional.[16][17] Careful validation against experimental data or higher-level theoretical methods is often necessary to ensure the reliability of the results.[26][27]

The continued development of new and improved functionals, as well as advances in computational hardware and algorithms, will undoubtedly further enhance the capabilities of DFT in the years to come.[28] By understanding the theoretical foundations and practical considerations of DFT and its alternatives, researchers can effectively leverage these powerful computational tools to accelerate scientific discovery.

References

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A Comparative Guide to the Synthetic Routes of 4-Fluoro-2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Fluoro-2,5-dimethoxybenzaldehyde is a key building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom and two methoxy groups on a benzaldehyde core, imparts specific electronic properties and steric constraints that are leveraged in the design of novel bioactive compounds. The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This guide provides a comprehensive comparison of the primary synthetic routes to 4-Fluoro-2,5-dimethoxybenzaldehyde, offering an in-depth analysis of their respective methodologies, advantages, and limitations. The information presented herein is intended for researchers, scientists, and professionals in drug development and process chemistry, aiming to provide a solid foundation for selecting the most suitable synthetic strategy based on factors such as yield, scalability, cost, and safety.

Comparative Analysis of Synthetic Strategies

Three principal synthetic strategies for the preparation of 4-Fluoro-2,5-dimethoxybenzaldehyde are discussed:

  • Vilsmeier-Haack Formylation of 1-Fluoro-2,5-dimethoxybenzene: A direct, one-step approach to introduce the aldehyde functionality onto the pre-fluorinated aromatic ring.

  • Directed Ortho-Metalation (DoM) of 1-Fluoro-2,5-dimethoxybenzene: A regioselective method that utilizes the directing effects of the fluorine and methoxy substituents to introduce the formyl group at the desired position.

  • Electrophilic Fluorination of 2,5-Dimethoxybenzaldehyde: A route that introduces the fluorine atom at a late stage onto the readily available 2,5-dimethoxybenzaldehyde scaffold.

The following sections will delve into the detailed experimental protocols, mechanistic considerations, and a comparative summary of these routes.

Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution.[3] For the synthesis of 4-Fluoro-2,5-dimethoxybenzaldehyde, the starting material is 1-Fluoro-2,5-dimethoxybenzene. The electron-donating methoxy groups activate the ring towards electrophilic attack, and the formylation is expected to occur at the position para to the fluorine atom and ortho to a methoxy group, which is the C4 position.

Reaction Scheme

Caption: Vilsmeier-Haack formylation of 1-Fluoro-2,5-dimethoxybenzene.

Experimental Protocol

This is a representative protocol based on established Vilsmeier-Haack procedures for similar substrates.[4]

  • Vilsmeier Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add 1-Fluoro-2,5-dimethoxybenzene (1.0 eq.) dropwise at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-Fluoro-2,5-dimethoxybenzaldehyde.

Causality and Insights

The success of the Vilsmeier-Haack reaction hinges on the nucleophilicity of the starting arene. The two methoxy groups in 1-Fluoro-2,5-dimethoxybenzene provide sufficient electron density to the aromatic ring for the reaction to proceed with the relatively weak electrophile, the Vilsmeier reagent. The regioselectivity is governed by both electronic and steric factors. The formyl group is directed to the position that is electronically activated by the methoxy groups and is sterically accessible. The para-position to the fluorine atom is favored.

Route 2: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic rings.[5][6] It relies on the presence of a "directing metalation group" (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[7] In the case of 1-Fluoro-2,5-dimethoxybenzene, both the methoxy and fluoro groups can act as DMGs. The fluorine atom is known to be a potent directing group.[8] The lithiated intermediate can then be trapped with an appropriate electrophile, such as DMF, to introduce the formyl group.

Reaction Scheme

Caption: Synthesis via Directed Ortho-Metalation.

Experimental Protocol

This is a representative protocol based on general procedures for directed ortho-metalation of substituted fluoroarenes.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-Fluoro-2,5-dimethoxybenzene (1.0 eq.) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional hour, and then let it warm slowly to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-Fluoro-2,5-dimethoxybenzaldehyde.

Causality and Insights

The regioselectivity of the deprotonation is the critical step in this synthesis. While both methoxy and fluoro groups can direct lithiation, the acidity of the proton at C4 is enhanced by the inductive effect of the adjacent fluorine atom, making it the preferred site of deprotonation. The use of low temperatures (-78 °C) is crucial to prevent side reactions and potential decomposition of the organolithium intermediate.

Route 3: Electrophilic Fluorination of 2,5-Dimethoxybenzaldehyde

This approach involves the late-stage introduction of the fluorine atom onto the commercially available 2,5-dimethoxybenzaldehyde. This is achieved through an electrophilic aromatic substitution using a suitable electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄).[9] The success of this route depends on the regioselectivity of the fluorination, which is directed by the activating methoxy groups and the deactivating, meta-directing aldehyde group.

Reaction Scheme

Electrophilic_Fluorination Start 2,5-Dimethoxybenzaldehyde Product 4-Fluoro-2,5-dimethoxybenzaldehyde Start->Product Electrophilic Fluorination Reagents Selectfluor®, MeCN, rt

Caption: Electrophilic fluorination of 2,5-dimethoxybenzaldehyde.

Experimental Protocol

This is a representative protocol based on general procedures for electrophilic fluorination of activated aromatic compounds with Selectfluor®.[10]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethoxybenzaldehyde (1.0 eq.) in a suitable solvent, such as acetonitrile (MeCN).

  • Reaction: To the stirred solution, add Selectfluor® (1.1 eq.) portion-wise at room temperature. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, pour the reaction mixture into water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, which may contain a mixture of isomers, is then purified by column chromatography on silica gel to isolate the desired 4-Fluoro-2,5-dimethoxybenzaldehyde.

Causality and Insights

The regiochemical outcome of the electrophilic fluorination is a key consideration. The two methoxy groups are strong ortho-, para-directing activators, while the aldehyde group is a deactivating meta-director. The position C4 is ortho to one methoxy group and para to the other, making it highly activated. The position C6 is also activated (ortho to a methoxy group), but may be slightly less favored. The position C3 is meta to both methoxy groups and ortho to the deactivating aldehyde, making it the least likely site for electrophilic attack. Therefore, a good yield of the desired 4-fluoro isomer is anticipated, although the formation of the 6-fluoro isomer as a byproduct is possible and may necessitate careful purification.

Quantitative Data Summary

ParameterVilsmeier-Haack FormylationDirected Ortho-MetalationElectrophilic Fluorination
Starting Material 1-Fluoro-2,5-dimethoxybenzene1-Fluoro-2,5-dimethoxybenzene2,5-Dimethoxybenzaldehyde
Key Reagents POCl₃, DMFn-BuLi, DMFSelectfluor®
Typical Yield Moderate to Good (60-80%)Good to Excellent (70-90%)Moderate to Good (50-70%)*
Reaction Temperature 0 °C to 70 °C-78 °C to rtRoom Temperature
Scalability GoodModerate (requires low temp)Good
Safety Concerns POCl₃ is corrosive and reacts violently with water.n-BuLi is pyrophoric.Selectfluor® is a strong oxidizing agent.
Atom Economy ModerateModerateLower
Cost of Reagents Relatively lowModerateHigh

*Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.

Conclusion

The choice of the optimal synthetic route to 4-Fluoro-2,5-dimethoxybenzaldehyde depends on a careful evaluation of the specific requirements of the synthesis, including scale, cost, available equipment, and safety considerations.

  • The Vilsmeier-Haack Formylation offers a direct and cost-effective approach, making it suitable for large-scale production, provided that the handling of POCl₃ is managed safely.

  • Directed Ortho-Metalation provides excellent regioselectivity and potentially high yields, making it an attractive option for laboratory-scale synthesis where precise control is paramount. However, the requirement for cryogenic temperatures and the use of pyrophoric reagents may limit its industrial applicability.

  • Electrophilic Fluorination allows for the late-stage introduction of the fluorine atom, which can be advantageous in certain synthetic strategies. The use of the relatively expensive Selectfluor® reagent and the potential for isomeric byproducts are the main drawbacks of this route.

Ultimately, the selection of a particular synthetic pathway will be a trade-off between these factors, and the information provided in this guide should serve as a valuable resource for making an informed decision.

References

  • Banks, R. E.; Besheesh, M. K.; Mohialdin-Khaffaf, S. N.; Sharif, I. N-Halogeno compounds. Part 18. 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: user-friendly site-selective electrophilic fluorinating agents of the N-fluoroammonium class. J. Chem. Soc., Perkin Trans. 11996 , 2069–2076. [Link]

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17, 1633–1635. [Link]

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  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier reaction of non-aromatic compounds. Org. React.2000 , 56, 355–656. [Link]

  • Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 777–794. [Link]

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  • Gilman, H.; Bebb, R. L. Relative Reactivities of Organometallic Compounds. XIII. Metalation. J. Am. Chem. Soc.1939 , 61 (1), 109–112. [Link]

  • Wittig, G.; Pockels, U.; Dröge, H. Über die Austauschbarkeit von Wasserstoff gegen Lithium in einigen aromatischen und aromatisch-heterocyclischen Verbindungen. Ber. Dtsch. Chem. Ges. B1938 , 71 (9), 1903–1912. [Link]

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A Head-to-Head Comparison of Lewis Acids in Friedel-Crafts Formylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the introduction of a formyl group onto an aromatic ring is a critical transformation, yielding aryl aldehydes that are foundational building blocks for a vast array of complex molecules. The Friedel-Crafts formylation, a classic yet powerful method, relies on the crucial role of a Lewis acid to activate the formylating agent. The choice of this catalyst is not trivial; it dictates the reaction's efficiency, substrate scope, and ultimately, the success of the synthetic endeavor.

This in-depth technical guide provides a comparative analysis of common Lewis acids employed in Friedel-Crafts formylation reactions. Moving beyond a simple listing of reagents, this guide delves into the causality behind experimental choices, offers data-driven insights, and provides detailed protocols to ensure scientific integrity and reproducibility in your laboratory.

The Central Role of the Lewis Acid in Electrophile Generation

The direct formylation of an aromatic ring using formyl chloride is not feasible due to the inherent instability of this reagent. Therefore, Friedel-Crafts formylation methods, such as the Gattermann-Koch and Rieche reactions, generate the formylating electrophile in situ. The Lewis acid is the linchpin in this process, complexing with the formyl source to generate a highly reactive electrophile, typically a formyl cation equivalent, which can then be attacked by the electron-rich aromatic ring. The strength and nature of the Lewis acid directly influence the reactivity of the electrophile and the overall reaction conditions required.

Caption: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts formylation.

Performance Comparison of Key Lewis Acids

The selection of a Lewis acid is a critical parameter that is often substrate-dependent. While direct comparative studies under identical conditions for a wide range of Lewis acids in formylation are not abundant in the literature, we can synthesize available data and established principles to draw meaningful comparisons.

Lewis AcidCommon Formylation MethodTypical SubstratesStrength & CharacteristicsReported Yield (Toluene)
Aluminum Chloride (AlCl₃) Gattermann-KochBenzene, AlkylbenzenesStrong, highly reactive. Often requires a co-catalyst like CuCl. Can lead to side reactions with sensitive substrates.[1][2]46-51%[3]
Titanium Tetrachloride (TiCl₄) Rieche FormylationPhenols, Methoxy- and MethylbenzenesStrong, but can offer milder reaction conditions compared to AlCl₃. Known for good regioselectivity.[4][5]Data not directly comparable
Tin(IV) Chloride (SnCl₄) Friedel-Crafts type reactionsGeneral aromatic compoundsMilder than AlCl₃, can be more selective and tolerate a wider range of functional groups.[6]Data not available
Boron Trifluoride (BF₃) Friedel-Crafts type reactionsGeneral aromatic compoundsMilder Lewis acid, often used as its etherate complex (BF₃·OEt₂). Can require higher temperatures or longer reaction times.[7]Data not available
Zinc Chloride (ZnCl₂) Gattermann Reaction (Adams modification)Reactive aromatics, Phenols, HeterocyclesMilder Lewis acid, used with Zn(CN)₂ to avoid the use of gaseous HCN.[1][4]Not applicable to Gattermann-Koch

Causality Behind Catalyst Choice:

  • Aluminum Chloride (AlCl₃): Its high Lewis acidity makes it very effective at generating the formyl cation from CO and HCl in the Gattermann-Koch reaction.[8] However, this high reactivity can be a double-edged sword, as it can promote side reactions or complex with and deactivate substrates containing Lewis basic functional groups.[9] The use of a co-catalyst like cuprous chloride (CuCl) is often necessary to facilitate the reaction at atmospheric pressure.[10]

  • Titanium Tetrachloride (TiCl₄): In the Rieche formylation, which utilizes dichloromethyl methyl ether as the formylating agent, TiCl₄ is a commonly employed Lewis acid.[4] It is known to promote high regioselectivity, particularly for the ortho-formylation of phenols, due to its ability to coordinate with the hydroxyl group.[1] This demonstrates how the choice of Lewis acid can steer the stereochemical outcome of the reaction.

  • Milder Lewis Acids (SnCl₄, BF₃): For substrates that are sensitive to the harsh conditions often associated with AlCl₃, milder Lewis acids like SnCl₄ and BF₃ can be advantageous. While they may require more forcing conditions (higher temperatures or longer reaction times), they can offer improved functional group tolerance and selectivity.[6][7]

  • Zinc Chloride (ZnCl₂): In the context of the Gattermann reaction, which traditionally uses the highly toxic hydrogen cyanide, the Adams modification employs zinc cyanide. In this variation, ZnCl₂ acts as the Lewis acid catalyst, generated in situ. This showcases a strategic choice of Lewis acid to improve the safety profile of a reaction.[1][4]

Alternative Pathway: The Vilsmeier-Haack Reaction

For electron-rich aromatic and heterocyclic compounds, the Vilsmeier-Haack reaction presents a powerful alternative to the Gattermann-Koch and related reactions.[9][11] This method does not typically employ a traditional Lewis acid. Instead, a Vilsmeier reagent, generated from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃), acts as the electrophile.[4][11] The electrophilicity of the Vilsmeier reagent is generally lower than that of the formyl cation generated in the Gattermann-Koch reaction, making it highly selective for activated substrates.[11]

Caption: Decision workflow for selecting a formylation method and Lewis acid.

Experimental Protocols

For the successful and reproducible execution of Friedel-Crafts formylation, meticulous attention to experimental detail is paramount. Anhydrous conditions are critical, as trace amounts of water can quench the Lewis acid catalyst.

Protocol 1: Gattermann-Koch Formylation of Toluene using AlCl₃/CuCl [3]

This protocol details the formylation of toluene to produce p-tolualdehyde, a valuable intermediate.

  • Reagents and Equipment:

    • Dry Toluene

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Cuprous Chloride (CuCl)

    • Carbon Monoxide (gas)

    • Hydrogen Chloride (gas)

    • A reaction vessel equipped with a mechanical stirrer, gas inlet and outlet tubes, and a means for temperature control.

    • Appropriate gas handling and scrubbing apparatus.

  • Procedure:

    • In a suitable reaction vessel, charge anhydrous aluminum chloride and cuprous chloride.

    • Add dry toluene to the reaction vessel.

    • Maintain the reaction mixture at a constant temperature (e.g., 20°C) using a water bath.

    • Introduce a steady stream of carbon monoxide and hydrogen chloride gas into the reaction mixture with vigorous stirring. The rate of gas addition should be controlled and monitored.

    • Continue the reaction for a set period (e.g., 7 hours), monitoring the progress by a suitable analytical technique (e.g., GC-MS).

    • Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ether).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to yield p-tolualdehyde.

Protocol 2: Rieche Formylation of an Activated Aromatic Substrate using TiCl₄ [4]

This protocol provides a general procedure for the formylation of an electron-rich aromatic compound using dichloromethyl methyl ether and titanium tetrachloride.

  • Reagents and Equipment:

    • Aromatic substrate (e.g., anisole)

    • Dichloromethyl methyl ether

    • Titanium Tetrachloride (TiCl₄)

    • Anhydrous dichloromethane (or other suitable inert solvent)

    • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox).

  • Procedure:

    • Dissolve the aromatic substrate in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add titanium tetrachloride to the stirred solution.

    • After a brief period of stirring, add dichloromethyl methyl ether dropwise, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for the required time (e.g., 3 hours), monitoring its progress by TLC or GC.

    • Carefully quench the reaction by the slow addition of ice-cold water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Conclusion

The selection of a Lewis acid for Friedel-Crafts formylation is a critical decision that significantly impacts the outcome of the synthesis. While AlCl₃ remains a powerful and widely used catalyst for the Gattermann-Koch formylation of robust aromatic hydrocarbons, its high reactivity necessitates careful consideration of substrate compatibility. TiCl₄ has emerged as a valuable alternative, particularly in the Rieche formylation, where it can offer enhanced regioselectivity. Milder Lewis acids such as SnCl₄ and BF₃ provide options for substrates with sensitive functional groups, albeit potentially at the cost of reaction rate. For electron-rich systems, the Vilsmeier-Haack reaction offers a mechanistically distinct and often more efficient alternative. By understanding the interplay between the substrate, the formylating agent, and the Lewis acid catalyst, researchers can make informed decisions to achieve their synthetic goals with precision and efficiency.

References

  • A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Comparing Vilsmeier-Haack with other formylation methods for heterocycles. (2025). Benchchem.
  • Efficacy comparison between different Lewis acids in G
  • Give 10 differences between Vilsmeier-Haack reaction, Gattermann-Koch reaction, and Reimer-Tiemann. (2021). Brainly.in.
  • Aromatic Reactions: Gattermann–Koch Formyl
  • Gattermann and Gattermann-Koch Formylation. (n.d.). Thermo Fisher Scientific - US.
  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps.
  • Friedel–Crafts reaction. (n.d.). In Wikipedia.
  • Friedel Crafts Reaction. (n.d.).
  • A Comparative Guide to the Synthetic Routes of p-Tolualdehyde. (2025). Benchchem.
  • Gattermann-Koch Reaction Overview. (n.d.). Scribd.
  • In the Gatterman-Koch reaction, a formyl group. (n.d.). Vaia.
  • Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. (n.d.). PMC.
  • Lewis Acid-Mediated Friedel-Crafts-Type Formylation of Alkenes with Dichloromethyl Methyl Ether in the Presence of Pyridines. (2024).
  • Gattermann-Koch Reaction. (n.d.). Cambridge University Press & Assessment.
  • Catalytic Acetylation of Aromatics with Metal Chlorides and Solid Acids − a Comparative Study. (2004). Eurasian Chemico-Technological Journal.
  • Lewis-Acid Catalyzed Organic Reactions in Water. The Case of AlCl 3 , TiCl 4 , and SnCl 4 Believed To Be Unusable in Aqueous Medium. (n.d.).
  • New Methods for the Preparation of Arom
  • Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Met
  • EAS Reactions (3)
  • Comparative study of the strongest solid Lewis acids known: ACF and HS-AlF3. (n.d.). Dalton Transactions.
  • Friedel–Crafts Acyl
  • Reaction of Formaldehyde with Organometallic Reagents. (n.d.). Thieme E-Books.
  • Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Qu

Sources

A Researcher's Guide to Spectroscopic Differentiation of Isomeric Fluoro-dimethoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of isomeric fluoro-dimethoxybenzaldehydes, a class of compounds pivotal as building blocks in pharmaceutical and materials science.[1] Distinguishing between these positional isomers is a frequent and critical challenge in synthesis and quality control, as minor structural variations can lead to significant differences in biological activity and material properties.

This document moves beyond a simple catalog of data, offering a detailed analysis of how the relative positions of the fluorine, methoxy, and aldehyde functional groups influence their spectral fingerprints. We will explore the underlying principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing researchers with the rationale to interpret spectra and confidently identify specific isomers. The protocols and data herein serve as a self-validating framework for experimental work.

The Challenge of Isomerism

Positional isomers of substituted benzaldehydes often possess nearly identical molecular weights and similar physical properties, making their differentiation by simple methods like mass spectrometry challenging.[2] Spectroscopic techniques, however, provide a powerful means to probe the distinct electronic environments within each molecule, offering a unique and definitive fingerprint for each isomer. The interplay between the electron-withdrawing aldehyde and fluorine groups and the electron-donating methoxy groups creates subtle but measurable spectral shifts that are key to their identification.

The following diagram illustrates some of the possible isomeric structures that present this analytical challenge.

G cluster_0 2-Fluoro-3,4-dimethoxybenzaldehyde cluster_1 3-Fluoro-4-methoxybenzaldehyde (Illustrative Example) cluster_2 4-Fluoro-2,6-dimethoxybenzaldehyde 2F34DMB 2F34DMB 3F4MB 3F4MB 4F26DMB 4F26DMB G cluster_Proton Proton Signal cluster_Fluorine Proton Signal A Uncoupled Proton (No Fluorine Neighbor) B Coupled Proton (Fluorine Neighbor) A_peak B_peak1 A_peak->B_peak1  Splitting due to  ¹H-¹⁹F Coupling (JHF)   B_peak2

Caption: ¹H-¹⁹F coupling splits a single proton peak into a doublet.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. While many vibrations are common across isomers, the precise frequency of the carbonyl (C=O) stretch is particularly sensitive to the electronic effects of the ring substituents.

  • C=O Stretch (Aldehyde): This is a strong, sharp band typically found between 1670-1700 cm⁻¹. Electron-withdrawing groups (like fluorine) tend to increase the frequency (shift to a higher wavenumber), while electron-donating groups (like methoxy) decrease it. The effect is most pronounced when the substituent is ortho or para to the aldehyde.

  • C-H Stretch (Aldehyde): Look for two characteristic medium-intensity bands around 2850 cm⁻¹ and 2750 cm⁻¹. The latter is often a sharp and easily identifiable peak. [3]* C-O Stretch (Ether): Strong bands corresponding to the aryl-alkyl ether linkage appear in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

  • C-F Stretch: A strong band in the 1000-1400 cm⁻¹ region is indicative of the C-F bond. Its exact position can overlap with other vibrations, so it should be used in conjunction with other data.

  • Out-of-Plane Bending (Aromatic C-H): The pattern of bands in the 650-900 cm⁻¹ region can be diagnostic of the aromatic substitution pattern. [2] Table 2: Key IR Vibrational Frequencies (cm⁻¹) for Substituted Benzaldehydes

Functional GroupTypical Range (cm⁻¹)Expected Influence of Isomerism
C=O (Aldehyde) 1670-1700Frequency shifts based on the net electronic effect at the ortho/para positions.
C-H (Aldehyde) ~2850 and ~2750Generally consistent across isomers.
C-O (Ether) 1200-1300, 1000-1100Minor shifts depending on ring position.
Aromatic C=C 1450-1600Pattern of bands can vary with substitution.
UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule. The benzaldehyde chromophore exhibits characteristic absorptions that are modulated by the ring substituents.

  • π → π* Transitions: These strong absorptions, typically occurring below 300 nm, arise from the conjugated π-system of the aromatic ring and the carbonyl group.

  • n → π* Transitions: This is a weaker, longer-wavelength absorption (often >300 nm) involving the non-bonding electrons on the carbonyl oxygen.

The position of the fluorine and methoxy groups affects the energy levels of the molecular orbitals. [4]Auxochromes like the -OCH₃ group, when para to the carbonyl, can cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance) due to extended conjugation. [4][5]The overall effect depends on the complex interplay of inductive and resonance effects of all three substituents.

Table 3: Expected UV-Vis Absorption Maxima (λ_max)

IsomerExpected λ_max (π → π)Expected λ_max (n → π)Rationale
2-Fluoro-3,4-dimethoxybenzaldehyde ~280-300 nm~320-340 nmMethoxy groups provide electron donation, red-shifting from benzene.
3-Fluoro-4-methoxybenzaldehyde ~275-295 nm~315-335 nmStrong para-donating effect from the 4-methoxy group.
4-Fluoro-2,6-dimethoxybenzaldehyde ~260-280 nm~300-320 nmSteric hindrance from ortho-methoxy groups may reduce planarity and conjugation.
Experimental Protocols

The following generalized protocols provide a starting point for acquiring high-quality spectroscopic data. [6][7]

G Sample Isomeric Fluoro- dimethoxybenzaldehyde Prep Sample Preparation (Dissolution in appropriate deuterated or spectroscopic grade solvent) Sample->Prep Analysis Spectroscopic Analysis Prep->Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Analysis->NMR IR FTIR Spectroscopy (ATR or Thin Film) Analysis->IR UV UV-Vis Spectroscopy (Quartz Cuvette) Analysis->UV Processing Data Processing (Referencing, Baseline Correction, Peak Picking) NMR->Processing IR->Processing UV->Processing Comparison Comparative Analysis (Compare δ, J, ν, λmax across isomers) Processing->Comparison ID Isomer Identification & Characterization Comparison->ID

Caption: General workflow for the spectroscopic analysis of isomeric compounds.

  • Sample Preparation: Dissolve 5-10 mg of the benzaldehyde isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.0 ppm). [8]For ¹⁹F NMR, an external standard like CFCl₃ may be used.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard spectral width of 0-12 ppm is appropriate.

  • ¹³C NMR Acquisition: Perform a standard proton-decoupled carbon experiment. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. The spectral width should be set to encompass the expected chemical shift range for aryl fluorides.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts. Integrate peaks in the ¹H spectrum and identify coupling constants.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly onto the ATR crystal and apply pressure. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., KBr), and allowing the solvent to evaporate. [6]2. Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: First, collect a background spectrum of the empty ATR crystal or clean salt plate. Then, collect the sample spectrum. Typically, data is collected over a range of 4000-650 cm⁻¹.

  • Data Processing: The final spectrum is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the key functional groups.

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the sample spectrum, typically over a range of 200-500 nm.

  • Data Processing: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition. If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

References

  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of Benzyloxy-Substituted Phenylbenzaldehydes: A Technical Guide.
  • Pinchas, S. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. Retrieved from [Link]

  • (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes.
  • Yeoh, T. S., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 735–744. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Benchchem. (n.d.). Spectroscopic analysis of 2,3-, 2,4-, and 3,4-dimethoxybenzaldehyde.
  • Al-Said, N. H., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15(1), 123-456. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3,4-dimethoxybenzaldehyde. Retrieved from [Link]

  • Gerig, J. T. (2003). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]

  • de Ronde, B., et al. (2019). The crystal structures of four dimethoxybenzaldehyde isomers. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 34–40. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2,6-dimethoxybenzaldehyde. Retrieved from [Link]

  • (n.d.). Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. Retrieved from [Link]

  • van der Meer, T., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Google Patents. (n.d.). Method of producing fluorinated and chlorinated benzaldehydes.
  • NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy-. Retrieved from [Link]

  • (n.d.). Synthesis and Characterization of Fluorine-Containing Polybenzoxazoles by High-Temperature Direct Polycondensation. Retrieved from [Link]

  • Liu, Y.-L., et al. (2003). Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. Polymer, 44(18), 5159-5164. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • Singh, R., et al. (2025). Experimental and Theoretical (ab initio and DFT) Analysis of UV-Vis Spectra, Thermodynamic Functions and Non-linear Optical Properties of 2-Chloro-3,4-Dimethoxybenzaldehyde. ResearchGate. Retrieved from [Link]

Sources

Characterization of Impurities in Commercially Available 4-Fluoro-2,5-dimethoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

4-Fluoro-2,5-dimethoxybenzaldehyde (CAS: 82830-48-6) is a highly valued synthetic intermediate utilized in the development of substituted phenethylamines, mixed lineage kinase domain-like protein (MLKL) inhibitors, and various advanced materials[1][2]. Because its primary synthetic route—the formylation of 2-fluoro-1,4-dimethoxybenzene—is susceptible to competing electrophilic aromatic substitution and Lewis acid-mediated side reactions, commercial batches often exhibit significant variance in their impurity profiles.

For drug development professionals and synthetic chemists, relying solely on a supplier's Certificate of Analysis (CoA) based on relative chromatographic area percent is insufficient. This guide objectively compares the impurity profiles of different commercial grades and provides field-proven, self-validating analytical protocols to establish absolute purity.

Mechanistic Origins of Common Impurities

Understanding the causality behind impurity formation is the first step in designing an effective analytical workflow. The standard industrial synthesis relies on the Vilsmeier-Haack reaction (using POCl3​ and DMF) or Lewis acid-catalyzed formylation (using SnCl4​ and dichloromethoxymethane) of 2-fluoro-1,4-dimethoxybenzene[2][3].

Based on the reaction mechanics, four primary impurities are commonly encountered in commercial batches:

  • Impurity A (Unreacted Starting Material): 2-Fluoro-1,4-dimethoxybenzene. This persists if the electrophilic formylating agent is depleted or if reaction temperatures are insufficiently maintained.

  • Impurity B (Regioisomer): 3-Fluoro-2,5-dimethoxybenzaldehyde. Formylation occurs ortho to the fluorine atom rather than para to it, driven by competing steric and electronic directing effects of the methoxy groups.

  • Impurity C (Demethylated Byproduct): 4-Fluoro-2-hydroxy-5-methoxybenzaldehyde. Strong Lewis acids (like SnCl4​ or POCl3​ ) can coordinate with the methoxy oxygen, leading to ether cleavage (demethylation) during the aqueous workup[3].

  • Impurity D (Over-formylation): Dialdehyde derivatives formed when extended reaction times allow for secondary formylation events.

Synthesis SM 2-Fluoro-1,4-dimethoxybenzene (Starting Material) Reagents Formylation Reagents (POCl3/DMF or SnCl4/Cl2CHOMe) SM->Reagents Target 4-Fluoro-2,5-dimethoxybenzaldehyde (Target Product) Reagents->Target Major Pathway ImpA Impurity A (Unreacted SM) Reagents->ImpA Incomplete Rxn ImpB Impurity B (Regioisomer) Reagents->ImpB ortho-Formylation ImpC Impurity C (Demethylated Byproduct) Reagents->ImpC Lewis Acid Cleavage

Mechanistic pathways generating the target compound and primary impurities during synthesis.

Comparative Analysis of Commercial Sources

To illustrate the variance in the supply chain, we compared three representative commercial grades of 4-Fluoro-2,5-dimethoxybenzaldehyde.

Note: Chromatographic purity (GC/LC Area %) often overestimates true purity because it ignores non-volatile inorganic salts and assumes uniform response factors. Quantitative NMR (qNMR) provides the absolute mass fraction[4][5].

Table 1: Impurity Profiling Across Commercial Grades
ParameterSupplier A (Pharma Grade)Supplier B (Technical Grade)Supplier C (Bulk Synthetic)
Claimed Purity (CoA) ≥99.0% ≥97.0% ≥95.0%
GC-MS (Area %) 99.2%96.8%93.5%
Impurity A (SM) Not Detected0.8%2.1%
Impurity B (Regioisomer) 0.4%1.5%3.2%
Impurity C (Demethylated) 0.1%0.6%1.0%
Absolute Purity (qNMR) 98.5% 94.2% 89.7%
Water Content (Karl Fischer) 0.1%0.5%1.2%

Key Insight: Supplier C's batch shows a severe discrepancy between GC-MS area percent (93.5%) and absolute qNMR purity (89.7%). This 3.8% gap is typically caused by "invisible" impurities—such as residual inorganic salts from the aqueous workup or non-volatile polymeric byproducts that do not elute on a GC column.

Self-Validating Analytical Protocols

To establish a robust, self-validating system for quality control, laboratories must utilize orthogonal techniques. GC-MS resolves volatile structural isomers, while qNMR establishes an absolute mass baseline[5][6].

Workflow Start Commercial Batch 4-Fluoro-2,5-dimethoxybenzaldehyde GCMS GC-MS Analysis (Volatile Profiling) Start->GCMS LCUV LC-UV/MS Analysis (Polar/Non-Volatile Profiling) Start->LCUV QNMR Quantitative 1H NMR (Absolute Mass Fraction) Start->QNMR Regio Quantify Regioisomers & Unreacted Precursors GCMS->Regio Demethyl Quantify Demethylated & Over-formylated Byproducts LCUV->Demethyl AbsPurity Calculate True Purity vs. Internal Standard QNMR->AbsPurity

Orthogonal analytical workflow for comprehensive impurity profiling.

Protocol 1: GC-MS for Regioisomer Resolution

Causality & Rationale: Reversed-phase HPLC often struggles to separate 3-fluoro and 4-fluoro regioisomers due to their identical polarities and molecular weights. GC-MS utilizing a slightly polar stationary phase exploits minute differences in boiling points and dipole moments, ensuring baseline resolution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of HPLC-grade ethyl acetate. Do not derivatize; derivatization reagents (like MSTFA) can form multiple artifacts with the aldehyde moiety.

  • Column Selection: Use a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., DB-5MS, 30m×0.25mm×0.25μm ).

  • Inlet Conditions: Set the injection port to 250∘C with a split ratio of 50:1. Temperatures exceeding 280∘C risk thermal decarbonylation of the aldehyde.

  • Oven Program: Initial temperature 80∘C (hold 2 min), ramp at 15∘C/min to 280∘C (hold 5 min).

  • MS Detection: Electron ionization (EI) at 70 eV. Monitor the molecular ion ( m/z 184) and the characteristic base peak ( m/z 183, loss of the aldehydic proton, [M-H]+ )[7].

Protocol 2: Quantitative 1H NMR (qNMR) for Absolute Purity

Causality & Rationale: qNMR is a primary analytical method. By comparing the integration of the target's unique aldehydic proton against a certified reference material (CRM) internal standard, we bypass the need for an identical reference standard of the analyte[4][5].

Step-by-Step Methodology:

  • Internal Standard Selection: Use Maleic acid (CRM grade, ≥99.9% ) or 1,1,2,2-tetrachloroethane. These provide sharp, distinct singlets ( ∼6.26 ppm and ∼6.00 ppm respectively in CDCl3​ ) that do not overlap with the analyte's signals.

  • Sample Preparation: Accurately weigh (using a microbalance, d=0.01 mg ) approximately 15 mg of 4-Fluoro-2,5-dimethoxybenzaldehyde and 5 mg of the internal standard into a vial. Dissolve completely in 0.6 mL of CDCl3​ (containing 0.03% TMS).

  • Acquisition Parameters (Critical):

    • Set the pulse angle to 90∘ .

    • Relaxation Delay ( D1​ ): Must be set to ≥5×T1​ of the slowest relaxing proton to ensure quantitative spin recovery. For the aldehydic proton ( ∼10.3 ppm ), T1​ is typically ∼3-4 seconds. Set D1​=25 seconds .

    • Acquire at least 32 transients to ensure a Signal-to-Noise (S/N) ratio >150:1 for the target peaks.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the internal standard peak and the aldehydic proton singlet of the target. Calculate absolute purity ( Px​ ) using the mass balance equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, and P = purity).

Conclusion

For researchers utilizing 4-Fluoro-2,5-dimethoxybenzaldehyde in sensitive downstream syntheses, accepting nominal CoA values is a significant risk. The presence of regioisomers (Impurity B) can lead to parallel side-reactions that are nearly impossible to separate in final API purification steps, while unreacted starting materials (Impurity A) and demethylated byproducts (Impurity C) can poison transition-metal catalysts in subsequent cross-coupling reactions. Implementing a dual-pronged analytical approach using GC-MS for high-resolution volatile profiling and qNMR for absolute mass fraction verification guarantees the scientific integrity of your synthetic pipeline.

References
  • US Patent 11666577B2. MLKL inhibitors. Google Patents.
  • ResearchGate. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. Available at: [Link]

Sources

Kinetic and Mechanistic Evaluation of Formylation Routes to 4-Fluoro-2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-fluoro-2,5-dimethoxybenzaldehyde is a critical transformation in the development of various pharmacological agents, including mixed lineage kinase domain-like protein (MLKL) inhibitors[1]. The starting substrate, 1-fluoro-2,5-dimethoxybenzene (synonymous with 2-fluoro-1,4-dimethoxybenzene), presents a unique electronic topology. While the two methoxy groups activate the ring toward electrophilic aromatic substitution (SEAr), the fluorine atom exerts a competing inductive electron-withdrawing effect (-I) while simultaneously offering resonance donation (+M). This complex electronic environment creates distinct kinetic bottlenecks that render traditional formylation methodologies highly inefficient.

This guide provides a comparative kinetic analysis of three primary formylation strategies—Vilsmeier-Haack, Directed Lithiation, and Rieche Formylation—and establishes the Rieche protocol as the kinetically and thermodynamically superior route.

Mechanistic Causality: Why Standard Methods Fail

Vilsmeier-Haack Formylation (POCl₃ / DMF)

The Vilsmeier-Haack reaction relies on the generation of a chloromethyliminium salt (the Vilsmeier reagent)[2]. However, this iminium ion is a relatively weak electrophile[2]. Kinetic studies on substituted benzenes and thiophenes demonstrate that the reaction order heavily depends on substrate reactivity, often stalling with substrates that are not exceptionally electron-rich[3]. In the case of 1,4-dimethoxybenzene derivatives, the Vilsmeier-Haack reaction is notoriously sluggish, often yielding trace amounts of product due to the weak electrophilicity of the intermediate and the steric encumbrance of the methoxy groups[4]. The addition of the deactivating fluorine atom further depresses the reaction rate, making the Vilsmeier route practically non-viable for synthesizing 4-fluoro-2,5-dimethoxybenzaldehyde[4].

Directed Lithiation / DMF Quench

An alternative approach involves ortho-lithiation using n-butyllithium followed by a DMF quench. While kinetically rapid, this method suffers from severe regioselectivity issues. Fluorine is a powerful ortho-directing group for lithiation. Consequently, metalation tends to occur at the 3-position or 6-position rather than the desired 4-position, leading to complex isomeric mixtures that require exhaustive chromatographic separation.

Rieche Formylation (Cl₂CHOMe / SnCl₄ or TiCl₄)

Introduced by Alfred Rieche in 1960, this method utilizes dichloromethyl methyl ether activated by a strong Lewis acid (such as TiCl₄ or SnCl₄) to generate a highly reactive dichloromethyl cation equivalent[5][6]. This electrophile is significantly more reactive than the Vilsmeier iminium ion. The Rieche formylation easily overcomes the activation energy barrier imposed by the fluoro substituent, proceeding rapidly at low temperatures (0–10 °C) and delivering the para-formylated product (relative to the fluorine) with high regioselectivity and excellent yield[1].

Kinetic Comparison & Experimental Data

The following table summarizes the kinetic parameters and reaction outcomes for the three evaluated formylation pathways based on mechanistic principles and empirical data.

ParameterVilsmeier-HaackDirected LithiationRieche Formylation
Reagents POCl₃, DMFn-BuLi, DMFCl₂CHOMe, SnCl₄, DCM
Active Electrophile Chloromethyliminium ionFormyl radical / DMFDichloromethyl cation
Operating Temperature 90–115 °C-78 °C to 0 °C0–10 °C
Reaction Time > 24 hours2–4 hours3–4 hours
Regioselectivity High (but fails to react)Poor (Isomeric mixtures)Excellent (>95% para to F)
Typical Yield < 10% (Trace)30–40% (Target Isomer)85–95%
Kinetic Order Third-order (sluggish)Second-order (fast)Second-order (optimal)

Reaction Pathway Visualization

G Substrate 1-Fluoro-2,5- dimethoxybenzene VH_Reagent Vilsmeier Reagent (POCl3 + DMF) Substrate->VH_Reagent Pathway A Rieche_Reagent Rieche Reagent (Cl2CHOMe + SnCl4) Substrate->Rieche_Reagent Pathway B VH_Complex Weak Electrophilic Attack VH_Reagent->VH_Complex VH_Product Trace Product / Starting Material VH_Complex->VH_Product High Ea Barrier Rieche_Complex Reactive Carbocation Attack Rieche_Reagent->Rieche_Complex Rieche_Product 4-Fluoro-2,5- dimethoxybenzaldehyde Rieche_Complex->Rieche_Product Low Ea Barrier

Kinetic pathway comparison between Vilsmeier-Haack and Rieche formylation methods.

Validated Experimental Protocol: Rieche Formylation

The following protocol is a self-validating system optimized for the synthesis of 4-fluoro-2,5-dimethoxybenzaldehyde, utilizing SnCl₄ as the Lewis acid to mediate the reaction kinetics[1].

Materials Required:

  • 1-Fluoro-2,5-dimethoxybenzene (2.07 g, 13.26 mmol)

  • Tin(IV) chloride (SnCl₄) (6.75 g, 25.99 mmol)

  • Dichloro(methoxy)methane (1.3 g, 11.41 mmol)

  • Anhydrous Dichloromethane (DCM) (15 mL)

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 2.07 g of 1-fluoro-2,5-dimethoxybenzene in 15 mL of anhydrous DCM under an inert atmosphere (nitrogen or argon).

  • Thermal Regulation: Submerge the reaction vessel in an ice bath, allowing the internal temperature to equilibrate to 5–6 °C. Causality: Low temperatures prevent the uncontrolled polymerization of the highly reactive dichloromethyl cation.

  • Lewis Acid Activation: Under vigorous mechanical stirring, slowly add 6.75 g of SnCl₄ to the solution. The mixture may exhibit a slight color change as the Lewis acid coordinates with the substrate's methoxy oxygens.

  • Electrophile Generation: Add 1.3 g of dichloro(methoxy)methane dropwise. Critical Control: The addition rate must be strictly controlled to maintain the internal temperature below 10 °C, ensuring the kinetic stability of the intermediate.

  • Kinetic Maturation: Maintain the reaction mixture at 0–10 °C for 3 hours. The reaction progress can be monitored via TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching & Hydrolysis: Carefully pour the reaction mixture over crushed ice to quench the Lewis acid and hydrolyze the intermediate acetal to the final aldehyde.

  • Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

Workflow Step1 Step 1: Solvation Dissolve substrate in anhydrous DCM Step2 Step 2: Thermal Prep Cool strictly to 5-6 °C Step1->Step2 Step3 Step 3: Activation Add SnCl4 under vigorous stirring Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Maturation Stir at 0-10 °C for 3 hours Step4->Step5 Step6 Step 6: Isolation Ice quench, extract, and dry Step5->Step6

Step-by-step experimental workflow for the Rieche formylation.

Conclusion

For the formylation of moderately deactivated, sterically hindered electron-rich arenes like 1-fluoro-2,5-dimethoxybenzene, the Rieche formylation is unequivocally superior to the Vilsmeier-Haack reaction. By employing a highly reactive dichloromethyl cation, the Rieche method bypasses the kinetic limitations of weaker electrophiles, delivering the target 4-fluoro-2,5-dimethoxybenzaldehyde with excellent regioselectivity and yield under mild cryogenic conditions.

References

  • 1 - Google Patents

  • 5 - Wikipedia

  • 6 - Benchchem

  • 2 - Chemistry Steps 5.4 - Sciencemadness Discussion Board 6.3 - RSC Publishing

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Fluoro-2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks

Based on analogous compounds, 4-Fluoro-2,5-dimethoxybenzaldehyde is anticipated to exhibit the following hazardous properties:

  • Skin Irritation (Category 2) : Expected to cause skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation (Category 2/2A) : Likely to cause serious eye irritation.[1][2][3]

  • Respiratory Irritation (Category 3) : May cause respiratory irritation if inhaled.[1][2][3]

  • Potential for Flammability : Some related benzaldehydes are flammable liquids, necessitating precautions against ignition sources.[1]

While comprehensive toxicological data for this specific molecule is not available, it is prudent to treat it as potentially harmful if swallowed, inhaled, or absorbed through the skin.[4]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling 4-Fluoro-2,5-dimethoxybenzaldehyde.

Body PartRequired PPEStandardRationale
Eyes/Face Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN 166Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash potential.[5][6][7]
Hands Nitrile or Neoprene GlovesASTM F739 / EN 374Provides protection against incidental splashes and contact with aromatic aldehydes. For prolonged contact or immersion, heavier-duty gloves may be necessary. Always inspect gloves for integrity before use.[5]
Body Flame-Retardant Laboratory CoatNFPA 2112Protects against skin contact and provides a barrier against flammable materials.[1]
Feet Closed-Toed Shoes-Prevents injury from spills and dropped objects.[7]
Respiratory NIOSH/MSHA-approved RespiratorVaries based on exposureTo be used when engineering controls (fume hood) are insufficient or during spill cleanup. The specific cartridge type (e.g., organic vapor) should be determined by a formal risk assessment.[8][9]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][10] Store away from incompatible materials such as strong oxidizing agents and strong bases.[11][12] If the compound is flammable, store it in a designated flammable liquids cabinet.[1]

Handling and Use

All handling of 4-Fluoro-2,5-dimethoxybenzaldehyde should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Step-by-Step Handling Procedure:

  • Preparation : Ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

  • Donning PPE : Put on all required PPE as outlined in the table above and the workflow diagram below.

  • Dispensing : Carefully open the container. Use appropriate tools (spatula, pipette) to dispense the required amount of the chemical. Avoid generating dust if it is a solid.[2]

  • Reactions : If used in a reaction, ensure the apparatus is secure and properly assembled to prevent leaks or spills.

  • Post-Handling : Tightly seal the container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE : Remove PPE in the correct sequence to avoid cross-contamination, as illustrated in the diagram below.

  • Hygiene : Wash hands thoroughly with soap and water after handling is complete.[1][3]

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles Don1->Don2 Don3 Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Spill_Disposal_Workflow Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill in Fume Hood Assess->SmallSpill Small LargeSpill Large or Uncontained Spill Assess->LargeSpill Large Absorb Absorb with Inert Material SmallSpill->Absorb Evacuate Evacuate Area LargeSpill->Evacuate Containerize Place in Sealed Waste Container Absorb->Containerize Dispose Dispose as Hazardous Waste via EHS Containerize->Dispose AlertEHS Alert EHS Evacuate->AlertEHS AlertEHS->Dispose

Caption: Decision workflow for spill response and disposal.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 4-Fluoro-2,5-dimethoxybenzaldehyde, ensuring both personal safety and the integrity of their research.

References

  • SAFETY DATA SHEET - 2,5-Dimethoxybenzaldehyde. Thermo Fisher Scientific. Available at: [Link]

  • Mandarin Aldehyde 10% (Firmenich) SDS. The Perfumers Apprentice. Available at: [Link]

  • Personal Protective Equipment (PPE) - Glove Selection. University of Pittsburgh. Available at: [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. Available at: [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. Available at: [Link]

  • SAFETY DATA SHEET - 2,4-Dimethoxybenzaldehyde. Thermo Fisher Scientific. Available at: [Link]

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. Available at: [Link]

  • Table of exposure limits for chemical and biological substances. WorkSafeBC. Available at: [Link]

  • Material Safety Data Sheet - 2,5-Dimethoxybenzaldehyde. Cole-Parmer. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.